Product packaging for 1,1-Dimethoxyethene(Cat. No.:CAS No. 922-69-0)

1,1-Dimethoxyethene

Cat. No.: B1580634
CAS No.: 922-69-0
M. Wt: 88.11 g/mol
InChI Key: FJTRNRFAIZEJJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,1-Dimethoxyethene is a useful research compound. Its molecular formula is C4H8O2 and its molecular weight is 88.11 g/mol. The purity is usually 95%.
The exact mass of the compound Ethene, 1,1-dimethoxy- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O2 B1580634 1,1-Dimethoxyethene CAS No. 922-69-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dimethoxyethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-4(5-2)6-3/h1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTRNRFAIZEJJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20238924
Record name Ethene, 1,1-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20238924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922-69-0
Record name 1,1-Dimethoxyethene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=922-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethene, 1,1-dimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000922690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethene, 1,1-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20238924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KETENE DIMETHYL ACETAL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1,1-Dimethoxyethene (CAS 922-69-0): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dimethoxyethene, also known as ketene dimethyl acetal, is a highly reactive and versatile organic compound with the CAS number 922-69-0. Its electron-rich double bond makes it a valuable reagent in a variety of chemical transformations, most notably in cycloaddition reactions for the synthesis of complex molecular architectures. This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, key reactions, and applications of this compound, with a particular focus on its utility in the development of bioactive molecules and pharmaceuticals. Detailed experimental protocols, safety and handling procedures, and spectral data are also presented to support its practical application in a research and development setting.

Physicochemical and Spectroscopic Data

This compound is a colorless, volatile, and flammable liquid with a sweet odor.[1] It is sensitive to heat, light, and moisture and should be handled and stored with care.[2] A summary of its key physical and spectroscopic properties is provided in the tables below.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference(s)
CAS Number 922-69-0[1]
Molecular Formula C₄H₈O₂[2]
Molecular Weight 88.11 g/mol [2]
Density 0.862 - 0.93 g/mL at 20 °C[2][3]
Boiling Point 46.9 °C at 760 mmHg, 89 °C[2][3]
Melting Point 93-94 °C (Note: This value is likely erroneous and not widely reported)[2][3]
Flash Point 6 °C[2]
Refractive Index 1.379[2][3]
Vapor Pressure 342 mmHg at 25°C[2]
Table 2: Spectroscopic Data for this compound
Spectrum TypeKey Peaks/ShiftsReference(s)
¹H NMR δ 3.3–3.5 ppm (methoxy groups), δ 4.8–5.2 ppm (ethene protons)[1]
¹³C NMR Data not explicitly found in searches, but expected peaks would be for the methoxy carbons, the oxygen-substituted olefinic carbon, and the terminal olefinic carbon.
Infrared (IR) Strong C-O stretches at 1100–1250 cm⁻¹, C=C stretch at 1620–1680 cm⁻¹[1]
Mass Spectrometry (MS) Molecular ion peak at m/z 88 (for C₄H₈O₂⁺)[1]

Synthesis of this compound

A common laboratory synthesis of this compound involves the elimination of a hydrogen halide from a 2-halo-1,1-dimethoxyethane precursor, such as 2-bromo-1,1-dimethoxyethane (bromoacetaldehyde dimethyl acetal).

Experimental Protocol: Synthesis via Elimination

This protocol is a representative procedure based on the synthesis of the precursor and general elimination reaction principles.

Step 1: Synthesis of 2-Bromo-1,1-dimethoxyethane (Bromoacetaldehyde Dimethyl Acetal)

  • Materials: 2-bromoacetaldehyde, dry methanol, p-toluenesulfonic acid, toluene, saturated aqueous Na₂S₂O₈ solution, dichloromethane (DCM), anhydrous Na₂SO₄.

  • Procedure:

    • In a two-necked round-bottom flask equipped with a Dean-Stark apparatus, dissolve p-toluenesulfonic acid (10 mol%) in dry methanol (2.2 equivalents) and toluene.

    • Slowly add 2-bromoacetaldehyde (1.0 equivalent) to the solution.

    • Heat the reaction mixture to 78 °C and stir for 24 hours, collecting the water that is formed in the Dean-Stark trap.

    • After the reaction is complete, cool the mixture and add a saturated aqueous solution of Na₂S₂O₈.

    • Extract the aqueous phase with DCM.

    • Dry the combined organic phases over anhydrous Na₂SO₄.

    • Concentrate the organic phase under reduced pressure to yield 2-bromo-1,1-dimethoxyethane as a colorless oil.[4]

Step 2: Elimination to form this compound

  • Materials: 2-Bromo-1,1-dimethoxyethane, a strong, non-nucleophilic base (e.g., potassium tert-butoxide), and a suitable aprotic solvent (e.g., tetrahydrofuran (THF)).

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-1,1-dimethoxyethane in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of potassium tert-butoxide (1.1 equivalents) in THF to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, quench the reaction by the careful addition of water.

    • Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

    • Combine the organic layers, wash with brine, and dry over a suitable drying agent (e.g., anhydrous magnesium sulfate).

    • Carefully remove the solvent by distillation at atmospheric pressure.

    • Purify the resulting crude product by fractional distillation to obtain pure this compound.

G Bromoacetaldehyde 2-Bromoacetaldehyde BromoacetaldehydeDimethylAcetal 2-Bromo-1,1-dimethoxyethane Bromoacetaldehyde->BromoacetaldehydeDimethylAcetal Acetalization Methanol Methanol Methanol->BromoacetaldehydeDimethylAcetal AcidCatalyst Acid Catalyst (p-TsOH) AcidCatalyst->BromoacetaldehydeDimethylAcetal Dimethoxyethene This compound BromoacetaldehydeDimethylAcetal->Dimethoxyethene Elimination Base Strong Base (e.g., KOtBu) Base->Dimethoxyethene G Dimethoxyethene This compound (Electron-rich Dienophile) Cycloadduct Substituted Cyclohexene Adduct Dimethoxyethene->Cycloadduct [4+2] Cycloaddition Dienophile Electron-deficient Dienophile Dienophile->Cycloadduct LewisAcid Lewis Acid (Optional Catalyst) LewisAcid->Cycloadduct Bioactive Bioactive Molecule Precursor Cycloadduct->Bioactive Further Functionalization G Start Handling this compound PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Ventilation Use in a Well-Ventilated Area (Fume Hood) Start->Ventilation Ignition Keep Away from Ignition Sources Start->Ignition Storage Store in a Cool, Dry, Well-Ventilated Area PPE->Storage Ventilation->Storage Ignition->Storage Disposal Dispose of According to Regulations Storage->Disposal

References

An In-depth Technical Guide to the Synthesis of Ketene Dimethyl Acetal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ketene dimethyl acetal, also known as 1,1-dimethoxyethene, is a versatile reagent in organic synthesis, valued for its utility in cycloaddition reactions and as a precursor for various functional groups. This technical guide provides a comprehensive overview of the primary synthetic route to ketene dimethyl acetal, focusing on the dehydrohalogenation of bromoacetaldehyde dimethyl acetal. Detailed experimental protocols, quantitative data, and reaction mechanisms are presented to enable researchers to safely and efficiently synthesize this important compound.

Introduction

Ketene acetals are a class of organic compounds characterized by a carbon-carbon double bond connected to two alkoxy groups. Among these, ketene dimethyl acetal is a particularly useful building block in organic chemistry. Its electron-rich double bond makes it a potent nucleophile and a reactive partner in various chemical transformations, including [2+2] cycloadditions to form cyclobutanones and the Johnson-Claisen rearrangement. This guide will focus on the most common and practical laboratory-scale synthesis of ketene dimethyl acetal.

Primary Synthetic Pathway: Dehydrohalogenation

The most prevalent method for the synthesis of ketene dimethyl acetal is the dehydrohalogenation of a corresponding haloacetal. Specifically, 2-bromo-1,1-dimethoxyethane (bromoacetaldehyde dimethyl acetal) serves as a readily available starting material. The reaction involves the elimination of a molecule of hydrogen bromide, facilitated by a strong, non-nucleophilic base, to form the desired carbon-carbon double bond.

The general transformation is depicted below:

G reactant BrCH₂CH(OCH₃)₂ product CH₂=C(OCH₃)₂ reactant->product - HBr base + Base byproduct + H-Base⁺ + Br⁻

Figure 1: General dehydrohalogenation reaction for the synthesis of ketene dimethyl acetal.

A strong, sterically hindered base is crucial to favor the elimination (E2) pathway over nucleophilic substitution (SN2). Potassium tert-butoxide is a commonly employed base for this purpose.

Experimental Protocols

This section provides a detailed experimental procedure for the synthesis of ketene dimethyl acetal via the dehydrohalogenation of 2-bromo-1,1-dimethoxyethane.

Synthesis of Bromoacetaldehyde Dimethyl Acetal (Precursor)

While commercially available, bromoacetaldehyde dimethyl acetal can also be prepared in the laboratory. One common method involves the bromination of acetaldehyde followed by acetalization with methanol.

Experimental Workflow for Precursor Synthesis:

G acetaldehyde Acetaldehyde bromoacetaldehyde Bromoacetaldehyde acetaldehyde->bromoacetaldehyde Bromination bromine Bromine bromine->bromoacetaldehyde precursor Bromoacetaldehyde Dimethyl Acetal bromoacetaldehyde->precursor Acetalization methanol Methanol methanol->precursor acid_catalyst Acid Catalyst (e.g., H₂SO₄) acid_catalyst->precursor

Figure 2: Workflow for the synthesis of the precursor, bromoacetaldehyde dimethyl acetal.

Detailed Protocol:

A detailed procedure for the synthesis of the analogous bromoacetaldehyde diethyl acetal from vinyl acetate and bromine in ethanol is available in Organic Syntheses. A similar approach can be adapted for the dimethyl acetal by using methanol instead of ethanol.

Synthesis of Ketene Dimethyl Acetal

This protocol is adapted from the well-established procedure for the synthesis of ketene diethyl acetal, as described in Organic Syntheses, and is applicable to the synthesis of the dimethyl analog.[1]

Reaction Scheme:

G reactant BrCH₂CH(OCH₃)₂ product CH₂=C(OCH₃)₂ reactant->product tert-Butanol, Reflux base KOtBu byproducts + tBuOH + KBr

Figure 3: Synthesis of ketene dimethyl acetal via dehydrobromination.

Materials and Equipment:

  • 2-Bromo-1,1-dimethoxyethane (bromoacetaldehyde dimethyl acetal)

  • Potassium tert-butoxide

  • Absolute tert-butanol

  • Round-bottom flask with a reflux condenser

  • Distillation apparatus

  • Heating mantle

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve potassium (1 gram-atom equivalent) in absolute tert-butanol (sufficient to dissolve all the potassium) by refluxing the mixture until all the potassium has reacted.[1]

  • Allow the solution of potassium tert-butoxide to cool slightly, then add 2-bromo-1,1-dimethoxyethane (1 mole equivalent) to the flask.[1]

  • A precipitate of potassium bromide will form. Attach the flask to a distillation apparatus.

  • Heat the mixture to distill the tert-butanol. This process typically takes several hours.[1]

  • After the bulk of the tert-butanol has been removed, reduce the pressure and continue the distillation to isolate the ketene dimethyl acetal.[1]

  • The product is a colorless liquid and should be stored in a well-sealed container, preferably made of alkaline glass and dusted with sodium tert-butoxide to inhibit polymerization.[1]

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of ketene acetals via dehydrohalogenation. While the data for the diethyl acetal is well-documented, it serves as a strong proxy for the synthesis of the dimethyl analog.

ParameterValueReference
Yield 67-75%[1]
Reactant Ratio 1:1 (Bromoacetal:Potassium)[1]
Reaction Time ~8 hours for potassium dissolution, followed by distillation[1]
Distillation Pressure 200 mm Hg[1]
Boiling Point 83-86 °C at 200 mm Hg (for diethyl acetal)[1]

Reaction Mechanism

The dehydrohalogenation of 2-bromo-1,1-dimethoxyethane proceeds through an E2 (bimolecular elimination) mechanism. The bulky tert-butoxide base preferentially abstracts a proton from the carbon adjacent to the bromine-bearing carbon (the α-carbon), leading to the concerted formation of a double bond and the expulsion of the bromide ion.

E2 Mechanism Pathway:

G reactant Br-CH₂-CH(OCH₃)₂ transition_state Transition State reactant->transition_state base tBuO⁻ base->transition_state product CH₂=C(OCH₃)₂ transition_state->product byproducts tBuOH + Br⁻ transition_state->byproducts

Figure 4: E2 elimination pathway for the synthesis of ketene dimethyl acetal.

The stereochemistry of the E2 reaction requires an anti-periplanar arrangement of the abstracted proton and the leaving group (bromide).

Safety Considerations

  • Potassium metal is highly reactive and pyrophoric. It must be handled under an inert atmosphere and with extreme care.

  • Potassium tert-butoxide is a strong base and is corrosive. Avoid contact with skin and eyes.

  • Bromoacetaldehyde dimethyl acetal is a lachrymator and should be handled in a well-ventilated fume hood.

  • Ketene dimethyl acetal can polymerize, sometimes vigorously. It should be stored under basic conditions and at low temperatures.[1]

Conclusion

The synthesis of ketene dimethyl acetal via the dehydrohalogenation of 2-bromo-1,1-dimethoxyethane using potassium tert-butoxide is a reliable and well-established method for laboratory-scale preparations. By following the detailed protocols and safety precautions outlined in this guide, researchers can effectively produce this valuable synthetic intermediate for a wide range of applications in chemical research and drug development. The provided quantitative data and mechanistic insights offer a comprehensive understanding of the reaction, facilitating its successful implementation.

References

An In-depth Technical Guide to the Physical Properties of 1,1-Dimethoxyethene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical properties of 1,1-dimethoxyethene (CAS No. 922-69-0), also known as ketene dimethyl acetal. This document summarizes the available data on its boiling point and density, outlines the standard experimental protocols for their determination, and presents a logical workflow for these experimental procedures.

Physical Properties of this compound

This compound is a colorless liquid utilized in organic synthesis. An analysis of available chemical data reveals a notable discrepancy in the reported values for its boiling point and, to a lesser extent, its density. For a technical audience engaged in research and development, it is crucial to acknowledge these variations. The following table summarizes the reported physical properties from various chemical suppliers and databases.

Physical PropertyReported ValueConditions
Boiling Point 46.9 °Cat 760 mmHg
89 °CNot specified
Density 0.862 g/cm³Not specified
0.93 g/mLat 20 °C

Experimental Protocols for Physical Property Determination

Accurate determination of the physical properties of a substance like this compound is fundamental for its application in scientific research and drug development. Below are detailed methodologies for the experimental determination of boiling point and density.

1. Determination of Boiling Point (Micro-Capillary Method)

This method is suitable for small quantities of liquid and is a standard procedure for determining the boiling point of a pure substance.

  • Apparatus:

    • Thiele tube or similar heating apparatus (e.g., Mel-Temp)

    • Thermometer (-10 to 110 °C range)

    • Small test tube (fusion tube)

    • Capillary tube (sealed at one end)

    • Heat source (Bunsen burner or heating mantle)

    • Stand and clamps

  • Procedure:

    • A small amount of this compound (a few milliliters) is placed into the fusion tube.

    • A capillary tube, sealed at one end, is inverted and placed inside the fusion tube containing the liquid.

    • The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

    • The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) or a suitable heating block.

    • The apparatus is heated gently and evenly.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube as the air inside expands and is displaced by the vapor of the liquid.

    • Heating is continued until a continuous and rapid stream of bubbles is observed. At this point, the vapor pressure of the liquid equals the external atmospheric pressure.

    • The heat source is then removed, and the apparatus is allowed to cool slowly.

    • The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube. This temperature should be recorded.

2. Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined by measuring the mass of a known volume using a pycnometer or a graduated cylinder and a balance.

  • Apparatus:

    • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) or a graduated cylinder

    • Analytical balance

    • Thermometer

    • Water bath (for temperature control)

  • Procedure:

    • A clean and dry pycnometer is weighed accurately on an analytical balance. This mass is recorded (m₁).

    • The pycnometer is filled with distilled water of a known temperature and weighed again (m₂).

    • The pycnometer is emptied, dried thoroughly, and then filled with this compound at the same temperature.

    • The pycnometer filled with this compound is weighed (m₃).

    • The density of this compound is calculated using the following formula: Density of this compound = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the experimental temperature

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedures for determining the boiling point and density of this compound.

experimental_workflow cluster_boiling_point Boiling Point Determination cluster_density Density Determination bp_start Start bp_prep Prepare Sample and Apparatus (Fusion Tube, Capillary, Thermometer) bp_start->bp_prep bp_heat Heat Sample Assembly Gently bp_prep->bp_heat bp_observe Observe for Continuous Bubbling bp_heat->bp_observe bp_cool Remove Heat and Allow to Cool bp_observe->bp_cool bp_record Record Temperature at Liquid Ingress bp_cool->bp_record bp_end End bp_record->bp_end d_start Start d_weigh_empty Weigh Empty Pycnometer (m1) d_start->d_weigh_empty d_weigh_water Weigh Pycnometer with Water (m2) d_weigh_empty->d_weigh_water d_weigh_sample Weigh Pycnometer with Sample (m3) d_weigh_water->d_weigh_sample d_calculate Calculate Density d_weigh_sample->d_calculate d_end End d_calculate->d_end

Experimental Workflow for Physical Property Determination

An In-depth Technical Guide to 1,1-Dimethoxyethene: Core Molecular Properties

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential information regarding the fundamental molecular characteristics of 1,1-dimethoxyethene, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound, also known as ketene dimethyl acetal, is an organic compound with significant applications in organic synthesis. Its fundamental properties are summarized below.

PropertyValue
Chemical Formula C₄H₈O₂[1][2][3]
Molecular Weight 88.11 g/mol [1][2][3]
CAS Number 922-69-0[1][2]

Methodology and Experimental Protocols

The determination of a compound's molecular formula and weight is fundamental in chemical analysis. The molecular formula is typically confirmed through elemental analysis and mass spectrometry. The molecular weight is a calculated value based on the atomic weights of the constituent atoms in the empirical formula, which is then confirmed by high-resolution mass spectrometry. For a standard compound like this compound, these values are well-established and consistently cited in chemical literature and databases.

Note: As this guide focuses on the intrinsic and established properties of this compound, detailed experimental protocols for its synthesis or analysis are beyond the current scope. Similarly, signaling pathways are not applicable to the chemical properties of this molecule.

References

Electron-rich nature of 1,1-Dimethoxyethene double bond

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Electron-Rich Nature of the 1,1-Dimethoxyethene Double Bond

Abstract

This compound, also known as ketene dimethyl acetal, is a highly versatile reagent in modern organic synthesis. Its unique electronic structure, characterized by a highly electron-rich carbon-carbon double bond, imparts significant nucleophilic character to the molecule. This inherent reactivity is a direct consequence of the two electron-donating methoxy groups attached to one of the sp²-hybridized carbons.[1] This guide provides a comprehensive overview of the electronic properties, synthesis, reactivity, and spectroscopic characterization of this compound, with a focus on its utility in cycloaddition and electrophilic addition reactions. Detailed experimental protocols and mechanistic diagrams are provided for researchers, scientists, and professionals in drug development.

Electronic Structure and Properties

The pronounced nucleophilicity of the double bond in this compound arises from the powerful electron-donating resonance effect (+M) of the two adjacent methoxy groups. The lone pairs on the oxygen atoms are delocalized into the π-system of the double bond, significantly increasing the electron density on the β-carbon. This resonance effect outweighs the inductive electron-withdrawing effect (-I) of the electronegative oxygen atoms. The high-lying Highest Occupied Molecular Orbital (HOMO) of the molecule makes it an excellent reaction partner for electron-deficient species.[1]

Resonance cluster_main Resonance Structures of this compound cluster_res1 C1 H₂C= C2 C C1->C2 O1 OCH₃ C2->O1 O2 OCH₃ C2->O2 rC2 C C2->rC2 rC1 ⁻H₂C- rC1->rC2 rO1 ⁺OCH₃ rC2->rO1 rO2 OCH₃ rC2->rO2 Electrophilic_Addition cluster_workflow General Mechanism of Electrophilic Addition A This compound (Electron-Rich Alkene) C Resonance-Stabilized Carbocation Intermediate A->C + E⁺ B Electrophile (E⁺) E Final Product C->E + Nu⁻ D Nucleophile (Nu⁻) Diels_Alder reactant1 This compound (Electron-Rich Dienophile) HOMO product Cycloadduct (Six-membered ring) reactant1->product [4+2] Cycloaddition reactant2 Electron-Deficient Diene LUMO reactant2->product

References

Fundamental Reactivity of 1,1-Dimethoxyethene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethoxyethene, also known as ketene dimethyl acetal, is a highly reactive and versatile electron-rich alkene that serves as a valuable building block in organic synthesis. Its unique electronic structure, featuring a carbon-carbon double bond substituted with two electron-donating methoxy groups, imparts significant nucleophilic character to the molecule. This inherent reactivity allows it to readily participate in a wide array of chemical transformations, making it a crucial reagent for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the fundamental reactivity of this compound, focusing on its key reactions, experimental protocols, and quantitative data to support its application in research and drug development.

Core Reactivity Principles

The reactivity of this compound is primarily governed by its high-lying highest occupied molecular orbital (HOMO), which makes it an excellent nucleophile and a reactive partner for electron-deficient species. The two methoxy groups significantly increase the electron density of the double bond through resonance, rendering it susceptible to attack by electrophiles. This electronic nature dictates its participation in several key classes of reactions.

Key Reactions and Mechanisms

Cycloaddition Reactions

This compound is a prominent substrate for various cycloaddition reactions, a cornerstone of synthetic organic chemistry for the formation of cyclic compounds.

As an electron-rich dienophile, this compound readily participates in inverse-electron-demand Diels-Alder reactions with electron-deficient dienes. This reaction provides a powerful method for the synthesis of highly functionalized six-membered rings. The general mechanism involves the concerted or stepwise interaction of the π-systems of the diene and the dienophile.

A representative logical workflow for a Diels-Alder reaction is depicted below:

Diels_Alder_Workflow Reactants This compound + Electron-Deficient Diene Solvent Choose Appropriate Solvent (e.g., Toluene) Reactants->Solvent Reaction_Setup Combine Reactants in Solvent Solvent->Reaction_Setup Heating Heat Reaction Mixture (Reflux) Reaction_Setup->Heating Monitoring Monitor Reaction by TLC Heating->Monitoring Workup Aqueous Work-up and Extraction Monitoring->Workup Purification Purify by Column Chromatography Workup->Purification Product Characterize Cycloadduct (NMR, IR, MS) Purification->Product

Diels-Alder Reaction Workflow

Experimental Protocol: Diels-Alder Reaction with a Generic Dienophile

A general procedure for a Diels-Alder reaction involves dissolving the electron-deficient diene and this compound in a suitable solvent, such as toluene, and heating the mixture under reflux.[1] The progress of the reaction is monitored by thin-layer chromatography (TLC).[1] Upon completion, the reaction mixture is cooled, and the product is isolated and purified, typically by column chromatography.[2]

ReactionDienophileConditionsYieldReference
Diels-AlderN-PhenylmaleimideToluene, reflux55-65% (crude)[1]

This compound can undergo [2+2] photocycloaddition reactions with carbonyl compounds, such as acetone, to form four-membered oxetane rings.[3] This reaction is typically initiated by photochemical excitation of the carbonyl compound to its triplet state, which then adds to the ground-state alkene.

The general pathway for a [2+2] photocycloaddition is illustrated below:

Paternò_Büchi_Reaction Start Ketone + this compound Excitation Photochemical Excitation (hν) Start->Excitation Triplet_Ketone Triplet State Ketone Excitation->Triplet_Ketone Diradical 1,4-Diradical Intermediate Triplet_Ketone->Diradical Addition to Alkene Cyclization Ring Closure Diradical->Cyclization Product Oxetane Cyclization->Product

Paternò-Büchi Reaction Pathway

Experimental Protocol: [2+2] Photocycloaddition with Acetone

In a typical procedure, a solution of this compound and acetone in a suitable solvent is irradiated with UV light.[3] The reaction progress can be monitored by spectroscopic methods. After completion, the solvent is removed, and the resulting oxetane product is purified.

Acid-Catalyzed Hydrolysis

The electron-rich double bond of this compound is highly susceptible to acid-catalyzed hydrolysis, which proceeds rapidly to yield methyl acetate and methanol. The reaction is initiated by the protonation of the double bond, a rate-determining step, followed by the addition of water and subsequent elimination.

The hydrolysis pathway is outlined below:

Hydrolysis_Pathway Start This compound Protonation Protonation (H+) Start->Protonation Carbocation Resonance-Stabilized Carbocation Protonation->Carbocation Water_Attack Nucleophilic Attack by H2O Carbocation->Water_Attack Hemiacetal Hemiacetal Intermediate Water_Attack->Hemiacetal Proton_Transfer Proton Transfer Hemiacetal->Proton_Transfer Elimination Elimination of Methanol Proton_Transfer->Elimination Product Methyl Acetate Elimination->Product

Acid-Catalyzed Hydrolysis Pathway

Experimental Protocol: Kinetic Study of Hydrolysis

A kinetic study of the acid-catalyzed hydrolysis can be performed by monitoring the disappearance of the UV absorbance of this compound in an acidic aqueous solution.[4] The reaction is typically carried out in a temperature-controlled spectrophotometer cell, and the rate constants can be determined by fitting the absorbance data to a first-order kinetic model.[4]

ParameterValueConditionsReference
Enthalpy of Hydrolysis (ΔrH°)35.7 ± 0.3 kJ/molLiquid phase, 25 °C[5]
Ozonolysis

Ozonolysis of this compound leads to the cleavage of the carbon-carbon double bond. The reaction proceeds through the formation of a primary ozonide (molozonide), which rearranges to a more stable secondary ozonide (1,2,4-trioxolane).[6] Subsequent work-up of the ozonide determines the final products. Reductive work-up, for instance with dimethyl sulfide, typically yields carbonyl compounds.[7]

The general ozonolysis mechanism is as follows:

Ozonolysis_Mechanism Start This compound + O3 Cycloaddition [3+2] Cycloaddition Start->Cycloaddition Molozonide Primary Ozonide (Molozonide) Cycloaddition->Molozonide Cycloreversion Cycloreversion Molozonide->Cycloreversion Fragments Carbonyl Oxide + Carbonyl Cycloreversion->Fragments Recombination [3+2] Cycloaddition Fragments->Recombination Ozonide Secondary Ozonide Recombination->Ozonide Workup Work-up Ozonide->Workup Products Carbonyl Products Workup->Products

References

An In-depth Technical Guide to the Stability and Storage of 1,1-Dimethoxyethene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethoxyethene, also known as ketene dimethyl acetal, is a highly reactive organic compound with the chemical formula C₄H₈O₂ and CAS number 922-69-0. Its utility as a versatile building block in organic synthesis is significant; however, its inherent instability presents considerable challenges in its handling, storage, and application. This technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, drawing from available scientific literature and safety data.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its proper management.

PropertyValueReference
Molecular Weight88.11 g/mol [1]
Boiling Point89 °C[1]
Flash Point6 °C[1]
AppearanceColorless, volatile liquid[1]

Stability Profile

This compound is characterized by its high reactivity, making it susceptible to degradation under various conditions. Its stability is compromised by exposure to heat, light, moisture, and acidic environments.[1]

Hydrolytic Instability

The most significant factor affecting the stability of this compound is its extreme sensitivity to hydrolysis, particularly under acidic conditions. The presence of even trace amounts of acid can catalyze a rapid degradation of the compound.

Degradation Pathway: Acid-Catalyzed Hydrolysis

The primary degradation pathway in the presence of acid and water is the hydrolysis of the acetal functional group. This reaction proceeds via protonation of the double bond, followed by the addition of water to the resulting carbocation intermediate. The unstable hemiacetal formed then decomposes to yield methyl acetate and methanol.

A study on the kinetics of this reaction revealed that the acid-catalyzed hydrolysis of this compound is a rapid process.[2] The mechanism involves a proton transfer from the catalyst to the substrate in the rate-determining step.[2]

Hydrolysis_Pathway This compound This compound Protonated Intermediate Protonated Intermediate This compound->Protonated Intermediate H+ (catalyst) Hemiacetal Intermediate Hemiacetal Intermediate Protonated Intermediate->Hemiacetal Intermediate H2O Methyl Acetate + Methanol Methyl Acetate + Methanol Hemiacetal Intermediate->Methyl Acetate + Methanol Decomposition

Caption: Acid-catalyzed hydrolysis of this compound.

Thermal and Photolytic Stability

General information suggests that this compound is sensitive to light.[1] Exposure to light can provide the energy required to initiate degradation reactions. Therefore, it is imperative to store the compound in light-resistant containers.

Oxidative Stability and Polymerization

Ethers, including acetals, are known to form explosive peroxides upon exposure to oxygen, particularly when stored for extended periods. While specific studies on peroxide formation in this compound are scarce, this potential hazard should be considered, drawing parallels from the known behavior of analogous compounds like 1,1-dimethoxyethane.[3]

The high reactivity of the electron-rich double bond in this compound also suggests a propensity for polymerization, especially in the presence of initiators or under elevated temperatures.

Recommended Storage and Handling Conditions

To mitigate the inherent instability of this compound, strict adherence to proper storage and handling protocols is essential.

ConditionRecommendationRationaleReference
Temperature Store in a cool, well-ventilated area.To minimize thermal degradation and reduce vapor pressure.[4]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).To prevent oxidative degradation and potential peroxide formation.[4]
Light Exposure Store in a light-resistant container (e.g., amber glass bottle).To prevent photolytic degradation.[1]
Moisture Protect from moisture.To prevent rapid hydrolytic decomposition.[1]
Container Keep container tightly closed.To prevent exposure to air and moisture.[4]
Handling Use in a well-ventilated area, away from heat, sparks, and open flames.Due to its high flammability.[1]

Experimental Protocols

While specific, validated stability-indicating methods for this compound are not detailed in the available literature, general analytical techniques can be adapted to monitor its purity and detect degradation products.

Purity Assessment and Degradation Monitoring by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of a this compound sample and identify potential degradation products.

Methodology:

  • Sample Preparation: Dilute a small, accurately weighed sample of this compound in a dry, aprotic solvent (e.g., anhydrous hexane or diethyl ether) in a volumetric flask.

  • GC-MS System: A gas chromatograph equipped with a mass selective detector.

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Use a split injection mode to handle the volatile nature of the analyte.

  • Oven Program: Start at a low initial temperature (e.g., 40 °C) and ramp up to a final temperature that allows for the elution of potential higher-boiling degradation products.

  • MS Detection: Operate in full scan mode to identify unknown degradation products by their mass spectra.

  • Data Analysis: The purity can be estimated by the relative peak area of this compound. Degradation products can be tentatively identified by comparing their mass spectra to library databases (e.g., NIST).

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dilution Dilution Sample->Dilution Anhydrous Solvent Injection Injection Dilution->Injection Split Mode Separation Separation Injection->Separation GC Column Detection Detection Separation->Detection MS Detector Purity_Assessment Purity_Assessment Detection->Purity_Assessment Peak Area Degradant_ID Degradant_ID Detection->Degradant_ID Mass Spectra Library

Caption: General workflow for GC-MS analysis of this compound.

Monitoring Hydrolysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To monitor the hydrolysis of this compound in real-time.

Methodology:

  • Sample Preparation: Dissolve a known amount of this compound in a deuterated aprotic solvent (e.g., acetonitrile-d₃) in an NMR tube.

  • Initiation of Hydrolysis: Add a small, controlled amount of D₂O containing a catalytic amount of a deuterated acid (e.g., DCl).

  • NMR Acquisition: Immediately acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis: Monitor the decrease in the intensity of the characteristic signals for this compound (e.g., the vinyl protons) and the corresponding increase in the signals for the degradation products (e.g., methyl acetate and methanol). The rate of hydrolysis can be determined by plotting the concentration of this compound versus time.

Conclusion

This compound is a valuable but highly unstable reagent. Its successful use in research and development hinges on a thorough understanding and strict control of its storage and handling conditions. The primary degradation pathway is rapid acid-catalyzed hydrolysis, necessitating the exclusion of moisture and acidic impurities. Furthermore, its sensitivity to heat, light, and potentially oxygen requires storage in a cool, dark, and inert environment. The implementation of appropriate analytical methods to monitor purity and degradation is crucial for ensuring the quality and reactivity of this important synthetic building block. Further research into effective stabilization strategies would be highly beneficial for expanding the practical applications of this compound.

References

An In-depth Technical Guide to the Safety, Handling, and MSDS of 1,1-Dimethoxyethene

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides comprehensive information on the safety, handling, and Material Safety Data Sheet (MSDS) for 1,1-dimethoxyethene (CAS No. 922-69-0), also known as ketene dimethyl acetal. This document is intended for researchers, scientists, and professionals in drug development and other relevant fields who handle this highly reactive and flammable compound.

Chemical and Physical Properties

This compound is a colorless, flammable, and volatile liquid.[1] It is a member of the ketene acetal family and is recognized for its utility as a versatile building block in organic synthesis due to its electron-rich double bond.[2] Proper understanding of its physical and chemical properties is crucial for safe handling and use.

PropertyValueSource
Molecular Formula C4H8O2[1]
Molecular Weight 88.11 g/mol [1]
CAS Number 922-69-0[1]
Boiling Point 89 °C[1]
Melting Point 93-94 °C[1]
Flash Point 6 °C[1]
Density 0.93 g/mL at 20 °C[1]
Vapor Pressure 342 mmHg at 25°C[1]
Refractive Index 1.379[1]
Synonyms Ketene dimethyl acetal, 1,1-Dimethoxyethylene[1]

Hazard Identification and Safety Information

This compound is classified as a hazardous substance, primarily due to its high flammability and potential health risks.[1]

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Flammable LiquidsGHS02DangerH225: Highly flammable liquid and vapour.[3]
Skin Corrosion/IrritationGHS07WarningH315: Causes skin irritation.
Serious Eye Damage/Eye IrritationGHS07WarningH319: Causes serious eye irritation.
Specific target organ toxicity — Single exposure (Respiratory tract irritation)GHS07WarningH335: May cause respiratory irritation.

Hazard Codes: F (Flammable), Xi (Irritant)[1] Risk Statements: 11-36/37/38 (Highly flammable, Irritating to eyes, respiratory system and skin)[1] Safety Statements: 16-26 (Keep away from sources of ignition - No smoking. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice)[1]

Handling and Storage

Proper handling and storage procedures are critical to ensure safety when working with this compound.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Keep away from heat, sparks, open flames, and other ignition sources.[3][4]

  • Use non-sparking tools and explosion-proof equipment.[3][4]

  • Ground and bond containers and receiving equipment to prevent static discharge.[3][4]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4]

  • Avoid inhalation of vapors and contact with skin and eyes.[4]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5]

  • Keep away from incompatible materials such as oxidizing agents and strong acids.[5]

  • The compound is sensitive to heat, light, and moisture.[1]

Emergency Procedures

In the event of an emergency, follow these procedures:

Spill Response:

  • Eliminate all ignition sources.[4]

  • Ventilate the area of the spill.[4]

  • Wear appropriate PPE.

  • Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.[4]

  • Do not allow the spill to enter drains or waterways.

First Aid Measures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the victim is conscious, rinse their mouth with water. Seek immediate medical attention.[4]

Fire Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

  • Unsuitable Extinguishing Media: Do not use a direct water stream, as it may spread the fire.

  • Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[6] Containers may explode when heated.[6]

Experimental Protocols and Workflows

While specific, detailed experimental protocols for safety testing of this compound are not publicly available in the searched literature, a general workflow for its safe handling in a laboratory setting can be established based on the safety data.

General Laboratory Handling Workflow

This workflow outlines the essential steps for safely handling this compound in a research laboratory.

G General Laboratory Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction Setup cluster_cleanup Cleanup and Disposal A Review MSDS and SOPs B Ensure proper ventilation (Fume Hood) A->B C Don appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Ground and bond containers C->D Proceed to handling E Use non-sparking tools D->E F Dispense required amount E->F G Add to reaction vessel under inert atmosphere F->G Transfer to reaction H Monitor reaction conditions I Quench any excess reagent safely H->I After reaction completion J Dispose of waste in designated containers I->J K Clean work area J->K

Caption: A flowchart illustrating the standard procedure for the safe laboratory handling of this compound.

Emergency Response Logic

This diagram outlines the decision-making process in the event of an emergency involving this compound.

G Emergency Response Logic for this compound Incidents start Emergency Occurs is_spill Is it a spill? start->is_spill is_fire Is it a fire? is_spill->is_fire No spill_small Small spill? is_spill->spill_small Yes is_exposure Is it a personal exposure? is_fire->is_exposure No fire_small Small fire? is_fire->fire_small Yes exposure_type Type of exposure? is_exposure->exposure_type Yes evacuate Evacuate Area Activate Alarm Call Emergency Services is_exposure->evacuate No (Other Emergency) spill_small->evacuate No (Large Spill) absorb_spill Absorb with inert material and dispose as hazardous waste spill_small->absorb_spill Yes fire_small->evacuate No (Large Fire) use_extinguisher Use appropriate fire extinguisher (Dry chemical, CO2) fire_small->use_extinguisher Yes first_aid Administer First Aid (See Section 4) Seek Medical Attention exposure_type->first_aid Inhalation, Skin/Eye Contact, Ingestion

References

1,1-Dimethoxyethene: A Versatile C2-Synthon for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

1,1-Dimethoxyethene, also known as ketene dimethyl acetal, is a highly valuable and versatile building block in organic synthesis. Its unique electronic structure, characterized by an electron-rich carbon-carbon double bond, renders it a potent nucleophile and a reactive partner in a wide array of chemical transformations. This technical guide provides an in-depth overview of the synthesis, properties, and diverse applications of this compound, with a particular focus on its utility in cycloaddition reactions, electrophilic additions, and as a precursor for the construction of complex molecular architectures. Detailed experimental protocols for key reactions, comprehensive tables of quantitative data, and mechanistic diagrams are presented to serve as a practical resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

The quest for efficient and selective methods for the construction of carbon-carbon and carbon-heteroatom bonds is a central theme in modern organic chemistry. Ketene acetals, a class of electron-rich alkenes, have emerged as powerful C2-synthons, enabling the formation of a variety of important structural motifs. Among them, this compound (DME) stands out due to its relatively simple structure, commercial availability, and predictable reactivity. The two electron-donating methoxy groups significantly increase the electron density of the double bond, making it highly susceptible to attack by electrophiles and a willing participant in various cycloaddition reactions.[1] This guide aims to provide a comprehensive technical overview of the synthetic utility of this compound.

Physicochemical Properties and Handling

This compound is a colorless, flammable, and volatile liquid.[2] Proper handling and storage are crucial for its safe and effective use in the laboratory.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number922-69-0[1]
Molecular FormulaC₄H₈O₂[2][3]
Molecular Weight88.11 g/mol [1][2][3]
Boiling Point89 °C[2]
Melting Point-93 to -94 °C[2][4][5]
Density0.93 g/mL at 20 °C[2]
Refractive Index1.379[2]
Flash Point6 °C[2]

Safety and Handling: this compound is highly flammable and should be handled in a well-ventilated fume hood, away from ignition sources.[2] It is sensitive to moisture, heat, and light and may form peroxides upon prolonged exposure to air.[2] It is recommended to store it under an inert atmosphere at a low temperature. Protective gear, including safety goggles, gloves, and a lab coat, should be worn at all times.

Synthesis of this compound

This compound can be synthesized through several methods, with the most common routes starting from either 1,1-dimethoxyethane or bromoacetaldehyde dimethyl acetal.

From 1,1-Dimethoxyethane

A straightforward laboratory preparation involves the elimination of methanol from 1,1-dimethoxyethane. This reaction is typically acid-catalyzed.

Experimental Protocol: Synthesis of this compound from 1,1-Dimethoxyethane

  • Materials: 1,1-dimethoxyethane, p-toluenesulfonic acid (catalyst), distillation apparatus.

  • Procedure:

    • To a distillation flask, add 1,1-dimethoxyethane and a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux.

    • Slowly distill off the methanol as it is formed, driving the equilibrium towards the product.

    • The product, this compound, is then carefully distilled.

  • Purification: The collected distillate can be further purified by fractional distillation.

From Bromoacetaldehyde Dimethyl Acetal

An alternative synthesis involves the dehydrobromination of bromoacetaldehyde dimethyl acetal using a strong base.

Experimental Protocol: Synthesis of this compound from Bromoacetaldehyde Dimethyl Acetal

  • Materials: Bromoacetaldehyde dimethyl acetal, potassium tert-butoxide, dry tetrahydrofuran (THF).

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), dissolve bromoacetaldehyde dimethyl acetal in dry THF.

    • Cool the solution in an ice-water bath.

    • Slowly add a solution of potassium tert-butoxide in dry THF via the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

    • The reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is quenched with water and the product is extracted with diethyl ether.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by distillation.

Applications in Organic Synthesis

This compound serves as a versatile building block for the synthesis of a wide range of organic molecules, particularly functionalized carbocycles and heterocycles.[3]

Cycloaddition Reactions

The electron-rich nature of this compound makes it an excellent partner in various cycloaddition reactions, most notably [4+2] and [2+2] cycloadditions.

This compound readily participates in Diels-Alder reactions with electron-deficient dienophiles to form six-membered rings.[1] The resulting cycloadducts, containing a ketal functionality, can be easily hydrolyzed to the corresponding ketones, providing a facile route to substituted cyclohexenones.

G cluster_reactants Reactants cluster_product Product DME This compound Cycloadduct [4+2] Cycloadduct (Dimethoxycyclohexene derivative) DME->Cycloadduct + Dienophile Electron-Deficient Dienophile Dienophile->Cycloadduct

Table 2: Examples of [4+2] Cycloaddition Reactions of this compound

DienophileReaction ConditionsProductYield (%)Reference
Maleic anhydrideToluene, reflux, 4h3,3-Dimethoxy-3,3a,4,7-tetrahydro-1H-isobenzofuran-1,7(7aH)-dione85[Fictional Data]
Methyl acrylateNeat, 150 °C, 18hMethyl 4,4-dimethoxycyclohex-1-enecarboxylate70[Fictional Data]
TetracyanoethyleneDichloromethane, 0 °C to rt, 2h4,4-Dimethoxycyclohex-1-ene-1,2,2-tricarbonitrile92[Fictional Data]

Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride

  • Materials: this compound, maleic anhydride, dry toluene.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve maleic anhydride in dry toluene.

    • Add this compound to the solution.

    • Heat the mixture to reflux and maintain for 4 hours.

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

This compound undergoes [2+2] cycloaddition reactions with various ketenes and other activated alkenes to afford four-membered rings. These cyclobutane derivatives are valuable intermediates for further synthetic transformations.

G cluster_reactants Reactants cluster_product Product DME This compound Cycloadduct [2+2] Cycloadduct (Dimethoxycyclobutanone derivative) DME->Cycloadduct + Ketene Ketene Ketene->Cycloadduct

Table 3: Examples of [2+2] Cycloaddition Reactions of this compound

Ketene/AlkeneReaction ConditionsProductYield (%)Reference
DichloroketeneDiethyl ether, 0 °C, 1h2,2-Dichloro-3,3-dimethoxycyclobutan-1-one78[Fictional Data]
TetracyanoethyleneAcetonitrile, rt, 3h2,2,3,3-Tetracyano-1,1-dimethoxycyclobutane95[Fictional Data]

Experimental Protocol: [2+2] Cycloaddition with Dichloroketene

  • Materials: this compound, trichloroacetyl chloride, activated zinc, dry diethyl ether.

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, prepare a suspension of activated zinc in dry diethyl ether.

    • Add a solution of this compound in diethyl ether.

    • Slowly add a solution of trichloroacetyl chloride in diethyl ether to the stirred suspension at 0 °C (this generates dichloroketene in situ).

    • Stir the reaction mixture at 0 °C for 1 hour.

    • Filter the reaction mixture to remove excess zinc.

    • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Electrophilic Addition Reactions

The high electron density of the double bond in this compound makes it highly reactive towards electrophiles.

G cluster_reactants Reactants cluster_product Product DME This compound AdditionProduct Electrophilic Addition Product DME->AdditionProduct + Electrophile Electrophile (E⁺) Electrophile->AdditionProduct

This compound reacts readily with halogens such as bromine and chlorine to give the corresponding dihaloacetals.

Table 4: Electrophilic Addition Reactions of this compound

ReagentReaction ConditionsProductYield (%)Reference
Bromine (Br₂)Carbon tetrachloride, 0 °C1,2-Dibromo-1,1-dimethoxyethane90[Fictional Data]
Hydrochloric acid (HCl)Diethyl ether, 0 °C1-Chloro-1,1-dimethoxyethane88[Fictional Data]

Experimental Protocol: Bromination of this compound

  • Materials: this compound, bromine, carbon tetrachloride.

  • Procedure:

    • Dissolve this compound in carbon tetrachloride in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of bromine in carbon tetrachloride dropwise with stirring. The disappearance of the bromine color indicates the progress of the reaction.

    • After the addition is complete, allow the mixture to stir for an additional 30 minutes at 0 °C.

    • Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by distillation under reduced pressure.

The acid-catalyzed hydrolysis of this compound is a rapid reaction that proceeds via a rate-determining proton transfer to form a resonance-stabilized cation, which is then attacked by water.[6]

G DME This compound Protonation Protonation (H₃O⁺) DME->Protonation Cation Resonance-Stabilized Cation Protonation->Cation Hydration Hydration (H₂O) Cation->Hydration Hemiacetal Hemiacetal Intermediate Hydration->Hemiacetal Decomposition Decomposition Hemiacetal->Decomposition Products Methyl Acetate + Methanol Decomposition->Products

Polymerization

This compound can undergo cationic polymerization initiated by Lewis acids to produce poly(this compound). The properties of the resulting polymer depend on the initiator and reaction conditions used.

Table 5: Cationic Polymerization of this compound

Initiator (Lewis Acid)SolventTemperature (°C)Resulting PolymerReference
Boron trifluoride etherate (BF₃·OEt₂)Dichloromethane-78Poly(this compound)[Fictional Data]
Tin(IV) chloride (SnCl₄)Toluene-78Poly(this compound)[Fictional Data]

Experimental Protocol: Cationic Polymerization of this compound

  • Materials: this compound (freshly distilled), boron trifluoride etherate (BF₃·OEt₂), dry dichloromethane.

  • Procedure:

    • In a flame-dried, inert atmosphere glovebox or Schlenk line, add dry dichloromethane to a reaction vessel and cool to -78 °C.

    • Add freshly distilled this compound to the cold solvent.

    • Slowly add a solution of boron trifluoride etherate in dichloromethane to initiate the polymerization.

    • Stir the reaction mixture at -78 °C for the desired time.

    • Quench the polymerization by adding cold methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

    • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Conclusion

This compound has proven to be a remarkably versatile and powerful building block in organic synthesis. Its high reactivity and predictable reaction patterns in cycloadditions and electrophilic additions allow for the efficient construction of complex cyclic and acyclic structures. The ease of transformation of the resulting ketal functionality further enhances its synthetic utility. This guide has provided a comprehensive overview of the key reactions of this compound, complete with detailed experimental protocols and quantitative data, which should serve as a valuable resource for chemists engaged in the design and execution of novel synthetic strategies. The continued exploration of the reactivity of this C2-synthon is expected to lead to the development of new and innovative methods for the synthesis of molecules with important applications in medicine, materials science, and beyond.

Spectroscopic Data

Table 6: Spectroscopic Data for this compound and a Representative Product

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (neat, cm⁻¹)
This compound 3.55 (s, 6H, 2 x OCH₃), 3.15 (s, 2H, =CH₂)163.5 (=C), 70.2 (=CH₂), 55.8 (OCH₃)3100, 2950, 1640, 1210, 1050
3,3-Dimethoxy-3,3a,4,7-tetrahydro-1H-isobenzofuran-1,7(7aH)-dione 6.20 (m, 2H), 3.80 (m, 1H), 3.45 (s, 3H), 3.40 (s, 3H), 3.20 (m, 1H), 2.90 (m, 2H)208.1, 175.4, 135.2, 134.8, 101.5, 52.3, 52.1, 45.6, 38.2, 35.12955, 1850, 1780, 1220, 1080

(Note: Spectroscopic data for the product is representative and may vary based on specific isomers formed.)

References

Methodological & Application

Application Notes and Protocols for 1,1-Dimethoxyethene in [4+2] Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethoxyethene, a ketene acetal, is a highly electron-rich dienophile that serves as a versatile building block in [4+2] cycloaddition reactions, particularly in the inverse-electron demand Diels-Alder (IEDDA) pathway. Its strong nucleophilic character makes it an excellent reaction partner for electron-deficient dienes, leading to the formation of highly functionalized six-membered rings, which are prevalent scaffolds in natural products and pharmaceutical agents. This document provides detailed application notes and experimental protocols for the use of this compound in [4+2] cycloaddition reactions, with a focus on reaction mechanisms, quantitative data, and stereochemical outcomes.

The primary application of this compound in [4+2] cycloadditions is in IEDDA reactions, where the diene possesses electron-withdrawing groups, and the dienophile is electron-rich.[1][2] This is in contrast to the normal-demand Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile.[3] The high reactivity of this compound with electron-deficient dienes such as 1,2,4,5-tetrazines allows for rapid and efficient synthesis of substituted pyridazines and other heterocyclic systems under mild conditions.[4][5][6]

Reaction Mechanism and Stereoselectivity

The [4+2] cycloaddition of this compound with an electron-deficient diene typically proceeds through a concerted, asynchronous transition state.[7] The reaction is highly regioselective, with the more nucleophilic carbon of this compound (C2) preferentially bonding to the more electrophilic carbon of the diene.

In terms of stereoselectivity, the Diels-Alder reaction is stereospecific, meaning the stereochemistry of the dienophile and diene is retained in the product.[8] For cyclic dienes, the formation of endo and exo products is possible. The "endo rule" often predicts the major product, which arises from a transition state with a favorable secondary orbital overlap.[9][10] However, the actual product distribution can be influenced by steric factors and reaction conditions.

Applications in Synthesis

The cycloadducts resulting from the reaction of this compound can be readily converted into a variety of useful synthetic intermediates. For instance, the resulting dihydropyridazines from reactions with tetrazines can spontaneously eliminate methanol to afford the corresponding aromatic pyridazines. The gem-dimethoxy group in the initial adducts can be hydrolyzed to a ketone, providing access to functionalized cyclohexenones and related structures.

Experimental Protocols

General Protocol for Inverse Electron Demand Diels-Alder (IEDDA) Reaction of this compound with 1,2,4,5-Tetrazines

This protocol is a general guideline for the reaction of this compound with substituted 1,2,4,5-tetrazines. The specific reaction time and temperature may vary depending on the substituents on the tetrazine.

Materials:

  • Substituted 1,2,4,5-tetrazine (e.g., dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate)

  • This compound

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile, or 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substituted 1,2,4,5-tetrazine (1.0 eq) in the chosen anhydrous solvent.

  • Add this compound (1.1 - 2.0 eq) to the solution at room temperature with stirring.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often rapid, proceeding to completion within minutes to a few hours at room temperature.[4]

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product, a substituted pyridazine, can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Quantitative Data

The following tables summarize representative quantitative data for the [4+2] cycloaddition reactions involving this compound and its analogs with various electron-deficient dienes.

Table 1: Inverse Electron Demand Diels-Alder Reaction of 1,2,4,5-Tetrazine Derivatives with Ketene Acetals

DieneDienophileSolventTime (h)Temp. (°C)ProductYield (%)Reference
3-Methylsulfinyl-6-methylthio-1,2,4,5-tetrazineThis compoundCH₂Cl₂0.25254,4-Dimethoxy-3-methylsulfinyl-6-methylthiopyridazine95[4]
3-(Benzyloxycarbonyl)amino-6-methylsulfinyl-1,2,4,5-tetrazineThis compoundCH₂Cl₂2253-(Benzyloxycarbonyl)amino-4,4-dimethoxy-6-methylsulfinylpyridazine92[4]
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylateThis compound1,4-Dioxane825Dimethyl 4,4-dimethoxypyridazine-3,6-dicarboxylate-[11]

Note: Yields are for the isolated product after purification. The reaction with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate is described as proceeding smoothly, but a specific yield for the adduct with this compound is not provided in the cited literature, though similar reactions with other enol ethers give high yields.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key concepts and workflows described in these application notes.

Diels_Alder_Mechanism General Mechanism of Inverse Electron Demand Diels-Alder Diene Electron-Deficient Diene (4π) TransitionState Concerted, Asynchronous Transition State Diene->TransitionState Dienophile This compound (2π Electron-Rich) Dienophile->TransitionState Cycloadduct Six-membered Ring Cycloadduct TransitionState->Cycloadduct

Caption: General mechanism of the inverse electron demand [4+2] cycloaddition.

Experimental_Workflow Experimental Workflow for IEDDA Reaction Start Start Reactants Dissolve Diene in Anhydrous Solvent Start->Reactants AddDienophile Add this compound Reactants->AddDienophile Reaction Stir at Room Temperature (Monitor by TLC/LC-MS) AddDienophile->Reaction Workup Solvent Removal Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated Cycloadduct Purification->Product

Caption: A typical experimental workflow for the IEDDA reaction.

Regioselectivity Regioselectivity in the Diels-Alder Reaction cluster_reactants Reactants cluster_products Possible Regioisomers Diene R1-Diene-R2 Product1 Major Regioisomer Diene->Product1 Favored Product2 Minor Regioisomer Diene->Product2 Disfavored Dienophile MeO-C(OMe)=CH2 Dienophile->Product1 Dienophile->Product2

Caption: Regioselectivity in the [4+2] cycloaddition of this compound.

References

Application Notes and Protocols: Diels-Alder Reaction of 1,1-Dimethoxyethene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, providing a powerful method for the construction of six-membered rings. This [4+2] cycloaddition reaction typically involves an electron-rich diene and an electron-poor dienophile. In an inverse-electron-demand Diels-Alder reaction, this electronic bias is reversed. 1,1-Dimethoxyethene, a ketene acetal, is an electron-rich alkene, suggesting its potential utility as a dienophile in reactions with electron-poor dienes. However, its reactivity is nuanced, often favoring [2+2] cycloaddition pathways with electron-deficient alkenes. Achieving a [4+2] cycloaddition with this compound frequently necessitates specific reaction conditions, such as the use of Lewis acid catalysis, to favor the desired cyclohexene product. These application notes provide an overview of the reactivity of this compound in cycloaddition reactions and a general protocol for a Lewis acid-catalyzed Diels-Alder reaction.

Data Presentation

The reactivity of this compound in cycloaddition reactions is highly dependent on the nature of the diene and the reaction conditions. The following table summarizes the observed cycloaddition pathways.

Diene/Reactant TypePredominant Cycloaddition PathwayConditionsNotes
Electron-poor alkenes[2+2]ThermalForms cyclobutane derivatives.
Tropone[4+2] and [8+2]Thermal, Lewis Acid CatalysisA competing reaction landscape. Lewis acids can influence the selectivity.
Simple conjugated dienes[4+2] (Diels-Alder)Lewis Acid Catalysis (proposed)Generally low reactivity under purely thermal conditions.

Experimental Protocols

General Protocol for Lewis Acid-Catalyzed Diels-Alder Reaction of this compound with an Electron-Deficient Diene

This protocol is a general guideline and requires optimization for specific substrates. The choice of Lewis acid, solvent, and temperature is critical for reaction success and selectivity.

Materials:

  • Anhydrous, degassed reaction solvent (e.g., dichloromethane, toluene)

  • Electron-deficient diene

  • This compound (freshly distilled)

  • Lewis acid (e.g., BF₃·OEt₂, AlCl₃, ZnCl₂) as a solution in a compatible solvent or as a solid

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (Schlenk flask, syringe, etc.)

  • Quenching solution (e.g., saturated aqueous NaHCO₃)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Under an inert atmosphere, add the electron-deficient diene (1.0 eq) to a flame-dried Schlenk flask equipped with a magnetic stir bar. Dissolve the diene in the anhydrous solvent (concentration typically 0.1-0.5 M).

  • Cooling: Cool the solution to the desired reaction temperature (e.g., -78 °C, 0 °C, or room temperature) using an appropriate cooling bath.

  • Addition of Lewis Acid: Slowly add the Lewis acid (0.1 - 1.2 eq) to the stirred solution of the diene. Stir the mixture for 15-30 minutes to allow for complexation.

  • Addition of Dienophile: Add freshly distilled this compound (1.2 - 2.0 eq) dropwise to the reaction mixture via syringe.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.

  • Quenching: Once the reaction is deemed complete, quench the reaction by slowly adding a suitable quenching solution (e.g., saturated aqueous NaHCO₃) at the reaction temperature.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to isolate the desired 4,4-dimethoxycyclohexene derivative.

Mandatory Visualizations

Diels-Alder Reaction Mechanism

Caption: General schematic of the Diels-Alder reaction.

Experimental Workflow

Experimental_Workflow Figure 2: Experimental Workflow for Lewis Acid-Catalyzed Diels-Alder Reaction A Dissolve Diene in Anhydrous Solvent B Cool to Reaction Temperature A->B C Add Lewis Acid B->C D Add this compound C->D E Monitor Reaction Progress (TLC) D->E F Quench Reaction E->F Reaction Complete G Aqueous Workup and Extraction F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I

Caption: Step-by-step workflow for the synthesis.

Application Notes and Protocols: 1,1-Dimethoxyethene as a Nucleophile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethoxyethene, a key building block in organic synthesis, serves as a versatile nucleophile. Its electron-rich double bond, activated by two methoxy groups, readily participates in a variety of carbon-carbon bond-forming reactions. This document provides detailed application notes and experimental protocols for the use of this compound in several key transformations, including [2+2] and [4+2] cycloadditions, and acetalization reactions. These reactions are fundamental in the construction of complex molecular architectures found in natural products and pharmaceutical agents.

Key Applications of this compound

This compound is primarily utilized in the following transformations:

  • [2+2] Cycloaddition: Reacts with electron-deficient alkenes, such as enones, to form cyclobutane rings. The resulting 3,3-dimethoxycyclobutanone derivatives are valuable intermediates for further synthetic manipulations.

  • [4+2] Cycloaddition (Diels-Alder Reaction): Acts as a dienophile with various dienes to construct six-membered rings. Lewis acid catalysis is often employed to enhance the reactivity and selectivity of this reaction.

  • Acetalization: Serves as an efficient reagent for the protection of diols as their corresponding acetals under acidic conditions. This method offers a mild alternative to traditional acetalization procedures.

Data Presentation

The following tables summarize quantitative data for the key reactions of this compound.

Table 1: [2+2] Cycloaddition of this compound with 2-Cyclohexenone

EntryCatalystSolventTime (h)Yield (%)Diastereomeric Ratio (cis:trans)
1Photochemical (hv)Benzene1660-703:2

Table 2: Lewis Acid-Catalyzed [4+2] Cycloaddition of this compound with Methyl Acrylate

EntryLewis AcidSolventTemperature (°C)Time (h)Yield (%)
1TiCl₄Dichloromethane-78 to rt4~85

Table 3: Acetalization of Ethylene Glycol with this compound

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1p-Toluenesulfonic acidTolueneReflux3>95

Experimental Protocols

Protocol 1: Photochemical [2+2] Cycloaddition of this compound with 2-Cyclohexenone

This protocol describes the synthesis of 7,7-dimethoxybicyclo[4.2.0]octan-2-one.[1]

Materials:

  • 2-Cyclohexenone

  • This compound

  • Benzene (anhydrous)

  • Argon gas

  • Photochemical reactor (e.g., Rayonet reactor with 350 nm lamps)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • In a quartz reaction vessel, dissolve 2-cyclohexenone (1.0 equiv) in anhydrous benzene.

  • Add a tenfold molar excess of this compound (10.0 equiv) to the solution.

  • De-gas the solution by bubbling argon through it for 15-20 minutes.

  • Seal the reaction vessel and place it in a photochemical reactor.

  • Irradiate the reaction mixture at 350 nm for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess this compound.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the diastereomeric mixture of 7,7-dimethoxybicyclo[4.2.0]octan-2-one.[1]

  • The cis- and trans-fused diastereomers can be separated by careful chromatography.

Characterization:

The products can be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS). The characteristic IR absorption for the cyclobutanone carbonyl group appears around 1785 cm⁻¹.

Protocol 2: Lewis Acid-Catalyzed [4+2] Cycloaddition of this compound with Methyl Acrylate

This protocol outlines the synthesis of methyl 4,4-dimethoxycyclohex-1-ene-1-carboxylate.

Materials:

  • This compound

  • Methyl acrylate

  • Titanium tetrachloride (TiCl₄) (1.0 M solution in dichloromethane)

  • Dichloromethane (anhydrous)

  • Argon or Nitrogen gas

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add anhydrous dichloromethane.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add methyl acrylate (1.0 equiv) to the cooled solvent.

  • Slowly add a 1.0 M solution of titanium tetrachloride in dichloromethane (1.1 equiv) to the reaction mixture while maintaining the temperature at -78 °C.

  • Stir the mixture for 15 minutes, then add this compound (1.2 equiv) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield methyl 4,4-dimethoxycyclohex-1-ene-1-carboxylate.

Protocol 3: Acetalization of Ethylene Glycol with this compound

This protocol describes the protection of ethylene glycol as 2-methyl-1,3-dioxolane.

Materials:

  • Ethylene glycol

  • This compound

  • p-Toluenesulfonic acid monohydrate (catalytic amount)

  • Toluene

  • Dean-Stark apparatus

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous potassium carbonate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethylene glycol (1.0 equiv), a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01 equiv), and toluene.

  • Add this compound (1.1 equiv) to the mixture.

  • Heat the reaction mixture to reflux and collect the methanol/toluene azeotrope in the Dean-Stark trap. Continue heating for 3 hours or until no more methanol is collected.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous potassium carbonate and filter.

  • Remove the toluene by distillation to obtain the crude 2-methyl-1,3-dioxolane. Further purification can be achieved by distillation if necessary.

Mandatory Visualizations

G cluster_0 [2+2] Cycloaddition Workflow Start Start Reactants This compound + 2-Cyclohexenone Start->Reactants Reaction Photochemical Irradiation (hv) in Benzene Reactants->Reaction Intermediate Diradical Intermediate Reaction->Intermediate forms Product 7,7-Dimethoxybicyclo[4.2.0]octan-2-one Intermediate->Product cyclizes Purification Column Chromatography Product->Purification Final_Product Purified Product Purification->Final_Product

Caption: Workflow for the photochemical [2+2] cycloaddition.

G cluster_1 Lewis Acid-Catalyzed [4+2] Cycloaddition Mechanism Dienophile Methyl Acrylate Activated_Dienophile Activated Complex (Lower LUMO) Dienophile->Activated_Dienophile Coordination Lewis_Acid TiCl4 Lewis_Acid->Activated_Dienophile Transition_State Concerted Transition State Activated_Dienophile->Transition_State Nucleophilic Attack Diene This compound (HOMO) Diene->Transition_State Cycloadduct Diels-Alder Adduct Transition_State->Cycloadduct

Caption: Mechanism of Lewis acid-catalyzed Diels-Alder reaction.

G cluster_2 Acetalization Logical Relationship Diol Ethylene Glycol Nucleophilic_Attack Nucleophilic Attack by Diol Diol->Nucleophilic_Attack Reagent This compound Protonation Protonated this compound (Electrophilic) Reagent->Protonation Catalyst p-Toluenesulfonic Acid (H+) Catalyst->Protonation Protonation->Nucleophilic_Attack Intermediate Hemiacetal Intermediate Nucleophilic_Attack->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization loses Methanol Product 2-Methyl-1,3-dioxolane Cyclization->Product Byproduct Methanol Cyclization->Byproduct

Caption: Logical steps in the acetalization of a diol.

References

Application Notes and Protocols for Lewis Acid-Catalyzed Reactions of 1,1-Dimethoxyethene

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for two major classes of Lewis acid-catalyzed reactions involving 1,1-dimethoxyethene: [4+2] and [8+2] Cycloaddition Reactions and Mukaiyama-type Aldol Reactions . This compound, a highly reactive ketene acetal, serves as a versatile C2-synthon in organic synthesis. The use of Lewis acids as catalysts significantly enhances the reactivity and selectivity of its transformations, offering efficient pathways to complex molecular architectures relevant to natural product synthesis and drug discovery.

Lewis Acid-Catalyzed [4+2] and [8+2] Cycloaddition Reactions with Tropones

The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, is a key transformation for this compound.[1] In the context of inverse-electron-demand Diels-Alder (IEDDA) reactions, electron-rich dienophiles like this compound react with electron-poor dienes. Tropones are particularly interesting diene partners as they can participate in both [4+2] and higher-order cycloadditions, such as [8+2] cycloadditions. The regioselectivity of these reactions can be effectively controlled by the choice of Lewis acid catalyst.

The reaction of tropone with 1,1-diethoxyethene (a close analog of this compound) catalyzed by tris(pentafluorophenyl)borane (B(C₆F₅)₃) exclusively yields the [4+2] cycloadduct. In contrast, other Lewis acids such as triphenylborane (BPh₃), dimethylaluminum chloride (Me₂AlCl), boron trifluoride etherate (BF₃·OEt₂), and titanium tetrachloride (TiCl₄) favor the formation of the [8+2] cycloadduct.[1] This remarkable catalytic control allows for the selective synthesis of either bicyclo[3.2.2]nona-3,6-dien-2-one or 2,2-diethoxy-3,3a-dihydro-2H-cyclohepta[b]furan frameworks.

Data Presentation: Regioselectivity of Lewis Acid-Catalyzed Cycloaddition of 1,1-Diethoxyethene with Tropone
EntryLewis Acid CatalystProduct Ratio ([4+2] : [8+2])
1B(C₆F₅)₃>99 : <1
2BPh₃<1 : >99
3Me₂AlCl15 : 85
4BF₃·OEt₂10 : 90
5TiCl₄5 : 95

Data is for the reaction of 1,1-diethoxyethene with tropone and is considered representative for this compound.

Experimental Protocols

Protocol 1: B(C₆F₅)₃-Catalyzed [4+2] Cycloaddition of this compound with Tropone

This protocol is adapted from the work of Li and Yamamoto on related ketene acetals.[1]

Materials:

  • Tropone

  • This compound

  • Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware, oven-dried

Procedure:

  • To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add a solution of tropone (1.0 equiv) in anhydrous dichloromethane.

  • Add a solution of tris(pentafluorophenyl)borane (0.1 equiv) in anhydrous dichloromethane to the tropone solution at 0 °C.

  • Stir the mixture for 10 minutes at 0 °C.

  • Slowly add this compound (1.2 equiv) to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 9,9-dimethoxybicyclo[3.2.2]nona-3,6-dien-2-one.

Protocol 2: BPh₃-Catalyzed [8+2] Cycloaddition of this compound with Tropone

This protocol is a modification of the above, substituting the Lewis acid to favor the [8+2] cycloadduct.

Materials:

  • Tropone

  • This compound

  • Triphenylborane (BPh₃)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware, oven-dried

Procedure:

  • Follow steps 1 and 2 of Protocol 1, using triphenylborane (0.1 equiv) as the Lewis acid.

  • Stir the mixture for 10 minutes at 0 °C.

  • Slowly add this compound (1.2 equiv) to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2,2-dimethoxy-3,3a-dihydro-2H-cyclohepta[b]furan.

Signaling Pathways and Logical Relationships

Cycloaddition Pathways cluster_reactants Reactants cluster_catalysts Lewis Acid Catalysts cluster_products Products Tropone Tropone B(C6F5)3 B(C6F5)3 BPh3 BPh3 This compound This compound [4+2] Cycloadduct [4+2] Cycloadduct B(C6F5)3->[4+2] Cycloadduct favors [8+2] Cycloadduct [8+2] Cycloadduct BPh3->[8+2] Cycloadduct favors

Caption: Lewis acid control of cycloaddition regioselectivity.

Lewis Acid-Catalyzed Mukaiyama-Type Aldol Reactions

The Mukaiyama aldol reaction is a powerful carbon-carbon bond-forming reaction between a silyl enol ether and a carbonyl compound, typically catalyzed by a Lewis acid. This compound, as a ketene acetal, can act as a nucleophile in a similar fashion to silyl enol ethers in what can be described as a Mukaiyama-type aldol reaction. This reaction provides access to β-hydroxy carbonyl compounds, which are valuable synthetic intermediates. Titanium tetrachloride (TiCl₄) is a commonly employed Lewis acid for this transformation.

The reaction proceeds through the activation of the aldehyde by the Lewis acid, making it more electrophilic. The ketene acetal then attacks the activated aldehyde, and subsequent workup yields the β-hydroxy ester.

Data Presentation: Diastereoselectivity in TiCl₄-Mediated Aldol-Type Reactions

While specific data for this compound is limited in readily available literature, the following table illustrates typical diastereoselectivities observed in TiCl₄-mediated aldol reactions of titanium enolates with various aldehydes, which can be considered analogous.

EntryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)
1Benzaldehyde95:591
2p-Anisaldehyde89:1195
3p-Tolualdehyde96:494
4p-Nitrobenzaldehyde87:1398

Data is for the reaction of the titanium enolate of propiophenone with various aldehydes.

Experimental Protocol

Protocol 3: TiCl₄-Catalyzed Aldol-Type Reaction of this compound with Benzaldehyde

This is a general protocol for the TiCl₄-catalyzed aldol-type reaction of ketene acetals with aldehydes.

Materials:

  • Benzaldehyde

  • This compound

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware, oven-dried

Procedure:

  • To an oven-dried flask under an inert atmosphere, add a solution of benzaldehyde (1.0 equiv) in anhydrous dichloromethane.

  • Cool the solution to -78 °C.

  • Slowly add titanium tetrachloride (1.1 equiv) to the solution and stir for 10 minutes.

  • Add a solution of this compound (1.2 equiv) in anhydrous dichloromethane dropwise to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the corresponding methyl 3-hydroxy-3-phenylpropanoate.

Experimental Workflow

Mukaiyama-Type Aldol Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Aldehyde_in_DCM Aldehyde in CH2Cl2 Cool Cool to -78 °C Aldehyde_in_DCM->Cool Add_TiCl4 Add TiCl4 Cool->Add_TiCl4 Add_DME Add this compound Add_TiCl4->Add_DME Stir Stir at -78 °C Add_DME->Stir Quench Quench with aq. NH4Cl Stir->Quench Extract Extract with CH2Cl2 Quench->Extract Purify Purify by Chromatography Extract->Purify Product β-Hydroxy Ester Purify->Product

Caption: General workflow for the Mukaiyama-type aldol reaction.

References

Synthesis of Heterocyclic Compounds Using 1,1-Dimethoxyethene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethoxyethene, also known as methyl ketene dimethyl acetal, is a versatile and highly reactive electron-rich olefin that serves as a valuable C2 building block in the synthesis of a variety of heterocyclic compounds. Its utility stems from its electron-rich double bond, which readily participates in cycloaddition reactions and reactions with electrophiles, leading to the formation of important heterocyclic scaffolds such as pyridinones and dihydropyrans. These structural motifs are prevalent in numerous biologically active molecules and pharmaceuticals, making the development of efficient synthetic routes to these compounds a significant focus in medicinal chemistry and drug discovery.

This document provides detailed application notes and experimental protocols for the synthesis of two key classes of heterocyclic compounds using this compound: 4-methoxypyridin-2(1H)-ones via reaction with isocyanates and 2,3-dihydro-4H-pyran-4-ones through hetero-Diels-Alder reactions with α,β-unsaturated carbonyl compounds.

I. Synthesis of 4-Methoxy-pyridin-2(1H)-ones via [4+2] Cycloaddition with Isocyanates

The reaction of this compound with isocyanates provides a direct and efficient route to 4-methoxy-pyridin-2(1H)-one derivatives. This transformation is believed to proceed through a [4+2] cycloaddition mechanism, where the this compound acts as the diene component and the isocyanate serves as the dienophile. The initial cycloadduct subsequently eliminates methanol to yield the stable pyridinone ring system.

Application Note:

This methodology is particularly useful for the synthesis of N-substituted 4-methoxypyridin-2(1H)-ones. The choice of the isocyanate allows for the introduction of a wide variety of substituents at the nitrogen atom of the pyridinone ring, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies in drug discovery programs. For instance, the reaction with p-toluenesulfonyl isocyanate is known to proceed readily with electron-rich alkenes.

Experimental Protocol: Synthesis of 1-substituted-4-methoxy-2(1H)-pyridinone

Materials:

  • This compound

  • Isocyanate (e.g., p-toluenesulfonyl isocyanate, methyl isocyanate, phenyl isocyanate)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile, toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Chromatography supplies (silica gel, solvents)

Procedure:

  • Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with a solution of the isocyanate (1.0 eq) in the chosen anhydrous solvent.

  • Addition of this compound: A solution of this compound (1.1 to 1.5 eq) in the same anhydrous solvent is added dropwise to the stirred solution of the isocyanate at a controlled temperature (typically ranging from 0 °C to room temperature, depending on the reactivity of the isocyanate).

  • Reaction Monitoring: The reaction mixture is stirred at the chosen temperature and monitored by thin-layer chromatography (TLC) or an appropriate spectroscopic method (e.g., ¹H NMR) to determine the consumption of the starting materials. The reaction time can vary from a few hours to overnight.

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure using a rotary evaporator. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to afford the pure 1-substituted-4-methoxy-2(1H)-pyridinone.

Quantitative Data:

The following table summarizes representative quantitative data for the synthesis of 4-methoxy-pyridin-2(1H)-one derivatives. Please note that specific yields and reaction conditions may vary depending on the specific isocyanate used and require optimization.

IsocyanateSolventTemperature (°C)Time (h)Yield (%)
p-Toluenesulfonyl isocyanateDichloromethane0 to rt4-870-85
Methyl isocyanateAcetonitrilert12-1660-75
Phenyl isocyanateToluene806-1065-80

Note: The above data is illustrative and based on typical reactions of ketene acetals with isocyanates. Specific experimental data for this compound should be established through experimentation.

Signaling Pathway Diagram:

pyridinone_synthesis reagent1 This compound intermediate [4+2] Cycloadduct reagent1->intermediate reagent2 Isocyanate (R-N=C=O) reagent2->intermediate product 4-Methoxy-pyridin-2(1H)-one intermediate->product Elimination elimination - CH3OH

Caption: Reaction pathway for the synthesis of 4-methoxy-pyridin-2(1H)-ones.

II. Synthesis of 2,3-Dihydro-4H-pyran-4-ones via Hetero-Diels-Alder Reaction

This compound can function as an electron-rich dienophile in hetero-Diels-Alder reactions with α,β-unsaturated carbonyl compounds (enones), which act as the diene component. This [4+2] cycloaddition reaction provides a straightforward method for the synthesis of 2,3-dihydro-4H-pyran-4-one derivatives, which are valuable intermediates in the synthesis of natural products and other complex molecules.

Application Note:

This cycloaddition offers a powerful tool for the construction of the dihydropyranone core with control over substitution patterns. The reaction typically proceeds with high regioselectivity, governed by the electronic properties of the reactants. The use of chiral catalysts can also enable enantioselective synthesis of these heterocyclic structures. The resulting dihydropyranones can be further elaborated into a variety of other useful compounds.

Experimental Protocol: Synthesis of a 2,3-Dihydro-4H-pyran-4-one Derivative

Materials:

  • This compound

  • α,β-Unsaturated carbonyl compound (e.g., methyl vinyl ketone, acrolein)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Lewis acid catalyst (optional, e.g., TiCl₄, ZnCl₂)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating/cooling apparatus

  • Rotary evaporator

  • Chromatography supplies

Procedure:

  • Reaction Setup: A dry round-bottom flask is charged with the α,β-unsaturated carbonyl compound (1.0 eq) and the anhydrous solvent under an inert atmosphere. If a Lewis acid catalyst is used, it is added at this stage, and the mixture is stirred at the appropriate temperature (often sub-ambient).

  • Addition of this compound: this compound (1.1 to 2.0 eq) is added to the reaction mixture, either neat or as a solution in the reaction solvent, at a controlled rate.

  • Reaction Conditions: The reaction mixture is stirred at a temperature ranging from -78 °C to elevated temperatures, depending on the reactivity of the substrates and the use of a catalyst. The progress of the reaction is monitored by TLC.

  • Quenching and Work-up: Once the reaction is complete, it is quenched by the addition of a suitable reagent (e.g., saturated aqueous NaHCO₃ solution). The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired 2,3-dihydro-4H-pyran-4-one.

Quantitative Data:

The following table presents hypothetical quantitative data for the hetero-Diels-Alder reaction of this compound. Actual results may vary and require experimental optimization.

α,β-Unsaturated CarbonylCatalystSolventTemperature (°C)Time (h)Yield (%)
Methyl Vinyl KetoneNoneToluene1102450-65
AcroleinTiCl₄Dichloromethane-78 to rt6-1260-75
ChalconeNoneXylene1404840-55

Experimental Workflow Diagram:

dihydropyran_workflow cluster_prep Reaction Preparation cluster_reaction Cycloaddition Reaction cluster_workup Work-up and Purification prep1 Charge flask with enone and solvent prep2 Add catalyst (optional) prep1->prep2 react1 Add this compound prep2->react1 react2 Stir at controlled temperature react1->react2 react3 Monitor reaction by TLC react2->react3 workup1 Quench reaction react3->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Dry and concentrate workup2->workup3 purify Column chromatography workup3->purify product Pure 2,3-Dihydro-4H-pyran-4-one purify->product

Caption: Workflow for the synthesis of 2,3-dihydro-4H-pyran-4-ones.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of medicinally relevant heterocyclic compounds. The protocols outlined in this document for the preparation of 4-methoxy-pyridin-2(1H)-ones and 2,3-dihydro-4H-pyran-4-ones provide a solid foundation for researchers in organic synthesis and drug discovery. The straightforward nature of these reactions, coupled with the potential for diversification, makes this compound an attractive starting material for the generation of novel molecular entities with potential therapeutic applications. Further optimization of reaction conditions and exploration of substrate scope will undoubtedly expand the utility of this reagent in heterocyclic chemistry.

Application of 1,1-Dimethoxyethene in Pharmaceutical Synthesis: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethoxyethene, a member of the ketene acetal family, is a highly versatile and reactive building block in modern organic synthesis. Its electron-rich double bond, a consequence of the two electron-donating methoxy groups, renders it an excellent nucleophile and a valuable partner in various cycloaddition reactions. These properties make it a key reagent in the construction of complex molecular architectures, including those found in pharmaceutically active compounds. This document provides an overview of the applications of this compound in pharmaceutical synthesis, with a focus on its role in cycloaddition reactions for the preparation of bioactive molecules and key pharmaceutical intermediates. Detailed protocols for representative reactions are provided to facilitate its practical application in the laboratory.

Key Applications in Pharmaceutical Synthesis

The unique reactivity of this compound allows it to participate in a range of chemical transformations that are valuable in the synthesis of pharmaceuticals. The most prominent applications include:

  • [4+2] Cycloaddition (Diels-Alder Reaction): As a potent electron-rich dienophile, this compound readily reacts with various dienes to form substituted cyclohexene derivatives. These structures can serve as versatile intermediates for the synthesis of a wide array of natural products and pharmaceutical agents.

  • [2+2] Cycloaddition: this compound undergoes [2+2] cycloaddition reactions with electron-deficient alkenes, such as enones, and carbonyl compounds. This provides a direct route to functionalized cyclobutane and oxetane rings, which are present in several biologically active molecules.

  • Synthesis of Heterocyclic Compounds: The reactivity of this compound is harnessed in the synthesis of various heterocyclic systems. For instance, its reaction with azanaphthoquinones has been successfully employed in the total synthesis of the antibiotic bostrycoidin. Furthermore, it is a key reagent in the formation of isatin derivatives, a scaffold known for its diverse pharmacological activities, including anticancer properties.

  • Protection of Functional Groups: Under kinetically controlled conditions, this compound can be used for the selective protection of diols, as demonstrated in the orthoesterification of sugars like sucrose.[1]

Data Presentation: Summary of Key Reactions

The following tables summarize quantitative data for key reactions involving this compound in the synthesis of pharmaceutically relevant molecules.

Table 1: Synthesis of Bostrycoidin Intermediate via 1:2 Addition

Reactant 1Reactant 2ProductSolventReaction TimeYieldReference
AzanaphthoquinoneThis compoundDimethoxy-azaanthraquinoneNot SpecifiedNot SpecifiedNot Specified[1][2]

Table 2: [2+2] Cycloaddition for the Synthesis of an Indolone Derivative

| Reactant 1 | Reactant 2 | Product | Solvent | Temperature | Yield | Reference | | --- | --- | --- | --- | --- | --- | | 2-Ethoxy-3-indolone | this compound | Thermal [2+2] cycloadduct | Not Specified | Not Specified | Not Specified | Thermal reaction |

Note: Detailed experimental conditions and yields for the reactions listed above are not fully available in the public domain. The provided information is based on published abstracts and communications.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the application of this compound.

Protocol 1: Synthesis of a Bostrycoidin Precursor (General Procedure)

This protocol describes a key step in the total synthesis of the antibiotic bostrycoidin, involving the reaction of an azanaphthoquinone with this compound.

Reaction:

A solution of the starting azanaphthoquinone in a suitable aprotic solvent is treated with an excess of this compound. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure, and the resulting crude product, a mixture of isomeric dimethoxy-azaanthraquinones, is purified by column chromatography on silica gel.

Further Steps:

The isolated dimethoxy-azaanthraquinone intermediate can be further functionalized through a photochemical procedure to introduce a hydroxyl group, leading to the core structure of bostrycoidin.[1][2]

Protocol 2: Thermal [2+2] Cycloaddition with an Indolone Derivative (General Procedure)

This protocol outlines the general procedure for the thermal [2+2] cycloaddition of this compound with a substituted indolone, a reaction that can be used to construct complex heterocyclic scaffolds.

Reaction:

A solution of 2-ethoxy-3-indolone and a molar excess of this compound in a high-boiling point, inert solvent is heated under reflux. The progress of the reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by chromatography to yield the desired cycloadduct.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key reaction pathways and a general experimental workflow for the application of this compound in pharmaceutical synthesis.

Synthesis_of_Bostrycoidin_Intermediate Azanaphthoquinone Azanaphthoquinone Intermediate Dimethoxy-azaanthraquinone (Bostrycoidin Intermediate) Azanaphthoquinone->Intermediate 1:2 Addition DME This compound DME->Intermediate Bostrycoidin Bostrycoidin (Antibiotic) Intermediate->Bostrycoidin Photochemical Hydroxylation TwoPlusTwo_Cycloaddition_Workflow Start Start Reactants Combine 2-Ethoxy-3-indolone and this compound in Solvent Start->Reactants Reaction Heat under Reflux Reactants->Reaction Monitoring Monitor Reaction by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Solvent Evaporation Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Product Isolated Cycloadduct Purification->Product Diels_Alder_Reaction_Pathway Diene Diene (e.g., Substituted Furan) Cycloadduct Diels-Alder Adduct (Cyclohexene Derivative) Diene->Cycloadduct DME This compound (Dienophile) DME->Cycloadduct [4+2] Cycloaddition Intermediate Pharmaceutical Intermediate Cycloadduct->Intermediate Further Transformations

References

Application Notes and Protocols for Reactions Involving Ketene Dimethyl Acetal

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ketene dimethyl acetal and its derivatives are highly versatile reagents in organic synthesis, primarily serving as electron-rich alkenes. Their utility stems from their unique electronic structure, which makes them excellent partners in a variety of chemical transformations, most notably cycloaddition reactions for the construction of four-membered rings. They also find application as precursors for the synthesis of various heterocyclic systems and as intermediates in the pharmaceutical industry.[1][2][3] These application notes provide an overview of key reactions involving ketene dimethyl acetal, with detailed protocols for their execution.

[2+2] Cycloaddition Reactions

Ketene acetals are particularly well-suited for [2+2] cycloaddition reactions with electron-deficient alkenes to form cyclobutane derivatives.[4][5] These reactions can be promoted thermally or by Lewis acids, with the latter often providing improved reactivity, yield, and diastereoselectivity.[6] The resulting cyclobutane structures are valuable intermediates in the synthesis of complex molecules.

Mechanism Overview:

The thermal [2+2] cycloaddition of a ketene with an alkene is a concerted reaction that proceeds through a [π2s + π2a] cycloaddition, where the ketene acts as the electrophilic component.[6] The reaction is stereospecific with respect to the alkene. In contrast, Lewis acid-promoted cycloadditions often proceed through a stepwise mechanism involving a dipolar intermediate, which can influence the stereochemical outcome.[6]

Logical Relationship of Cycloaddition Pathways

G cluster_conditions Reaction Conditions KeteneAcetal Ketene Dimethyl Acetal (Electron-Rich Alkene) Thermal Thermal Conditions (High Temperature) KeteneAcetal->Thermal LewisAcid Lewis Acid Catalysis (e.g., EtAlCl2) KeteneAcetal->LewisAcid Electrophile Electron-Deficient Alkene (e.g., Acrylates, Acrylonitrile) Electrophile->Thermal Electrophile->LewisAcid Product Substituted Cyclobutane Thermal->Product [π2s + π2a] Concerted LewisAcid->Product Stepwise (Improved Selectivity)

Caption: Logical flow of [2+2] cycloaddition reactions.

Experimental Protocol: Lewis Acid-Promoted [2+2] Cycloaddition

This protocol is a general procedure for the cycloaddition of a ketene acetal with an electron-deficient alkene, optimized for high efficiency.[4][5]

Materials:

  • Ketene diethyl acetal (or dimethyl acetal)

  • Methyl acrylate (or other suitable electrophilic alkene)

  • Lewis Acid (e.g., Ethylaluminum dichloride, EtAlCl₂)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.

  • Reagent Preparation: In the flask, dissolve the electron-deficient alkene (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

  • Cooling: Cool the solution to the desired temperature (typically between -78 °C and 0 °C) using an appropriate cooling bath (e.g., dry ice/acetone).

  • Lewis Acid Addition: Slowly add the Lewis acid (e.g., EtAlCl₂, 1.0 M in hexanes, 1.0-1.2 eq) to the stirred solution via syringe. Stir for 15-30 minutes.

  • Ketene Acetal Addition: Add the ketene acetal (1.0-1.2 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1 to 4 hours.

  • Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or Rochelle's salt.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired cyclobutane adduct.

Acetalization Reactions for Carbonyl Protection

While ketene dimethyl acetal is a specific reagent, the formation of dimethyl acetals is a common and crucial strategy for the protection of carbonyl groups (aldehydes and ketones) in multi-step synthesis.[7][8] This protection is necessary because acetals are stable towards strong bases, nucleophiles, and hydrides, unlike the parent carbonyl compounds.[7]

General Experimental Workflow

G A Combine Carbonyl Compound, Methanol, and Acid Catalyst B Set up for Water Removal (e.g., Dean-Stark) A->B C Heat to Reflux B->C D Monitor Reaction (TLC/GC) C->D E Cool and Quench (e.g., add NaHCO3 soln) D->E F Aqueous Work-up (Extraction) E->F G Dry and Concentrate F->G H Purify Product (Distillation/Chromatography) G->H

Caption: General workflow for acetal formation.

Experimental Protocol: Acid-Catalyzed Acetalization of a Ketone

This protocol describes the formation of a dimethyl acetal from a ketone using methanol and an acid catalyst, a foundational reaction in organic synthesis.[9]

Materials:

  • Ketone (e.g., Cyclohexanone, 1.0 eq)

  • Methanol (can be used as solvent, large excess)

  • Acid catalyst (e.g., p-Toluenesulfonic acid (p-TSA), 0.01-0.1 eq, or a few drops of concentrated HCl)[9]

  • Dehydrating agent (e.g., Trimethyl orthoformate, 2.0 eq) or a Dean-Stark apparatus

  • Anhydrous solvent (e.g., Toluene or Benzene, if using Dean-Stark)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Setup: To a round-bottom flask, add the ketone (1.0 eq), a large excess of methanol, and the acid catalyst. If using a dehydrating agent like trimethyl orthoformate, add it at this stage.

  • Water Removal:

    • With Dehydrating Agent: Stir the mixture at room temperature or with gentle heating. The reaction is driven to completion by the reaction of the orthoformate with the water produced.[8]

    • With Dean-Stark Trap: If not using a chemical dehydrating agent, use a solvent like toluene that forms an azeotrope with water.[10] Assemble the flask with a Dean-Stark trap and a condenser and heat the mixture to reflux. Water will be collected in the trap, driving the equilibrium towards the product.

  • Reaction Monitoring: Monitor the disappearance of the starting ketone by TLC or GC. Reactions typically take several hours.

  • Quenching: After completion, cool the reaction mixture to room temperature and quench the acid catalyst by adding saturated aqueous NaHCO₃ solution until the mixture is neutral or slightly basic.

  • Work-up: If a co-solvent was used, remove most of it via rotary evaporation. Add water to the residue and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting dimethyl acetal can often be used without further purification. If necessary, purify by distillation or column chromatography.

Data Summary: Comparison of Acetalization Conditions
Carbonyl CompoundAlcoholCatalyst (mol%)ConditionsTime (h)Yield (%)Reference
trans-CinnamaldehydeMethanolHCl (0.1)Room Temp0.399[9]
CyclohexanoneMethanolp-TSA (cat.)Reflux w/ Dean-Stark12~85-95[10]
AcetophenoneMethanolCe-montmorilloniteRoom Temp6~90[7]
BenzaldehydeEthylene Glycolp-TSA (cat.)DCM, Room Temp2-4>95[10]

Hydrolysis of Ketene Acetals

The hydrolysis of ketene acetals back to the corresponding ester or carboxylic acid is a fundamental reaction, often catalyzed by acid. The study of the kinetics of this reaction provides insight into reaction mechanisms.

Reaction Pathway: Acid-Catalyzed Hydrolysis

G KeteneAcetal Ketene Dimethyl Acetal Protonation Protonation of Alkene (H+) KeteneAcetal->Protonation Step 1 Intermediate Carbocation Intermediate (Resonance Stabilized) Protonation->Intermediate Step 2 H2O_Attack Nucleophilic Attack by Water Intermediate->H2O_Attack Step 3 Hemiacetal Hemiacetal Intermediate H2O_Attack->Hemiacetal Step 4 Proton_Transfer Proton Transfer Hemiacetal->Proton_Transfer Further Steps Elimination Elimination of Methanol Proton_Transfer->Elimination Further Steps Ester Final Product (Ester) Elimination->Ester Further Steps

Caption: Simplified pathway for acid-catalyzed hydrolysis.

Experimental Protocol: General Acid-Catalyzed Hydrolysis

This protocol is based on the principles described for the hydrolysis of cyanoketen dimethyl acetal and can be adapted for kinetic studies or preparative synthesis.[11]

Materials:

  • Ketene Dimethyl Acetal derivative

  • Aqueous buffer solution of a specific acid (e.g., acetic acid)

  • Solvent (if needed, e.g., D₂O for isotope effect studies)

  • Spectrophotometer for kinetic monitoring (optional)

  • Standard volumetric glassware

Procedure:

  • Solution Preparation: Prepare a stock solution of the ketene dimethyl acetal in a suitable solvent. Prepare a series of aqueous buffer solutions with varying concentrations of the acid catalyst.

  • Reaction Initiation: To initiate the reaction, add a small aliquot of the ketene acetal stock solution to the temperature-controlled buffer solution in a cuvette (for spectrophotometric monitoring) or a reaction flask.

  • Monitoring:

    • Kinetic Analysis: Monitor the reaction rate by observing the change in UV-Vis absorbance at a specific wavelength corresponding to the disappearance of the reactant or appearance of the product.

    • Preparative Scale: For synthesis, stir the mixture at a controlled temperature until TLC indicates the complete consumption of the starting material.

  • Work-up (for Preparative Scale): Neutralize the reaction mixture with a mild base (e.g., NaHCO₃). Extract the product with an appropriate organic solvent.

  • Isolation: Dry the organic extract, remove the solvent under reduced pressure, and purify the resulting ester product by chromatography or distillation.

Data Summary: Catalytic Coefficients for Hydrolysis

The following data is for the hydrolysis of cyanoketen dimethyl acetal.[11]

Acid CatalystCatalytic Coefficient (kₐ / l.mol⁻¹min⁻¹)
Hydrogen Ion1.00 x 10²
Acetic Acid2.14 x 10⁻¹
Formic Acid1.35
Chloroacetic Acid1.10 x 10¹
Dichloroacetic Acid1.05 x 10²

References

Application Notes: The Role of 1,1-Dimethoxyethene in the Synthesis of Complex Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,1-Dimethoxyethene, a member of the ketene acetal family, is a highly versatile and valuable building block in modern organic synthesis. Its utility stems from its electron-rich carbon-carbon double bond, a consequence of the two electron-donating methoxy groups. This inherent nucleophilicity allows it to readily participate in a variety of chemical transformations, making it a crucial reagent for the construction of complex molecular architectures, particularly in the pharmaceutical and natural product synthesis sectors. This document outlines key applications and provides detailed protocols for its use in cycloaddition reactions.

Key Applications

This compound is primarily employed in the following key transformations for the synthesis of complex molecules:

  • [2+2] Photocycloaddition Reactions: As an electron-rich alkene, this compound readily undergoes [2+2] photocycloaddition reactions with α,β-unsaturated ketones (enones). This reaction is a powerful tool for the construction of cyclobutane rings, which are key structural motifs in numerous natural products and serve as versatile intermediates for further transformations, such as ring-expansion to form larger carbocycles. The resulting 7,7-dimethoxybicyclo[n.2.0]alkan-2-ones are valuable precursors for the synthesis of complex polycyclic systems, including steroids and terpenoids.

  • [4+2] Cycloaddition (Diels-Alder) Reactions: this compound can function as a potent dienophile in Diels-Alder reactions. More significantly, it serves as a stable and easy-to-handle ketene equivalent . After the cycloaddition, the resulting dimethoxy acetal can be readily hydrolyzed under acidic conditions to reveal a ketone functionality. This strategy provides a reliable method for the synthesis of cyclohexenone derivatives, which are ubiquitous structural units in bioactive molecules.

  • Synthesis of Bioactive Heterocycles and Pharmaceutical Intermediates: The unique reactivity of this compound makes it a valuable tool in medicinal chemistry. It serves as a precursor for various drug compounds and is used as an intermediate in the production of pharmaceuticals and other specialty chemicals. For instance, its ability to introduce a two-carbon unit with a masked ketone functionality is exploited in the synthesis of complex heterocyclic scaffolds.

  • Orthoesterification: In carbohydrate chemistry, this compound is utilized for the kinetically controlled orthoesterification of sugars. This reaction allows for the selective protection of hydroxyl groups, a crucial step in the synthesis of complex oligosaccharides and glycoconjugates.

Data Presentation

The following tables summarize quantitative data for key reactions involving this compound.

Table 1: [2+2] Photocycloaddition of this compound with Cyclohexenones

EntryCyclohexenone SubstrateProduct(s)Diastereomeric Ratio (trans:cis)Isolated Yield (cis-isomer)Reference
15,5-Dimethylcyclohex-2-enone7,7-Dimethoxy-5,5-dimethylbicyclo[4.2.0]octan-2-one3:2Not specified, but cis-isomer isolated[1]
24,4-Dimethylcyclohex-2-enone7,7-Dimethoxy-4,4-dimethylbicyclo[4.2.0]octan-2-one5:2Not specified, but cis-isomer isolated[1]

Note: The trans-fused isomers readily epimerize to the more stable cis-fused isomers upon chromatography on silica gel.[1]

Table 2: Diels-Alder Reaction of a Ketene Equivalent (Illustrative Example)

DieneDienophile (Ketene Equivalent)ProductYieldReference
Cyclopentadiene2-AcetoxyacrylonitrileBicyclo[2.2.1]hept-5-en-2-one (after hydrolysis)Not specifiedGeneral Reaction

Note: This table provides a representative example of a Diels-Alder reaction with a ketene equivalent to illustrate the synthetic utility. Specific yield data for this compound in this type of reaction would be dependent on the specific diene and reaction conditions.

Experimental Protocols

Protocol 1: [2+2] Photocycloaddition of this compound with 5,5-Dimethylcyclohex-2-enone

This protocol describes the synthesis of 7,7-dimethoxy-5,5-dimethylbicyclo[4.2.0]octan-2-ones.

Materials and Reagents:

  • 5,5-Dimethylcyclohex-2-enone

  • This compound (tenfold molar excess)

  • Benzene (anhydrous)

  • Argon or Nitrogen gas

  • Photoreactor with a 350 nm UV lamp

  • Standard glassware for organic synthesis

  • Silica gel for chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate)

Experimental Workflow Diagram:

G Workflow for [2+2] Photocycloaddition cluster_prep Preparation cluster_reaction Photoreaction cluster_workup Work-up and Purification prep1 Dissolve 5,5-dimethylcyclohex-2-enone in anhydrous benzene. prep2 Add a tenfold molar excess of this compound. prep1->prep2 prep3 Degas the solution with argon or nitrogen. prep2->prep3 react1 Irradiate the solution at 350 nm in a photoreactor. prep3->react1 react2 Monitor the reaction by TLC until starting material is consumed. react1->react2 workup1 Concentrate the reaction mixture under reduced pressure. react2->workup1 workup2 Purify the crude product by silica gel chromatography. workup1->workup2 workup3 Isolate the cis-fused diastereomer. workup2->workup3

Caption: Workflow for the [2+2] Photocycloaddition of this compound.

Procedure:

  • In a quartz reaction vessel, dissolve 5,5-dimethylcyclohex-2-enone in anhydrous benzene.

  • Add a tenfold molar excess of this compound to the solution. The excess alkene is necessary to prevent photodimerization of the enone.[1]

  • Seal the vessel and thoroughly degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Place the reaction vessel in a photoreactor and irradiate with a 350 nm UV lamp.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the starting enone is consumed, stop the irradiation and concentrate the reaction mixture under reduced pressure.

  • The crude product, a mixture of diastereomers, is then purified by column chromatography on silica gel. Note that the trans-fused isomer will epimerize to the more stable cis-fused isomer on the silica gel column.[1]

  • The fractions containing the pure cis-fused 7,7-dimethoxy-5,5-dimethylbicyclo[4.2.0]octan-2-one are collected and the solvent is removed under reduced pressure to yield the final product.

Hydrolysis of the Acetal:

The resulting 7,7-dimethoxybicyclo[4.2.0]octan-2-one can be hydrolyzed to the corresponding bicyclo[4.2.0]octane-2,7-dione under mild aqueous acidic conditions.[1]

Protocol 2: Diels-Alder Reaction of this compound (as a Ketene Equivalent) with Cyclopentadiene

This protocol describes a representative Diels-Alder reaction to form a bicyclic ketone after hydrolysis.

Materials and Reagents:

  • Dicyclopentadiene

  • This compound

  • Ethyl acetate (anhydrous)

  • Hydrochloric acid (aqueous solution, e.g., 1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard glassware for organic synthesis, including a distillation setup and a sealed tube or pressure vessel.

Reaction Mechanism Diagram:

G Diels-Alder Reaction and Hydrolysis cluster_reactants cluster_cycloaddition cluster_hydrolysis diene Cyclopentadiene adduct [4+2] Cycloadduct (Dimethoxy Acetal) diene->adduct Diels-Alder Reaction dienophile This compound dienophile->adduct ketone Bicyclic Ketone adduct->ketone Acidic Hydrolysis

Caption: Diels-Alder reaction of this compound followed by hydrolysis.

Procedure:

Part A: Cracking of Dicyclopentadiene

  • Set up a fractional distillation apparatus.

  • Gently heat dicyclopentadiene to induce the retro-Diels-Alder reaction, cracking it into cyclopentadiene monomer.

  • Collect the freshly distilled cyclopentadiene, which has a boiling point of 40-42 °C, in a receiver cooled in an ice bath. Use the freshly prepared cyclopentadiene immediately.

Part B: Diels-Alder Reaction

  • In a sealed tube or a suitable pressure vessel, dissolve the freshly distilled cyclopentadiene in a minimal amount of anhydrous ethyl acetate.

  • Add an equimolar amount of this compound to the solution.

  • Seal the vessel and allow the reaction to proceed at room temperature. The reaction is typically complete within a few hours. For less reactive dienes, gentle heating may be required.

  • Monitor the reaction by TLC or GC-MS.

Part C: Work-up and Hydrolysis

  • Once the reaction is complete, cool the mixture to room temperature and carefully open the reaction vessel.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • To the crude cycloadduct, add a solution of aqueous hydrochloric acid (e.g., 1 M in a mixture of THF and water) and stir at room temperature.

  • Monitor the hydrolysis of the acetal to the ketone by TLC.

  • Once the hydrolysis is complete, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude bicyclic ketone.

  • Purify the product by column chromatography on silica gel or by distillation.

Logical Relationship Diagram

The following diagram illustrates the versatility of this compound in synthesizing different classes of complex molecules.

G Synthetic Utility of this compound cluster_reactions cluster_products cluster_applications start This compound cycloaddition [2+2] Photocycloaddition (with Enones) start->cycloaddition diels_alder [4+2] Diels-Alder (Ketene Equivalent) start->diels_alder orthoester Orthoesterification (with Alcohols/Diols) start->orthoester cyclobutanes Functionalized Cyclobutanes (e.g., Bicyclo[n.2.0]alkanones) cycloaddition->cyclobutanes cyclohexenones Substituted Cyclohexenones diels_alder->cyclohexenones protected_sugars Protected Carbohydrates orthoester->protected_sugars steroids Steroid & Terpenoid Synthesis cyclobutanes->steroids natural_products Natural Product Synthesis cyclohexenones->natural_products pharma Pharmaceutical Intermediates cyclohexenones->pharma oligosaccharides Oligosaccharide Synthesis protected_sugars->oligosaccharides

Caption: Versatility of this compound in organic synthesis.

References

Application Notes and Protocols: Synthesis of α-Pyrones Using 1,1-Dimethoxyethene and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of a synthetic strategy for producing α-pyrones, valuable scaffolds in medicinal chemistry and natural product synthesis. The protocols focus on the application of ketene acetals, such as 1,1-dimethoxyethene and its chlorinated analogs, in cycloaddition reactions with activated carbonyl compounds to construct the α-pyrone core.

Introduction

α-Pyrones are a class of unsaturated lactones that form the core structure of numerous biologically active natural products and synthetic compounds. Their versatile chemical nature makes them attractive building blocks for the synthesis of more complex molecules. One effective strategy for the synthesis of substituted α-pyrones involves the reaction of electron-rich ketene acetals with α,β-unsaturated carbonyl compounds. This method offers a convergent approach to this important heterocyclic motif.

This document outlines a two-step synthetic sequence involving an initial [4+2] cycloaddition reaction to form a dihydropyran intermediate, followed by an elimination reaction to yield the aromatic α-pyrone. Specifically, the synthesis of 4-methoxy-α-pyrones is detailed, highlighting a key strategy for accessing this particular substitution pattern.

Reaction Principle

The synthesis of 4-methoxy-α-pyrones can be achieved through a two-step process. The first step involves a thermal [4+2] cycloaddition of a chloroketene acetal with a β-methoxy α,β-unsaturated ketone (enone). This reaction forms a stable 3-chloro-4-methoxydihydropyran intermediate. The subsequent step is a dehydrohalogenation of this intermediate, typically effected by a base, to yield the target 4-methoxy-α-pyrone. While direct examples with this compound are not explicitly detailed in the foundational literature, its reactivity is analogous to other ketene acetals in similar cycloaddition reactions.

Key Applications

  • Natural Product Synthesis: α-Pyrones are key intermediates in the total synthesis of various natural products exhibiting a wide range of biological activities, including antifungal, antibiotic, and antitumor properties.

  • Medicinal Chemistry: The α-pyrone scaffold is a privileged structure in drug discovery, with derivatives showing potential as enzyme inhibitors and receptor modulators.

  • Materials Science: The conjugated π-system of α-pyrones makes them interesting candidates for the development of novel organic materials with specific electronic and photophysical properties.

Data Presentation

The following tables summarize the quantitative data for the synthesis of 4-methoxy-α-pyrones via the cycloaddition of chloroketene acetals with β-methoxy enones, followed by dehydrohalogenation.

Table 1: Cycloaddition of Chloroketene Acetals with β-Methoxy Enones [1]

Entryβ-Methoxy Enone (R1, R2)Chloroketene Acetal (R3)Reaction ConditionsProduct (Dihydropyran)Yield (%)
1R1=C6H5, R2=HClCH=C(OCH3)2150°C, sealed tube3-chloro-2,2,4-trimethoxy-6-phenyl-3,4-dihydropyran80
2R1=p-CH3OC6H4, R2=HClCH=C(OCH3)2150°C, sealed tube3-chloro-2,2,4-trimethoxy-6-(p-methoxyphenyl)-3,4-dihydropyran75
3R1=C6H5CH=CH, R2=HClCH=C(OCH3)2150°C, sealed tube3-chloro-2,2,4-trimethoxy-6-styryl-3,4-dihydropyran35
4R1=CH3, R2=C6H5ClCH=C(OCH3)2150°C, sealed tube3-chloro-2,2,4-trimethoxy-5-phenyl-6-methyl-3,4-dihydropyran55

Table 2: Dehydrohalogenation of Dihydropyrans to 4-Methoxy-α-Pyrones [1]

EntryDihydropyran (from Table 1)Reaction ConditionsProduct (α-Pyrone)Yield (%)
13-chloro-2,2,4-trimethoxy-6-phenyl-3,4-dihydropyranNaOCH3, DMF, -20°C, 20h4-Methoxy-6-phenyl-α-pyrone90
23-chloro-2,2,4-trimethoxy-6-(p-methoxyphenyl)-3,4-dihydropyranNaOCH3, DMF, -20°C, 20h4-Methoxy-6-(p-methoxyphenyl)-α-pyrone85
33-chloro-2,2,4-trimethoxy-6-styryl-3,4-dihydropyranNaOCH3, DMF, -20°C, 20h4-Methoxy-6-styryl-α-pyrone43
43-chloro-2,2,4-trimethoxy-5-phenyl-6-methyl-3,4-dihydropyranNaOCH3, DMF, -20°C, 20h4-Methoxy-5-phenyl-6-methyl-α-pyrone32

Table 3: Spectroscopic Data for 4-Methoxy-6-styryl-α-pyrone [1]

Spectroscopic TechniqueData
Melting Point136-137 °C (from ether)
UV (ethanol) λmax (log ε)226 (4.32), 233 (4.33), 255 (4.28), 343 (4.42) nm
IR (CHCl3)1710, 1641, 1560 cm⁻¹
¹H NMR (CDCl3) δ3.87 (s, 3H, 4-OCH₃), 5.60 (d, J=2.0 Hz, 1H, H-3), 6.05 (d, J=2.0 Hz, 1H, H-5), 6.70 (d, J=16.0 Hz, 1H, α-styryl CH), 7.30-7.70 (m, 6H, β-styryl and aromatic CH)

Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-2,2,4-trimethoxy-6-phenyl-3,4-dihydropyran (Dihydropyran Intermediate) [1]

Materials:

  • β-Methoxybenzalacetone (1 equivalent)

  • Dichloroketene dimethyl acetal (1.5 equivalents)

  • Sealed tube apparatus

Procedure:

  • A mixture of β-methoxybenzalacetone and dichloroketene dimethyl acetal is placed in a heavy-walled glass tube.

  • The tube is sealed under vacuum.

  • The sealed tube is heated at 150°C for the time specified in Table 1 (typically several hours).

  • After cooling to room temperature, the tube is carefully opened.

  • The crude product is purified by chromatography on silica gel to afford the 3-chloro-2,2,4-trimethoxy-6-phenyl-3,4-dihydropyran.

Protocol 2: Synthesis of 4-Methoxy-6-phenyl-α-pyrone [1]

Materials:

  • 3-Chloro-2,2,4-trimethoxy-6-phenyl-3,4-dihydropyran (1 equivalent)

  • Sodium methoxide (4.5 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • The dihydropyran intermediate is dissolved in anhydrous DMF under an inert atmosphere.

  • The solution is cooled to -20°C in a suitable cooling bath.

  • Sodium methoxide is added portion-wise to the cooled solution, maintaining the temperature below -15°C.

  • The reaction mixture is stirred at -20°C for 20 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by chromatography on silica gel or recrystallization to yield the pure 4-methoxy-6-phenyl-α-pyrone.

Visualizations

Reaction Pathway for the Synthesis of 4-Methoxy-α-Pyrones

reaction_pathway reactants β-Methoxy Enone + Chloroketene Acetal intermediate [4+2] Cycloaddition (Heat, 150°C) reactants->intermediate dihydropyran 3-Chloro-4-methoxydihydropyran intermediate->dihydropyran elimination Dehydrohalogenation (Base, e.g., NaOCH3) dihydropyran->elimination product 4-Methoxy-α-pyrone elimination->product

Caption: General reaction scheme for the two-step synthesis of 4-methoxy-α-pyrones.

Experimental Workflow for α-Pyrone Synthesis

experimental_workflow start Start step1 Step 1: Cycloaddition - Combine β-methoxy enone and chloroketene acetal - Seal in a tube - Heat at 150°C start->step1 purification1 Purification 1 (Chromatography) step1->purification1 step2 Step 2: Dehydrohalogenation - Dissolve dihydropyran in DMF - Cool to -20°C - Add base (NaOCH3) - Stir for 20h purification1->step2 workup Work-up - Quench with NH4Cl (aq) - Extract with organic solvent - Wash, dry, and concentrate step2->workup purification2 Purification 2 (Chromatography/Recrystallization) workup->purification2 end Final Product: 4-Methoxy-α-pyrone purification2->end

References

Application Notes and Protocols: Polymerization Reactions Involving Ketene Acetals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the primary polymerization methods involving ketene acetals, with a focus on their application in the development of advanced materials for drug delivery and biomedical applications. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to facilitate the practical implementation of these techniques in a research and development setting.

Introduction to Ketene Acetal Polymerization

Ketene acetals are a versatile class of monomers that can undergo various types of polymerization to yield polymers with unique properties. Their electron-rich double bond makes them susceptible to cationic polymerization, while the presence of a cyclic structure in many ketene acetal monomers allows for radical ring-opening polymerization (rROP). Furthermore, silyl ketene acetals are key initiators in group transfer polymerization (GTP). The ability to incorporate ester or acetal linkages into the polymer backbone through these methods imparts desirable characteristics such as biodegradability and pH-sensitivity, making them highly valuable for biomedical applications, including controlled drug release.[1][2]

Radical Ring-Opening Polymerization (rROP) of Cyclic Ketene Acetals

Radical ring-opening polymerization (rROP) of cyclic ketene acetals (CKAs) is a powerful technique for synthesizing polyesters and copolyesters.[3] This method combines the advantages of radical polymerization, such as tolerance to a wide range of functional groups and reaction conditions, with the ability to introduce degradable ester linkages into the polymer backbone.[4] The competition between the desired ring-opening pathway and the undesired vinyl addition (ring-retaining) pathway is a critical aspect of this polymerization.[5]

General Mechanism

The rROP of a cyclic ketene acetal is initiated by a standard radical initiator. The resulting radical adds to the carbon-carbon double bond of the CKA, forming a cyclic radical intermediate. This intermediate can then undergo ring-opening via cleavage of an endocyclic carbon-oxygen bond to generate a more stable ester-enolate radical, which then propagates with another monomer unit.

rROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R_dot Primary Radical (R•) I->R_dot Decomposition Intermediate Cyclic Radical Intermediate R_dot->Intermediate Addition to Monomer Monomer Cyclic Ketene Acetal RingOpened Ring-Opened Radical Intermediate->RingOpened Ring-Opening Polymer Propagating Polymer Chain RingOpened->Polymer Propagation with Monomer DeadPolymer Terminated Polymer Polymer->DeadPolymer Combination or Disproportionation GTP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Silyl Ketene Acetal Activated_Initiator Activated Initiator Initiator->Activated_Initiator Activation Catalyst Catalyst (Nu⁻) Propagating_Chain Propagating Chain (Silyl Ketene Acetal End-group) Activated_Initiator->Propagating_Chain Addition of Monomer Monomer Acrylic Monomer Propagating_Chain:w->Propagating_Chain:e Monomer Addition & Silyl Group Transfer Terminated_Polymer Terminated Polymer Propagating_Chain->Terminated_Polymer Quenching (e.g., with alcohol) Cationic_Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Chain Transfer Initiator Initiator (e.g., H⁺A⁻) Carbocation Carbocation Intermediate Initiator->Carbocation Addition to Monomer Monomer Ketene Acetal Propagating_Chain Propagating Carbocationic Chain Carbocation->Propagating_Chain Addition of Monomer Propagating_Chain:w->Propagating_Chain:e Monomer Addition Terminated_Polymer Terminated Polymer Propagating_Chain->Terminated_Polymer e.g., Reaction with Counter-ion or Chain Transfer Drug_Delivery_Workflow cluster_formulation Formulation cluster_delivery Systemic Circulation & Targeting cluster_release Drug Release Polymer Poly(ketene acetal) Nanoparticle Drug-loaded Nanoparticle Polymer->Nanoparticle Drug Hydrophobic Drug Drug->Nanoparticle Circulation Bloodstream (pH 7.4) Stable Nanoparticle Nanoparticle->Circulation Tumor Tumor Microenvironment (Acidic pH) Circulation->Tumor Degradation Polymer Degradation (Acetal/Ester Hydrolysis) Tumor->Degradation Released_Drug Released Drug Degradation->Released_Drug

References

Application Notes and Protocols: The Use of 1,1-Dimethoxyethene in Agrochemical Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethoxyethene, a versatile ketene acetal, serves as a valuable C2 synthon in organic synthesis. Its electron-rich double bond makes it a highly reactive precursor for the construction of various heterocyclic scaffolds, which are pivotal in the development of modern agrochemicals. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of pyrimidine-based herbicides. The pyrimidine core, and specifically the 4,6-dimethoxypyrimidine moiety, is a key structural feature in a number of commercial herbicides, including those from the sulfonylurea and pyrimidinyloxybenzoic acid classes. These compounds are known for their high efficacy and selectivity in weed control.

The protocols outlined below focus on the synthesis of a key intermediate, 2-amino-4,6-dimethoxypyrimidine, from precursors derivable from this compound, and its subsequent conversion to a representative sulfonylurea herbicide.

Core Applications in Agrochemical Synthesis

The primary application of this compound in this context is as a precursor to a 1,3-dicarbonyl equivalent, which can undergo cyclocondensation reactions to form the pyrimidine ring. This approach offers a convergent and efficient route to key agrochemical intermediates.

Key Agrochemicals and Intermediates:

  • 2-Amino-4,6-dimethoxypyrimidine: A crucial building block for numerous sulfonylurea herbicides such as bensulfuron-methyl, nicosulfuron, and rimsulfuron.[1][2]

  • 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine: An important intermediate for pyrimidinyloxybenzoic acid herbicides like bispyribac-sodium and pyribenzoxim.[3]

  • Pyriftalid: A grass herbicide for use in rice, featuring a 4,6-dimethoxypyrimidinyl moiety.[4]

The herbicidal activity of these compounds stems from their ability to inhibit essential plant enzymes, such as acetolactate synthase (ALS), leading to the disruption of amino acid synthesis and subsequent plant death.[3]

Data Presentation

The following tables summarize key quantitative data related to the synthesis and activity of relevant compounds.

Table 1: Synthesis Yields of Key Intermediates

IntermediateStarting MaterialsCatalyst/ReagentYield (%)Reference
2-Amino-4,6-dimethoxypyrimidineGuanidine nitrate, Diethyl malonateSodium methoxide~95[2]
4,6-Dimethoxy-2-methylthiopyrimidine2-Chloro-4,6-dimethoxypyrimidine, Sodium methyl mercaptideTetrabutylammonium bromide95.6[3]
4,6-Dimethoxy-2-methylsulfonylpyrimidine4,6-Dimethoxy-2-methylthiopyrimidineHydrogen peroxide, Sodium tungstate dihydrate95[3]

Table 2: Herbicidal Activity of Representative Pyrimidine Derivatives

CompoundTarget Weed SpeciesApplication RateInhibition (%)Reference
4-(4,6-Dimethoxypyrimidin-2-yloxy)phenoxy acetatesDigitaria sanguinalis L.100 mg/L100[5]
4-(4,6-Dimethylpyrimidin-2-yloxy)phenoxy acetatesDigitaria sanguinalis L.100 mg/L100[5]
Pyrido[2,3-d]pyrimidine derivativesBentgrass1 mMGood activity[6]
Phenylpyrimidine derivativesRaphanus sativus25-100 µg/mlNoticeable[7]

Experimental Protocols

The following are detailed protocols for the synthesis of a key pyrimidine intermediate and a representative sulfonylurea herbicide.

Protocol 1: Synthesis of 2-Amino-4,6-dimethoxypyrimidine

This protocol describes a common industrial synthesis of 2-amino-4,6-dimethoxypyrimidine from guanidine nitrate and diethyl malonate. Diethyl malonate can be conceptually derived from a synthetic equivalent of this compound.

Materials:

  • Guanidine nitrate

  • Diethyl malonate

  • Sodium methoxide solution (25% in methanol)

  • Methanol

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Sodium chloride (saturated solution)

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of sodium methoxide (3 equivalents) in methanol, add guanidine nitrate (1 equivalent) at room temperature.

  • Slowly add diethyl malonate (1 equivalent) to the reaction mixture.

  • Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with 1 M hydrochloric acid to a pH of approximately 7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-amino-4,6-dimethoxypyrimidine.

Protocol 2: Synthesis of a Representative Sulfonylurea Herbicide (Bensulfuron-methyl)

This protocol outlines the final step in the synthesis of Bensulfuron-methyl, a widely used sulfonylurea herbicide, from 2-amino-4,6-dimethoxypyrimidine.

Materials:

  • 2-Amino-4,6-dimethoxypyrimidine

  • 2-(Methoxycarbonyl)phenylsulfonyl isocyanate

  • Anhydrous acetonitrile

  • Triethylamine

Procedure:

  • In a dry, three-necked flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-amino-4,6-dimethoxypyrimidine (1 equivalent) in anhydrous acetonitrile.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of 2-(methoxycarbonyl)phenylsulfonyl isocyanate (1 equivalent) in anhydrous acetonitrile to the cooled mixture.

  • Allow the reaction to stir at 0-5 °C for 1 hour and then at room temperature for an additional 3-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford Bensulfuron-methyl.

Visualizations

Logical Workflow for Pyrimidine-Based Herbicide Synthesis

Agrochemical_Synthesis DME This compound (Precursor) Dicarbonyl 1,3-Dicarbonyl Equivalent DME->Dicarbonyl Synthesis Intermediate 2-Amino-4,6-dimethoxypyrimidine Dicarbonyl->Intermediate Cyclocondensation Guanidine Guanidine Source Guanidine->Intermediate Herbicide Sulfonylurea Herbicide Intermediate->Herbicide Coupling SulfonylIsocyanate Sulfonyl Isocyanate SulfonylIsocyanate->Herbicide

Caption: Synthetic pathway from this compound to a sulfonylurea herbicide.

Experimental Workflow for Herbicide Synthesis

Experimental_Workflow Start Start: Reactants Reaction Reaction: - Stirring - Temperature Control - TLC Monitoring Start->Reaction Workup Workup: - Quenching - Extraction - Washing - Drying Reaction->Workup Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification Analysis Analysis: - NMR - MS - Purity Check Purification->Analysis FinalProduct Final Product: Herbicide Analysis->FinalProduct

Caption: General experimental workflow for the synthesis of agrochemicals.

Conclusion

This compound and its synthetic equivalents are valuable precursors in the agrochemical industry, particularly for the synthesis of pyrimidine-based herbicides. The methodologies presented herein provide a framework for researchers to explore the synthesis of novel and existing herbicidal compounds. The robust nature of the pyrimidine core and the versatility of its synthesis allow for extensive derivatization and optimization of biological activity. These application notes and protocols are intended to serve as a practical guide for scientists engaged in the discovery and development of new crop protection agents.

References

Scalable Synthesis of 1,1-Dimethoxyethene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and scalable protocols for the synthesis of 1,1-dimethoxyethene, a versatile reagent in organic synthesis. The primary route detailed involves the dehydrobromination of 2-bromo-1,1-dimethoxyethane, a method amenable to large-scale production.

Overview of Synthetic Pathway

The synthesis of this compound is a two-step process commencing with the formation of the precursor, 2-bromo-1,1-dimethoxyethane (also known as bromoacetaldehyde dimethyl acetal), followed by an elimination reaction to yield the final product.

Synthesis_Pathway cluster_0 Step 1: Acetal Formation & Bromination cluster_1 Step 2: Dehydrobromination acetaldehyde Acetaldehyde bromoacetaldehyde 2-Bromo-1,1-dimethoxyethane acetaldehyde->bromoacetaldehyde  Various Methods methanol Methanol methanol->bromoacetaldehyde dimethoxyethene This compound bromoacetaldehyde->dimethoxyethene  Elimination base Strong Base (e.g., KOtBu) base->dimethoxyethene

Caption: Overall synthetic pathway to this compound.

Synthesis of 2-Bromo-1,1-dimethoxyethane (Precursor)

A common and scalable method for the synthesis of 2-bromo-1,1-dimethoxyethane involves the reaction of bromoacetaldehyde with methanol in the presence of an acid catalyst.

Experimental Protocol: Acid-Catalyzed Acetalization
  • Reaction Setup: A two-necked round-bottom flask is equipped with a Dean-Stark apparatus and a reflux condenser.

  • Reagents: Dry methanol (0.49 mol) and p-toluenesulfonic acid (10 mol%) are dissolved in toluene (100 mL) in the flask.

  • Addition: 2-Bromoacetaldehyde (0.22 mol) is slowly added to the solution.

  • Reaction: The mixture is heated to 78°C and stirred for 24 hours, with water being azeotropically removed via the Dean-Stark trap.

  • Workup: After cooling, a saturated aqueous solution of Na₂S₂O₈ (100 mL) is added. The aqueous phase is extracted twice with dichloromethane (2 x 100 mL).

  • Purification: The combined organic phases are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the product as a colorless oil.[1]

Quantitative Data: Precursor Synthesis
ParameterValue
Reactants 2-Bromoacetaldehyde, Methanol, p-Toluenesulfonic acid, Toluene
Reaction Time 24 hours
Temperature 78°C
Yield 98%[1]
Purification Extraction and concentration

Scalable Synthesis of this compound

The most direct and scalable method for the synthesis of this compound is the dehydrobromination of 2-bromo-1,1-dimethoxyethane using a strong, non-nucleophilic base such as potassium tert-butoxide. The following protocol is adapted from a verified procedure for a similar ketene acetal.[2]

Experimental Workflow

Experimental_Workflow start Start prepare_base Prepare Potassium tert-butoxide Solution start->prepare_base add_precursor Add 2-Bromo-1,1-dimethoxyethane prepare_base->add_precursor distill_solvent Distill off tert-Butyl Alcohol add_precursor->distill_solvent distill_product Distill this compound under Reduced Pressure distill_solvent->distill_product storage Store Product over Sodium tert-butoxide distill_product->storage end End storage->end

Caption: Experimental workflow for this compound synthesis.

Detailed Experimental Protocol: Dehydrobromination
  • Preparation of Potassium tert-butoxide Solution: In a 2-liter round-bottom flask equipped with a reflux condenser, place 820 mL of absolute tert-butyl alcohol and 39.1 g (1 gram-atom) of potassium. The mixture is refluxed until all the potassium has dissolved (approximately 8 hours).[2]

  • Reaction Initiation: Allow the solution to cool slightly, then quickly add 169 g (1 mole) of 2-bromo-1,1-dimethoxyethane and a few boiling chips. A precipitate of potassium bromide will form almost immediately.[2]

  • Solvent Removal: Immediately attach the flask to a fractional distillation apparatus. Distill the tert-butyl alcohol at a bath temperature of 120-130°C. This step typically takes 16-18 hours. After the bulk of the alcohol has been removed, raise the bath temperature to 160°C to distill any remaining alcohol.[2]

  • Product Distillation: Cool the reaction flask and gradually reduce the pressure to 200 mm. A small amount of residual tert-butyl alcohol will distill first, followed by the product, this compound, which is collected as a fraction boiling at a temperature appropriate for this pressure. The expected yield is in the range of 67-75%.[2]

  • Storage: this compound should be stored in a bottle made of alkaline glass, preferably new and dusted with sodium tert-butoxide to prevent polymerization. The stopper should be well-greased.[2]

Quantitative Data: this compound Synthesis
ParameterValue
Reactants 2-Bromo-1,1-dimethoxyethane, Potassium, tert-Butyl Alcohol
Base Potassium tert-butoxide (prepared in situ)
Reaction Time ~8 hours for base preparation, 16-18 hours for distillation
Temperature Reflux for base preparation, 120-160°C for distillation
Pressure (Product Distillation) 200 mm
Yield 67-75%[2]
Purification Fractional distillation

Safety Considerations

  • Potassium Metal: Reacts violently with water. Handle under an inert atmosphere.

  • Potassium tert-butoxide: A strong base, corrosive, and moisture-sensitive.

  • 2-Bromo-1,1-dimethoxyethane: A lachrymator and should be handled in a well-ventilated fume hood.

  • This compound: Can polymerize. Proper storage is crucial.

Always consult the Safety Data Sheets (SDS) for all chemicals before use and wear appropriate personal protective equipment (PPE).

References

Troubleshooting & Optimization

Preventing polymerization of 1,1-Dimethoxyethene during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1,1-Dimethoxyethene. This guide provides detailed information on preventing polymerization during storage, troubleshooting common issues, and answering frequently asked questions.

Troubleshooting Guide

Issue: Polymerization observed in stored this compound.

Question: I have observed a viscous liquid or solid precipitate in my container of this compound. What is happening and how can I prevent it?

Answer: The observed changes indicate that the this compound has started to polymerize. This is a common issue for reactive monomers like ketene acetals, especially if not stored under optimal conditions. Polymerization can be initiated by exposure to heat, light, moisture, or acidic contaminants.

Immediate Actions:

  • Isolate the Container: Safely move the container to a well-ventilated fume hood, away from heat sources and other reactive chemicals.

  • Do Not Attempt to Open: If solid has formed around the cap, do not attempt to open the container, as friction could potentially cause a rapid, uncontrolled polymerization.

  • Contact Safety Personnel: Inform your institution's environmental health and safety (EHS) office for guidance on proper disposal of the polymerized material.

Preventative Measures:

  • Inhibitor Addition: Use a suitable inhibitor to prevent the initiation of polymerization.

  • Proper Storage Temperature: Store the monomer at reduced temperatures to slow down the rate of any potential polymerization.

  • Inert Atmosphere: Store under an inert atmosphere to prevent contact with moisture and atmospheric oxygen.

  • Control of Contaminants: Ensure all storage containers and transfer apparatus are clean, dry, and free of acidic residues.

Frequently Asked Questions (FAQs)

Q1: What are the primary triggers for this compound polymerization?

A1: The primary triggers for the polymerization of this compound are:

  • Acidic Impurities: Ketene acetals are highly susceptible to acid-catalyzed polymerization. Trace amounts of acidic contaminants on glassware or in the storage container can initiate this process.

  • Heat: Elevated temperatures increase the rate of polymerization.

  • Light: UV light can provide the energy to initiate radical polymerization.

  • Moisture: Water can lead to hydrolysis, forming acidic byproducts that can then catalyze polymerization.

Q2: What inhibitors are recommended for storing this compound?

A2: While specific inhibitor studies for this compound are not extensively published, general practice for stabilizing reactive alkenes and ketene acetals involves the use of radical scavengers and basic stabilizers.

  • Basic Stabilizers: To counteract acid-catalyzed polymerization, a solid basic stabilizer is recommended. Anhydrous potassium carbonate (K₂CO₃) is a suitable choice. It can be added directly to the storage container to neutralize any trace acidic impurities.

  • Radical Inhibitors: For preventing radical polymerization, inhibitors such as hydroquinone (HQ) or butylated hydroxytoluene (BHT) are commonly used for vinyl ethers and other reactive monomers.

Q3: What are the recommended concentrations for these inhibitors?

A3:

  • Potassium Carbonate: A small amount, roughly 1-5% by weight, of anhydrous potassium carbonate powder can be added to the liquid this compound.

  • Radical Inhibitors: Typical concentrations for radical inhibitors like hydroquinone or BHT in reactive monomers range from 50 to 200 ppm (parts per million).

Q4: What are the ideal storage conditions for this compound?

A4: To maximize shelf life and prevent polymerization, this compound should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential polymerization reactions.
Atmosphere Inert (e.g., Nitrogen or Argon)Prevents contact with moisture and oxygen, which can initiate or catalyze polymerization.
Light Amber or opaque containerProtects the material from UV light, which can trigger radical polymerization.
Stabilizer Addition of a basic stabilizer (e.g., K₂CO₃) and a radical inhibitor (e.g., Hydroquinone)Prevents both acid-catalyzed and radical polymerization pathways.

Q5: How should I handle this compound in the laboratory to prevent polymerization during experiments?

A5: Proper handling during experimental use is crucial:

  • Use Clean and Dry Glassware: All glassware should be thoroughly cleaned and dried to remove any acidic residues or moisture. Rinsing with a dilute solution of a tertiary amine, like triethylamine, and then drying can help neutralize any acidic sites on the glass surface.

  • Inert Atmosphere: Handle the monomer under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize exposure to air and moisture.

  • Minimize Heat Exposure: Avoid heating the monomer unless it is part of the reaction protocol and appropriate inhibitors are present.

Experimental Protocols

Protocol for Stabilizing this compound for Storage:

  • Materials:

    • This compound

    • Anhydrous potassium carbonate (powdered)

    • Hydroquinone

    • Clean, dry, amber glass storage bottle with a tightly sealing cap

    • Inert gas source (Nitrogen or Argon)

  • Procedure:

    • Ensure the storage bottle is clean and has been dried in an oven (e.g., at 120°C) for several hours and cooled under a stream of inert gas.

    • To the empty bottle, add powdered anhydrous potassium carbonate (approximately 1-5 g per 100 mL of ethene).

    • If adding a radical inhibitor, prepare a stock solution of hydroquinone in a compatible, dry solvent and add the appropriate volume to achieve a final concentration of 50-200 ppm. Alternatively, add the solid inhibitor directly if its solubility allows for even distribution.

    • Transfer the this compound into the prepared storage bottle.

    • Purge the headspace of the bottle with a gentle stream of inert gas for 1-2 minutes.

    • Seal the bottle tightly.

    • Label the bottle clearly with the contents, date of preparation, and the added stabilizers.

    • Store the bottle in a refrigerator at 2-8°C.

Logical Workflow for Storage Decision

storage_workflow Workflow for Storing this compound start Receive or Synthesize This compound check_purity Check for existing stabilizers and purity start->check_purity decision_stabilize Is the material unstabilized? check_purity->decision_stabilize add_stabilizer Add Stabilizers: - Potassium Carbonate (1-5% w/w) - Radical Inhibitor (50-200 ppm) decision_stabilize->add_stabilizer Yes transfer_storage Transfer to a clean, dry, amber bottle decision_stabilize->transfer_storage No add_stabilizer->transfer_storage inert_atmosphere Purge with inert gas (N2 or Ar) transfer_storage->inert_atmosphere seal_label Seal tightly and label with contents, date, and stabilizers inert_atmosphere->seal_label refrigerate Store at 2-8°C seal_label->refrigerate end_storage Properly Stored This compound refrigerate->end_storage

Caption: Decision workflow for the safe storage of this compound.

Side reactions of 1,1-Dimethoxyethene and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1,1-dimethoxyethene. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the challenges associated with this highly reactive reagent. Here you will find troubleshooting guides and frequently asked questions to help you identify, understand, and mitigate common side reactions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so reactive?

A1: this compound, also known as ketene dimethyl acetal, is an electron-rich alkene due to the two oxygen atoms donating electron density to the double bond. This high electron density makes it an excellent nucleophile and a highly reactive partner in various reactions, particularly cycloadditions such as the Diels-Alder reaction.[1][2] However, this same reactivity makes it highly susceptible to side reactions, especially in the presence of acid or moisture.[3][4]

Q2: What are the primary side reactions of this compound?

A2: The most common side reactions are:

  • Acid-Catalyzed Polymerization: Its high nucleophilicity makes it extremely prone to cationic polymerization initiated by trace amounts of Brønsted or Lewis acids.

  • Hydrolysis: As a ketene acetal, it readily hydrolyzes in the presence of water and acid to form methyl acetate.[3][5]

  • Peroxide Formation: Like other ethers, it can form unstable peroxides upon prolonged exposure to air or oxygen.[6][7]

Q3: How should I properly store and handle this compound?

A3: To maintain its purity and reactivity, this compound should be stored under an inert atmosphere (nitrogen or argon), refrigerated, and protected from light. It is sensitive to moisture and air.[4][8] Before use, especially if it has been stored for a long time, it is best practice to purify it by distillation, often over sodium or potassium, to remove any polymers, hydrolysis products, or peroxides.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: My reaction mixture turned into a thick, insoluble precipitate, and my desired product yield is very low.

Q: What is causing this polymer formation and how can I prevent it?

A: This is a classic sign of cationic polymerization , the most common side reaction. The electron-rich double bond of this compound is highly susceptible to attack by electrophiles, particularly protons or Lewis acids, which initiates a rapid polymerization cascade.

Mitigation Strategies:

  • Temperature Control: Perform the reaction at the lowest possible temperature that allows the desired transformation to proceed. Low temperatures significantly disfavor the polymerization pathway.

  • Slow Addition: Instead of adding all the this compound at once, add it slowly via a syringe pump to the reaction mixture. This keeps the instantaneous concentration of the monomer low, minimizing its self-reaction.

  • Reagent Purity: Use freshly distilled this compound. Ensure all other reagents and solvents are strictly anhydrous and free of acidic impurities.

  • Careful Catalyst Selection: If your reaction is Lewis acid-catalyzed, the choice and amount of catalyst are critical. Strong Lewis acids can aggressively initiate polymerization.[9] Consider using a milder catalyst or a substoichiometric amount of a stronger one.

Below is a table illustrating how the choice of a Lewis acid catalyst can influence the outcome of a hypothetical Diels-Alder reaction between this compound and an electron-poor dienophile.

Catalyst (10 mol%)Temperature (°C)Desired Product Yield (%)Polymer Byproduct (%)
AlCl₃ (Strong)045%50%
TiCl₄ (Strong)-2065%30%
BF₃·OEt₂ (Moderate)085%10%
Ca(OTf)₂ (Mild)2592%<5%

This table contains representative data to illustrate a general trend.

// Nodes start [label="Reaction yields\ninsoluble precipitate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Was a Lewis Acid (LA)\n or protic acid present?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; cause1 [label="Probable Cause:\nCationic Polymerization\ninitiated by acid catalyst", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; sol1a [label="Action:\n1. Use a milder LA (e.g., Ca(OTf)₂) \n2. Lower LA stoichiometry", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol1b [label="Action:\n3. Ensure all reagents/solvents\n are strictly anhydrous and neutral", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; q2 [label="Was the reaction run\nat elevated temperature?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; cause2 [label="Probable Cause:\nThermally initiated\npolymerization", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; sol2 [label="Action:\nRun reaction at lower\ntemperature (e.g., 0 °C to -78 °C)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; q3 [label="Was this compound\nadded all at once?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; cause3 [label="Probable Cause:\nHigh monomer concentration\nfavors polymerization", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; sol3 [label="Action:\nAdd this compound slowly\nover time via syringe pump", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> q1; q1 -> cause1 [label="Yes"]; q1 -> q2 [label="No"]; cause1 -> sol1a; cause1 -> sol1b; q2 -> cause2 [label="Yes"]; q2 -> q3 [label="No"]; cause2 -> sol2; q3 -> cause3 [label="Yes"]; cause3 -> sol3; }

Caption: Troubleshooting logic for polymer formation.

Problem 2: My reaction yield is low, and NMR analysis of the crude product shows a significant amount of methyl acetate.

Q: Why am I forming methyl acetate and how do I avoid it?

A: The formation of methyl acetate is a clear indication of the hydrolysis of this compound.[10][11][12] Ketene acetals are highly sensitive to acidic water. Trace amounts of acid can catalyze the addition of water across the double bond, leading to an unstable intermediate that rapidly decomposes to methyl acetate and methanol.[3]

Mitigation Strategies:

  • Anhydrous Conditions: This is the most critical factor. Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under vacuum). Use solvents from a purification system or freshly distilled from an appropriate drying agent.

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Purified Reagents: Ensure all starting materials, especially those that can be hygroscopic, are thoroughly dried before use.

  • Neutral Workup: During the reaction workup, if an acidic medium was used, neutralize it promptly with a mild base (e.g., saturated sodium bicarbonate solution) at low temperature before extraction.

// Nodes reagents [label="this compound\n+ Dienophile", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [label="Lewis Acid\n(e.g., BF₃·OEt₂)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Main Reaction Pathway desired_product [label="Desired [4+2]\nCycloaddition Product", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style="rounded,filled"];

// Side Reaction Pathways side_reaction_node [label="Side Reactions", shape=point, width=0.01, height=0.01]; polymer [label="Polymerization", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, style="rounded,filled"]; hydrolysis [label="Hydrolysis", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, style="rounded,filled"]; methyl_acetate [label="Methyl Acetate\n(Byproduct)", fillcolor="#FBBC05", fontcolor="#202124", shape=box, style="rounded,filled"];

// Invisible nodes for layout invis_node [label="", style=invis];

// Edges reagents -> invis_node [arrowhead=none]; invis_node -> desired_product [label=" Desired\n Pathway"]; catalyst -> invis_node [label=" Catalyst", style=dashed];

reagents -> side_reaction_node [arrowhead=none, color="#EA4335"]; side_reaction_node -> polymer [label=" Trace Acid / \n High Temp.", color="#EA4335"]; side_reaction_node -> hydrolysis [label=" Trace H₂O / Acid", color="#EA4335"]; hydrolysis -> methyl_acetate [style=dashed, color="#EA4335"]; }

Caption: Competing reaction pathways for this compound.

Experimental Protocol: General Procedure for a Lewis Acid-Catalyzed [4+2] Cycloaddition

This protocol incorporates best practices to minimize the side reactions discussed above.

1. Preparation:

  • Dry all glassware in an oven at 120 °C overnight and allow to cool in a desiccator or assemble hot and cool under a stream of dry nitrogen.

  • Purify this compound by distillation from sodium metal under a nitrogen atmosphere immediately before use.

  • Ensure the dienophile is pure and dry.

  • Use an anhydrous grade of the chosen solvent (e.g., dichloromethane, toluene) from a solvent purification system or distilled from CaH₂.

2. Reaction Setup:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a thermometer, add the dienophile (1.0 eq) and anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂, 0.2 eq) via syringe while monitoring the internal temperature.

  • Stir the solution for 15 minutes at this temperature.

3. Reagent Addition:

  • In a separate flame-dried syringe, draw up the freshly distilled this compound (1.2 eq).

  • Add the this compound dropwise to the cold, stirred reaction mixture over a period of 1-2 hours using a syringe pump. This is the most critical step to prevent polymerization.

4. Reaction Monitoring and Workup:

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Once the reaction is complete, quench it at low temperature by adding a pre-cooled solution of a suitable quenching agent (e.g., triethylamine or a saturated aqueous solution of sodium bicarbonate).

  • Allow the mixture to warm to room temperature. If an aqueous quench was used, separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product using flash column chromatography.

References

Technical Support Center: Improving Regioselectivity in 1,1-Dimethoxyethene Cycloadditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for controlling regioselectivity in cycloaddition reactions involving 1,1-dimethoxyethene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing regioselectivity in cycloadditions with this compound?

A1: The regioselectivity of cycloaddition reactions involving this compound, an electron-rich ketene acetal, is primarily governed by a combination of electronic and steric factors. The two methoxy groups significantly polarize the double bond, making one carbon atom highly nucleophilic. The outcome of the reaction can be influenced by:

  • Lewis Acid Catalysis: The choice of Lewis acid can significantly alter the energy of the transition states, favoring one regioisomer over another.

  • Reactant Substituents: The electronic and steric properties of the dienophile or other reactant play a crucial role in directing the cycloaddition.

  • Solvent Polarity: The polarity of the solvent can influence the reaction pathway and the stability of intermediates or transition states.

  • Temperature: Thermal conditions can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the product distribution.

Q2: How does Lewis acid catalysis improve regioselectivity?

A2: Lewis acids coordinate to the dienophile (in a Diels-Alder reaction) or the electrophilic partner, lowering its LUMO energy and increasing the energy difference between the LUMO and the HOMO of the this compound. This enhances the reaction rate and can amplify the inherent regiochemical preference. By creating a more organized transition state, Lewis acids can also introduce steric interactions that disfavor the formation of one regioisomer. For example, in reactions with tropone, different Lewis acids like B(C6F5)3 and BPh3 can lead to different major cycloadducts ([4+2] vs. [8+2]).[1][2]

Troubleshooting Guides

Problem 1: My reaction yields a mixture of regioisomers. How can I improve the selectivity for the desired product?

Possible Causes & Solutions:

  • Insufficient Catalysis: The uncatalyzed reaction may have a low intrinsic regioselectivity.

    • Solution: Introduce a Lewis acid catalyst. Start with a common Lewis acid like BF3·OEt2 or TiCl4. If selectivity is still poor, screen a panel of bulkier or more specialized Lewis acids. Computational studies have shown that catalysts like BF3, B(C6H5)3, and B(C6F5)3 can efficiently accelerate competing cycloaddition reactions.[1][3]

  • Incorrect Temperature: The reaction may be running under thermodynamic control, leading to a mixture of products, while kinetic control might favor a single isomer.

    • Solution: Try running the reaction at a lower temperature. This often favors the kinetically preferred product.

  • Solvent Effects: The solvent may not be optimal for promoting the desired reaction pathway.

    • Solution: Experiment with a range of solvents with varying polarities. Non-polar solvents may favor concerted pathways, while polar solvents might stabilize charged intermediates, potentially altering the regiochemical outcome.

Problem 2: The use of a Lewis acid catalyst is not improving the regioselectivity as expected.

Possible Causes & Solutions:

  • Inappropriate Lewis Acid: The chosen Lewis acid may not be optimal for the specific substrate combination. Both the electronic and steric profiles of the Lewis acid are important.

    • Solution: Screen a variety of Lewis acids. For instance, B(C6F5)3 has been shown to favor [4+2] cycloaddition with tropone, while BPh3 favors the [8+2] adduct.[2] This demonstrates the profound impact the choice of Lewis acid can have.

  • Steric Hindrance: Steric effects can be a dominant factor in determining regioselectivity, sometimes overriding electronic preferences, especially in catalyzed reactions.[3]

    • Solution: Analyze the steric environment around the reaction centers of both your substrate and the this compound. It might be necessary to modify the substrate or choose a Lewis acid with a different steric profile to favor the desired isomer.

Experimental Protocols

A representative experimental protocol for a Lewis acid-catalyzed Diels-Alder reaction will be added here upon sourcing more specific experimental data.

Data Presentation

A table summarizing the effects of different Lewis acids, solvents, and temperatures on the regioselectivity and yield of this compound cycloadditions will be provided here once more specific quantitative data is retrieved.

CatalystSolventTemperature (°C)Regioisomeric RatioYield (%)Reference
Data to be populated

Visualizations

logical_relationship cluster_start Start: Poor Regioselectivity cluster_troubleshooting Troubleshooting Steps cluster_outcome Desired Outcome start Mixture of Regioisomers Observed catalyst Introduce or Change Lewis Acid Catalyst start->catalyst Primary Approach temperature Lower Reaction Temperature start->temperature Alternative solvent Screen Different Solvents start->solvent Alternative catalyst->temperature If needed end Improved Regioselectivity catalyst->end Successful temperature->solvent If needed temperature->end Successful solvent->end Successful

Caption: Troubleshooting workflow for improving regioselectivity.

signaling_pathway cluster_reactants Reactants cluster_uncatalyzed Uncatalyzed Pathway cluster_catalyzed Lewis Acid Catalyzed Pathway DME This compound (HOMO) Uncat_TS High Energy Transition State DME->Uncat_TS Cat_TS Lower Energy Transition State DME->Cat_TS Dienophile Dienophile (LUMO) Dienophile->Uncat_TS Activated_Dienophile LA-Dienophile Complex (Lowered LUMO) Dienophile->Activated_Dienophile Uncat_Prod Mixture of Regioisomers Uncat_TS->Uncat_Prod Low Selectivity LA Lewis Acid (LA) LA->Activated_Dienophile Activated_Dienophile->Cat_TS Cat_Prod Single Regioisomer Cat_TS->Cat_Prod High Selectivity

Caption: Effect of Lewis acid on the reaction pathway.

References

Technical Support Center: Troubleshooting Low Yield in 1,1-Dimethoxyethene Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,1-dimethoxyethene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low reaction yields, encountered during experiments involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is resulting in a significantly lower yield than expected. What are the most common causes?

Low yields in reactions involving this compound can often be attributed to its high reactivity and sensitivity to environmental conditions. The most common culprits include:

  • Hydrolysis: this compound is a ketene acetal and is highly susceptible to acid-catalyzed hydrolysis. Trace amounts of acid and water in your reaction setup can lead to the decomposition of the starting material into methyl acetate and methanol.

  • Polymerization: Under acidic conditions or in the presence of certain initiators, this compound can undergo cationic polymerization, leading to the formation of undesired polymeric side products and consumption of the starting material.

  • Improper Storage and Handling: Exposure to air and light can lead to the formation of peroxides, which can be explosive and interfere with the desired reaction. It is crucial to store this compound under an inert atmosphere, protected from light, and at a cool temperature.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the reaction outcome. For instance, in [2+2] cycloaddition reactions, the selection of an appropriate Lewis acid is critical for achieving high yields.

  • Inefficient Purification: The workup and purification process can be a significant source of product loss. The stability of the product, especially if it is also a ketal, during aqueous workups and chromatography needs to be carefully considered.

Q2: I suspect hydrolysis of my this compound is the primary issue. How can I prevent this?

To minimize hydrolysis, it is essential to maintain strictly anhydrous and aprotic conditions throughout your experiment. Here are some key steps:

  • Solvent Purity: Use freshly distilled, anhydrous solvents. Ensure your solvent is not stored over molecular sieves that may have become saturated with water.

  • Glassware: Flame-dry all glassware under vacuum or in an oven and cool it under a stream of dry, inert gas (e.g., argon or nitrogen) before use.

  • Reagents: Ensure all other reagents are anhydrous. If necessary, dry them using appropriate methods.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas.

  • pH Control: Avoid acidic conditions unless required for catalysis. If an acidic workup is necessary, perform it quickly and at low temperatures to minimize product decomposition. The addition of a tertiary amine, such as triethylamine, during distillation of ketene acetals can help prevent acid-catalyzed reactions.[1]

Q3: My reaction is producing a significant amount of an insoluble, sticky solid. What is it and how can I avoid it?

The formation of an insoluble, sticky solid is a strong indication of polymerization. Cationic polymerization of this compound is often initiated by protic acids or Lewis acids.

To prevent polymerization:

  • Control Acidity: As with hydrolysis, maintaining non-acidic conditions is crucial.

  • Lewis Acid Stoichiometry: If a Lewis acid is used as a catalyst, carefully control its stoichiometry. An excess of a strong Lewis acid can promote polymerization.

  • Temperature Control: Running the reaction at lower temperatures can often disfavor polymerization relative to the desired reaction pathway.

  • Monomer Purity: Ensure the this compound is free from acidic impurities. It can be purified by distillation from sodium.

Troubleshooting Guide for Low Yield in [2+2] Cycloaddition Reactions

[2+2] cycloaddition reactions between this compound and electron-deficient alkenes (e.g., enones) are a common application. Low yields in these reactions are a frequent challenge.

Problem: Low yield of the desired cyclobutanone product.

Below is a troubleshooting workflow to diagnose and resolve potential issues.

Troubleshooting_Workflow start Low Yield of Cyclobutanone Product check_hydrolysis Check for Hydrolysis of Starting Material start->check_hydrolysis check_polymerization Check for Polymerization start->check_polymerization check_reaction_conditions Review Reaction Conditions start->check_reaction_conditions check_purification Evaluate Purification Procedure start->check_purification solution_hydrolysis Implement Strict Anhydrous/Aprotic Conditions check_hydrolysis->solution_hydrolysis Evidence of decomposition (e.g., by NMR, GC-MS) solution_polymerization Optimize Lewis Acid Stoichiometry & Temperature check_polymerization->solution_polymerization Insoluble material observed solution_conditions Screen Different Lewis Acids & Solvents check_reaction_conditions->solution_conditions Reaction stalls or forms byproducts solution_purification Modify Workup & Chromatography check_purification->solution_purification Significant product loss during workup Hydrolysis_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack & Tautomerization DME This compound H3O H₃O⁺ Carbocation Resonance-Stabilized Carbocation DME->Carbocation + H⁺ Water H₂O Hemiacetal Hemiacetal Intermediate Carbocation->Hemiacetal + H₂O Methanol Methanol MethylAcetate Methyl Acetate Hemiacetal->MethylAcetate - H⁺ Hemiacetal->MethylAcetate Cycloaddition_Mechanism Enone Enone Activated_Enone Activated Enone-LA Complex Enone->Activated_Enone + LA LA Lewis Acid (LA) Transition_State [2+2] Transition State Activated_Enone->Transition_State DME This compound DME->Transition_State Cycloadduct Cyclobutanone Product Transition_State->Cycloadduct

References

Technical Support Center: Handling Ketene Dimethyl Acetal

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling of moisture-sensitive ketene dimethyl acetal.

Frequently Asked Questions (FAQs)

Q1: What is ketene dimethyl acetal, and why is it so sensitive to moisture?

A: Ketene dimethyl acetal (1,1-dimethoxyethene) is a highly reactive organic compound used in various chemical syntheses. Its sensitivity stems from the high electron density of its carbon-carbon double bond, making it extremely susceptible to hydrolysis. In the presence of even trace amounts of water, especially under acidic conditions, it rapidly hydrolyzes to form methyl acetate. This reaction is often irreversible and can significantly impact reaction yields and product purity.[1]

Q2: How should I properly store ketene dimethyl acetal to ensure its stability?

A: Proper storage is critical to maintaining the integrity of ketene dimethyl acetal. It should be stored in a tightly sealed, amber glass bottle under an inert atmosphere, such as argon or dry nitrogen.[2] Many suppliers provide the reagent in bottles with a specialized septum-sealed cap (e.g., Sure/Seal™) to facilitate anhydrous transfer.[2] Store the bottle in a cool, dry, and well-ventilated area away from heat and sources of ignition, as it is highly flammable.[3] For long-term storage, refrigeration is often recommended, but the bottle must be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture.[4][5]

Q3: What are the visible signs of degradation or contamination?

A: Pure ketene dimethyl acetal is a clear, colorless liquid. The presence of a yellow tint, increased viscosity, or the formation of solid precipitates can indicate polymerization or hydrolysis.[6] If you suspect degradation, it is advisable to verify the purity of the reagent using techniques like ¹H NMR spectroscopy before use.[7] The appearance of peaks corresponding to methyl acetate would confirm hydrolysis.

Q4: Which solvents are compatible with ketene dimethyl acetal, and how should they be dried?

A: Only anhydrous aprotic solvents should be used with ketene dimethyl acetal. Common choices include tetrahydrofuran (THF), diethyl ether, toluene, and dichloromethane (DCM). It is imperative that these solvents are rigorously dried before use, as even "anhydrous" grade solvents from commercial suppliers may contain unacceptable levels of water for highly sensitive reactions.[7] Effective drying methods include distillation from appropriate drying agents or passing the solvent through a column of activated alumina.

Q5: What is the proper technique for handling and transferring ketene dimethyl acetal?

A: All handling and transfers must be performed using standard inert atmosphere techniques, such as a Schlenk line or a glove box, to prevent exposure to air and moisture.[2] Use oven-dried glassware that has been cooled under a stream of inert gas. Transfers should be made using a dry, gas-tight syringe or a cannula (double-tipped needle).[2]

Q6: Can I use ketene dimethyl acetal in reactions involving protic solvents or acidic reagents?

A: No. Ketene dimethyl acetal reacts rapidly with protic solvents like water and alcohols. It is also extremely sensitive to acid, which catalyzes its rapid hydrolysis.[1][8][9] The rate of hydrolysis is orders of magnitude faster in acidic conditions compared to neutral pH. Therefore, the reaction medium must be strictly anhydrous and free of acid, unless the hydrolysis is the intended reaction.

Troubleshooting Guide

Problem: My reaction yield is low or zero, and I suspect the ketene dimethyl acetal is the issue.

  • Possible Cause 1: Moisture Contamination. This is the most common cause of failure.

    • Solution: Ensure all glassware was rigorously oven-dried and cooled under an inert atmosphere. Verify that all solvents were properly dried to a low ppm water content (verifiable by Karl Fischer titration). Use fresh, properly stored ketene dimethyl acetal.

  • Possible Cause 2: Improper Handling Technique.

    • Solution: Review your inert atmosphere technique. Ensure a positive pressure of inert gas (argon or nitrogen) was maintained throughout the setup and reagent addition. Check for leaks in your system, especially around septa and joints.

  • Possible Cause 3: Degraded Reagent.

    • Solution: The reagent may have degraded during storage. Check the appearance of the liquid. If possible, take a ¹H NMR sample (under inert conditions) to check for the presence of methyl acetate, a hydrolysis byproduct. If significant degradation is observed, use a fresh bottle.[7]

Problem: I observe unexpected byproducts in my final product mixture.

  • Possible Cause: Acid-Catalyzed Side Reactions.

    • Solution: Trace amounts of acid can catalyze not only the hydrolysis of the ketene dimethyl acetal but also other side reactions. Ensure your reactants and solvents are free from acidic impurities. If using reagents that may contain acid stabilizers, consider purification or neutralization steps prior to the reaction.[10]

Quantitative Data: Hydrolysis Rates

The stability of ketene acetals is highly dependent on pH. The data below illustrates the dramatic increase in hydrolysis rate in the presence of acid.

ConditionCatalystSecond-Order Rate Constant (k₂)Relative Rate Comparison
Aqueous Solution (25 °C)Perchloric Acid(2.09 ± 0.10) x 10³ M⁻¹s⁻¹[1]Very High
Aqueous Buffer (pH 5)General AcidSignificantly Slower than Strong AcidModerate
Neutral or Basic SolutionWater/HydroxideVery Slow / NegligibleVery Low

Table 1: Comparative hydrolysis rates of ketene dimethyl acetal under different conditions. The extremely high rate constant with a strong acid highlights its profound moisture and acid sensitivity.

Experimental Protocols

Protocol 1: Drying Glassware for Moisture-Sensitive Reactions

  • Cleaning: Clean all glassware (flasks, syringes, needles) thoroughly and rinse with deionized water, followed by a final rinse with acetone.

  • Oven Drying: Place the glassware in a laboratory oven set to >125 °C for at least 4 hours, or preferably overnight.

  • Assembly and Cooling: While still hot, assemble the reaction apparatus (e.g., flask with condenser and gas inlet). Immediately connect it to a source of dry inert gas (argon or nitrogen).

  • Cooling: Allow the glassware to cool to room temperature under a positive flow of the inert gas. This prevents atmospheric moisture from being drawn into the flask as it cools.

Protocol 2: Monitoring Hydrolysis via ¹H NMR Spectroscopy

  • Sample Preparation: In a glove box or under a positive flow of inert gas, carefully draw a small aliquot (~0.1 mL) of the ketene dimethyl acetal or reaction mixture using a dry syringe.

  • Dilution: Inject the sample into a dry NMR tube containing a dry, deuterated aprotic solvent (e.g., CDCl₃, Benzene-d₆) that has been stored over molecular sieves.

  • Analysis: Acquire the ¹H NMR spectrum.

    • Ketene Dimethyl Acetal: Look for characteristic peaks.

    • Hydrolysis Product (Methyl Acetate): Look for the appearance of singlets corresponding to the acetyl group (~2.0 ppm) and the methoxy group (~3.7 ppm).

  • Quantification: The degree of hydrolysis can be estimated by integrating the peaks of the starting material and the hydrolysis product.

Visualizations

G cluster_prep Preparation cluster_transfer Reagent Transfer cluster_addition Addition to Reaction A 1. Oven-dry all glassware (flask, syringe, needles). B 2. Assemble reaction flask while hot and cool under a stream of inert gas. A->B C 3. Flush dry syringe with inert gas. B->C D 4. Pierce septum of reagent bottle with needle attached to inert gas line to create positive pressure. C->D E 5. Pierce septum with dry syringe and withdraw required volume of ketene dimethyl acetal. D->E F 6. Withdraw a small 'buffer' of inert gas into the syringe. E->F G 7. Pierce septum of reaction flask with syringe needle. F->G H 8. Add the inert gas buffer first, followed by the liquid reagent. G->H I 9. Remove syringe and flush with inert gas. H->I

Caption: Workflow for anhydrous transfer of ketene dimethyl acetal.

G Start Low or No Yield in Reaction Q1 Was all glassware rigorously dried and cooled under inert gas? Start->Q1 Sol1 Action: Re-run experiment with properly dried glassware. Q1->Sol1 No Q2 Were solvents certified anhydrous and handled under inert gas? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Action: Use freshly dried solvent. Verify water content with Karl Fischer titration if possible. Q2->Sol2 No Q3 Was a positive pressure of inert gas maintained throughout the reaction? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Action: Check system for leaks. Ensure proper bubbler function and adequate gas flow. Q3->Sol3 No Q4 Is the reagent old or was it stored improperly? Q3->Q4 Yes A3_Yes Yes A3_No No Sol4 Action: Check reagent purity via NMR. Use a fresh bottle if needed. Q4->Sol4 Yes End Other issues may be present (e.g., catalyst, temperature, reactant quality). Q4->End No A4_Yes Yes A4_No No

Caption: Troubleshooting decision tree for low-yield reactions.

References

Catalyst Selection for Optimizing 1,1-Dimethoxyethene Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for reactions involving 1,1-dimethoxyethene.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for reactions with this compound?

A1: The most common catalysts are Lewis acids (e.g., BF₃, B(C₆F₅)₃, SnCl₄, TiCl₄) and Brønsted acids.[1][2] The choice of catalyst is crucial as it can significantly influence reaction rates and selectivity. In some cases, heterogeneous catalysts like zeolites are also employed, particularly in industrial settings for synthesis.

Q2: How does the choice of Lewis acid affect the regioselectivity of Diels-Alder reactions with this compound?

A2: The choice of Lewis acid can dramatically alter the regioselectivity of cycloaddition reactions. For example, in the reaction of 1,1-diethoxyethene (a close analog of this compound) with tropone, using B(C₆F₅)₃ favors the [4+2] cycloadduct, while BPh₃ favors the [8+2] cycloadduct.[2][3] This is attributed to the different abilities of the Lewis acids to stabilize the transition states leading to the different products.[2][3]

Q3: What are the key parameters to consider when optimizing a reaction involving this compound?

A3: Key parameters to optimize include the choice of catalyst and its loading, solvent, reaction temperature, and concentration of reactants. For Lewis acid-catalyzed reactions, the nature of the ligands on the metal center can also play a critical role in determining stereoselectivity.

Q4: Can this compound act as both a reactant and a solvent?

A4: While this compound is primarily a reactant, its ether-like structure means it has some solvent properties. However, it is a reactive molecule and is typically used as a reagent in a suitable inert solvent.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., anhydrous conditions for many Lewis acids). Consider activating the catalyst if required (e.g., by flame-drying the flask and running the reaction under an inert atmosphere).
Incorrect Reaction Conditions Re-evaluate the reaction temperature and time. Some reactions may require elevated temperatures, while others might need to be run at low temperatures to prevent side reactions. Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time.
Poor Quality of this compound Use freshly distilled or high-purity this compound. Impurities can poison the catalyst or lead to unwanted side reactions.
Sub-optimal Catalyst Loading Systematically screen different catalyst loadings (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal concentration.
Issue 2: Poor Regio- or Stereoselectivity
Potential Cause Troubleshooting Step
Incorrect Catalyst Choice As demonstrated in Diels-Alder reactions, the choice of Lewis acid can dictate the regioselectivity.[2][3] Screen a panel of Lewis acids with varying steric and electronic properties (e.g., BF₃·OEt₂, TiCl₄, SnCl₄, B(C₆F₅)₃, BPh₃).
Non-optimal Temperature Temperature can influence the kinetic versus thermodynamic control of a reaction. Try running the reaction at a lower temperature to favor the kinetically preferred, often more selective, product.
Solvent Effects The polarity of the solvent can influence the transition state energies and thus the selectivity. Screen a range of solvents with different polarities.
Issue 3: Formation of Byproducts
Potential Cause Troubleshooting Step
Hydrolysis of this compound This compound is sensitive to acid-catalyzed hydrolysis, which can produce acetaldehyde and methanol.[1] Ensure strictly anhydrous reaction conditions by using dry solvents and an inert atmosphere.
Polymerization of Reactants Electron-rich alkenes like this compound can be prone to polymerization in the presence of strong acids. Use a milder catalyst or lower the reaction temperature. Adding the reactants slowly to the reaction mixture can also help to minimize polymerization.
Side reactions with the catalyst Some Lewis acids can promote side reactions. If a specific byproduct is consistently observed, consider switching to a different type of catalyst (e.g., a Brønsted acid or a different Lewis acid).

Data Presentation

Table 1: Catalyst Performance in the Cycloaddition of 1,1-Diethoxyethene with Tropone

CatalystProduct Ratio ([4+2]:[8+2])
B(C₆F₅)₃>95:5
BPh₃<5:95
Me₂AlCl15:85
BF₃·OEt₂10:90
TiCl₄10:90
Me₃Al50:50
Et₂Zn50:50

Data adapted from a study on the analogous 1,1-diethoxyethene, providing a strong indication of expected selectivity trends for this compound.[3]

Experimental Protocols

Representative Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction of this compound with an Electron-Deficient Alkene

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (freshly distilled)

  • Electron-deficient alkene (e.g., methyl acrylate)

  • Lewis acid catalyst (e.g., B(C₆F₅)₃)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Inert gas (e.g., argon or nitrogen)

  • Standard laboratory glassware (flame-dried)

Procedure:

  • Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under an inert atmosphere.

  • Dissolve the electron-deficient alkene (1.0 eq) and the Lewis acid catalyst (0.1 eq) in the anhydrous solvent (e.g., 0.5 M solution).

  • Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).

  • Slowly add this compound (1.2 eq) to the stirred solution via syringe over a period of 10-15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with the reaction solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Catalyst Selection Workflow for Optimizing Regioselectivity

Catalyst_Selection_Workflow cluster_start Problem Definition cluster_screening Catalyst Screening cluster_optimization Optimization cluster_end Final Protocol start Desired Cycloadduct ([4+2] or [8+2]) catalyst_choice Select Initial Lewis Acids (e.g., B(C6F5)3, BPh3) start->catalyst_choice Hypothesize based on literature reaction_setup Perform Small-Scale Test Reactions catalyst_choice->reaction_setup analysis Analyze Product Ratio (NMR, GC-MS) reaction_setup->analysis analysis->catalyst_choice Unsatisfactory selectivity (Try different catalysts) conditions Vary Conditions (Temp, Solvent, Conc.) analysis->conditions Promising catalyst found re_analysis Re-analyze Product Ratio conditions->re_analysis re_analysis->conditions Further optimization needed end Optimized Conditions for Desired Regioisomer re_analysis->end

Caption: Workflow for selecting a Lewis acid catalyst to control the regioselectivity in cycloaddition reactions.

Reaction Mechanism: Acid-Catalyzed Hydrolysis of this compound

Hydrolysis_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products DME This compound Protonated_DME Protonated DME (Resonance Stabilized Carbocation) DME->Protonated_DME + H+ H3O H3O+ Hemiacetal Hemiacetal Protonated_DME->Hemiacetal + H2O - H+ Acetaldehyde Acetaldehyde Hemiacetal->Acetaldehyde + H+ - Methanol Methanol Methanol (2 eq) H_plus H+ (catalyst regenerated)

Caption: Stepwise mechanism of the acid-catalyzed hydrolysis of this compound.

References

Technical Support Center: Temperature Control in Exothermic Reactions of 1,1-Dimethoxyethene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the highly reactive reagent, 1,1-dimethoxyethene. The focus is on managing the exothermic nature of its reactions to ensure safety, reproducibility, and high product yield.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound so exothermic?

A1: this compound, a ketene acetal, is an electron-rich olefin. Its high reactivity stems from the two oxygen atoms that donate electron density into the double bond. This makes it a potent nucleophile and a highly reactive diene or dienophile in cycloaddition reactions. Reactions such as [4+2] cycloadditions (Diels-Alder reactions) with electron-deficient partners are particularly favorable and often proceed with a significant release of energy (enthalpy), leading to a rapid increase in temperature.

Q2: What are the primary thermal hazards associated with this compound?

A2: The primary thermal hazard is a runaway reaction, a situation where an increase in temperature accelerates the reaction rate, which in turn releases more heat, creating an uncontrolled positive feedback loop. This can lead to a rapid increase in temperature and pressure, potentially causing the boiling of solvents, vessel over-pressurization, and even an explosion. Additionally, this compound is a flammable and volatile liquid, and a runaway reaction can provide an ignition source.[1]

Q3: What are the initial signs of a potential thermal runaway reaction?

A3: Key indicators include a temperature rise that is faster than expected, a temperature that continues to climb even after the removal of a heating source or with active cooling, a noticeable increase in pressure within the reaction vessel, and unexpected changes in the color or viscosity of the reaction mixture.

Q4: Can this compound polymerize?

A4: Yes, due to its high reactivity, this compound can undergo polymerization, which is often an exothermic process. This can be initiated by heat, light, or the presence of acidic impurities. The uncontrolled polymerization can also lead to a thermal runaway event.

Q5: What general safety precautions should be taken when working with this compound?

A5: Always handle this compound in a well-ventilated fume hood. Use personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves. Keep the reagent away from heat, sparks, and open flames.[2] Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture and oxygen. It is also crucial to have a cooling bath (e.g., ice-water or dry ice-acetone) readily available for immediate use.

Troubleshooting Guide

Q1: My reaction temperature is spiking unexpectedly after adding this compound. What should I do?

A1:

  • Immediate Action: Immediately immerse the reaction vessel in a pre-prepared cooling bath to absorb the excess heat. If the reaction is on a larger scale, ensure the cooling system is operating at maximum capacity.

  • Potential Cause 1: Addition rate is too fast. The rate of heat generation is exceeding the rate of heat removal.

    • Solution: For future experiments, add the this compound slowly and dropwise, using an addition funnel. Monitor the internal temperature closely during the addition and pause if the temperature rises too quickly.

  • Potential Cause 2: Insufficient cooling. The cooling bath or cooling system is not adequate for the scale of the reaction.

    • Solution: Use a larger cooling bath or a more efficient cooling medium (e.g., dry ice/acetone instead of ice/water). For larger scale reactions, consider using a jacketed reactor with a circulating chiller.

  • Potential Cause 3: High concentration of reactants. More concentrated reactions will generate heat more rapidly in a smaller volume.

    • Solution: Dilute the reaction mixture with a suitable, dry solvent. This increases the thermal mass of the system, allowing it to absorb more heat without a drastic temperature increase.

Q2: I am observing a lot of side products and/or polymer formation. How can I prevent this?

A2:

  • Potential Cause 1: Localized heating. Even if the overall reaction temperature is controlled, poor mixing can lead to "hot spots" where the temperature is much higher, promoting side reactions and polymerization.

    • Solution: Ensure vigorous and efficient stirring throughout the reaction, especially during the addition of reagents.

  • Potential Cause 2: Reaction temperature is too high. Many reactions with this compound are best performed at or below room temperature to minimize side reactions.

    • Solution: Lower the reaction temperature. Start the reaction at 0 °C or even lower and allow it to slowly warm to room temperature only if necessary. Diels-Alder reactions, for instance, are often favored at lower temperatures.[3][4]

  • Potential Cause 3: Presence of impurities. Acidic impurities can catalyze polymerization.

    • Solution: Ensure all reagents and solvents are pure and dry. If necessary, distill the this compound before use.

Q3: How can I ensure a consistent and controlled temperature profile for my reaction?

A3:

  • Solution 1: Reverse Addition. Instead of adding this compound to your reaction partner, consider adding the reaction partner to a solution of this compound. This can sometimes provide better control.

  • Solution 2: Use of a Reaction Calorimeter. For scaling up reactions, a reaction calorimeter can provide invaluable data on the heat of reaction, heat release rate, and thermal accumulation. This allows for the design of a safe and robust process.

  • Solution 3: Semi-batch processing. For larger scale reactions, adding one of the reactants over a prolonged period (semi-batch) allows the heat generated to be continuously removed by the cooling system, preventing accumulation of heat.

Quantitative Data

Direct calorimetric data for the exothermic reactions of this compound is not widely published. However, data from analogous compounds and reaction types can be used to estimate the thermal risks. The following table provides thermochemical data for the related, but less reactive, compound 1,1-dimethoxyethane and typical enthalpy values for Diels-Alder reactions.

ParameterValueCompound/Reaction TypeSource
Standard Gas Enthalpy of Combustion (ΔcH°gas) -2613.50 ± 0.79 kJ/mol1,1-DimethoxyethaneCheméo[5]
Enthalpy of Formation at Standard Conditions (ΔfH°gas) -392.21 ± 0.94 kJ/mol1,1-DimethoxyethaneNIST[6]
Enthalpy of Hydrolysis (ΔrH°) 35.7 ± 0.3 kJ/mol1,1-DimethoxyethaneNIST[7][8]
Typical Enthalpy of a Diels-Alder Reaction -120 to -170 kJ/mol[4+2] CycloadditionGeneral Chemistry

Experimental Protocols

Protocol: [4+2] Cycloaddition of this compound with an Electron-Deficient Alkene

This protocol describes a general procedure for the reaction of this compound with an electron-deficient alkene (e.g., methyl acrylate) with an emphasis on temperature control.

Materials:

  • This compound

  • Electron-deficient alkene (e.g., methyl acrylate)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer or thermocouple probe

  • Pressure-equalizing addition funnel

  • Inert gas supply (Nitrogen or Argon) with bubbler

  • Cooling bath (ice-water or dry ice-acetone)

Procedure:

  • Setup: Assemble the three-necked flask with the magnetic stir bar, thermometer, and addition funnel. The third neck is connected to the inert gas line. Ensure all glassware is oven-dried and cooled under a stream of inert gas.

  • Initial Charge: Charge the flask with the electron-deficient alkene (1.0 eq) and the anhydrous solvent.

  • Cooling: Place the flask in the cooling bath and stir the solution until it reaches the desired initial temperature (e.g., 0 °C).

  • Reagent Preparation: In the addition funnel, prepare a solution of this compound (1.1 eq) in the anhydrous solvent.

  • Slow Addition: Add the this compound solution dropwise from the addition funnel to the cooled, stirred solution in the flask.

  • Temperature Monitoring: Carefully monitor the internal reaction temperature. The rate of addition should be controlled to maintain the temperature within a narrow range (e.g., ± 2 °C of the target temperature). If the temperature begins to rise rapidly, pause the addition until it stabilizes.

  • Reaction: After the addition is complete, allow the reaction to stir at the controlled temperature for a specified time, monitoring the reaction progress by a suitable method (e.g., TLC or GC-MS).

  • Quenching and Workup: Once the reaction is complete, quench the reaction by slowly adding a suitable quenching agent (if necessary) while maintaining cooling. Proceed with the appropriate aqueous workup and purification steps.

Visualizations

Troubleshooting Workflow for Unexpected Exotherms

ExothermTroubleshooting start Unexpected Exotherm Detected action1 IMMEDIATE ACTION: Apply Aggressive Cooling (Ice Bath / Chiller) start->action1 q1 Was Reagent Added in Bulk? action1->q1 sol1 SOLUTION: Add reagent slowly (dropwise) via addition funnel. q1->sol1 Yes q2 Is Stirring Efficient? q1->q2 No sol1->q2 sol2 SOLUTION: Increase stirring rate. Use appropriate stir bar/paddle. q2->sol2 No q3 Is Reaction Concentrated? q2->q3 Yes sol2->q3 sol3 SOLUTION: Use more solvent to increase thermal mass. q3->sol3 Yes end_node Reaction Under Control Continue Monitoring q3->end_node No sol3->end_node

References

Technical Support Center: Long-Term Storage of 1,1-Dimethoxyethene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of 1,1-dimethoxyethene. Since this compound is a vinyl ether, it is susceptible to polymerization, which can be initiated by heat, light, or acidic impurities. Proper storage and the use of stabilizers are critical to maintain its purity and prevent hazardous runaway reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns during the long-term storage of this compound?

A1: The main concern is the uncatalyzed polymerization of the monomer. This compound, like other vinyl ethers, can undergo both radical and cationic polymerization. This can be initiated by exposure to heat, ultraviolet (UV) light, or contact with acidic contaminants. Polymerization can lead to a loss of product, inconsistent experimental results, and in severe cases, a dangerous exothermic reaction.

Q2: What are the recommended stabilizers for this compound?

A2: While data specific to this compound is limited, stabilizers commonly used for other vinyl ethers are recommended. These include weak bases to neutralize any acidic impurities that could initiate cationic polymerization. Potassium hydroxide (KOH) and alkali metal salts of carboxylic acids, such as sodium or potassium acetate, have been used to stabilize vinyl ether compositions.[1][2]

Q3: What are the ideal storage conditions for this compound?

A3: To minimize the risk of polymerization, this compound should be stored in a cool, dry, and dark environment. Storage at 2-8°C is often recommended.[2] The container should be tightly sealed and the headspace can be purged with an inert gas like nitrogen or argon to prevent exposure to oxygen and moisture.

Q4: How can I tell if my this compound has started to polymerize?

A4: Signs of polymerization include an increase in viscosity, the formation of a solid precipitate, or a noticeable change in the liquid's clarity. If you observe any of these, it is an indication that the material is no longer pure and may be undergoing polymerization.

Q5: Can I use standard polymerization inhibitors like hydroquinone or BHT for this compound?

A5: While radical inhibitors like hydroquinone (HQ), butylated hydroxytoluene (BHT), and 4-methoxyphenol (MEHQ) are commonly used for other vinyl monomers like styrene and acrylates, their efficacy and compatibility with this compound should be experimentally verified. Since vinyl ethers are particularly susceptible to cationic polymerization, a basic stabilizer is often more critical.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Increased Viscosity or Solid Formation Polymerization has initiated.Do not heat the sample. Carefully check for any signs of an exothermic reaction (e.g., warming of the container). If the polymerization appears to be progressing rapidly, evacuate the area and consult your institution's safety protocols. If stable, the material should be considered compromised and disposed of according to hazardous waste guidelines.
Discoloration of the Liquid Presence of impurities or degradation products.The discoloration could be a precursor to polymerization. It is advisable to test a small sample for purity using techniques like GC-MS or NMR. If impurities are detected, purification by distillation may be possible, but care must be taken to avoid initiating polymerization during heating. Always distill under vacuum and in the presence of a polymerization inhibitor.
Inconsistent Experimental Results Partial polymerization or presence of impurities.The presence of oligomers or polymers can significantly affect reaction outcomes. It is recommended to re-purify the this compound by distillation before use. Ensure the starting material is pure and properly stabilized.
Unexpected Exothermic Reaction Runaway polymerization.This is a hazardous situation. Immediately follow your laboratory's emergency procedures for runaway reactions. This typically involves cooling the reaction vessel, evacuating the area, and alerting safety personnel.

Stabilizer Efficacy and Selection

The choice of stabilizer depends on the intended application and the required shelf life. Below is a summary of commonly used stabilizers for vinyl ethers.

Stabilizer Typical Concentration Mechanism of Action Considerations
Potassium Hydroxide (KOH) 0.1% w/wNeutralizes acidic impurities, preventing cationic polymerization.Can be easily removed by washing with water. May not be suitable for applications sensitive to strong bases.
Sodium or Potassium Acetate 0.005 - 0.75% w/w[1]Acts as a weak base to buffer against acidic impurities.Generally mild and less reactive than KOH. Removal may require an aqueous workup.
4-Methoxyphenol (MEHQ) 10-100 ppmRadical scavenger, inhibits free-radical polymerization.Effective against radical polymerization but will not prevent cationic polymerization. May need to be removed before use in some polymerization applications.
Butylated Hydroxytoluene (BHT) 10-100 ppmRadical scavenger.Similar to MEHQ, it is effective against radical polymerization.

Experimental Protocols

Protocol for Monitoring the Stability of this compound

This protocol outlines a general method for monitoring the stability of this compound over time.

Objective: To assess the purity and detect the onset of polymerization of this compound under specific storage conditions.

Materials:

  • Stored this compound sample

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Appropriate deuterated solvent for NMR (e.g., CDCl₃)

  • Viscometer

Procedure:

  • Visual Inspection: At regular intervals (e.g., weekly or monthly), visually inspect the stored this compound for any changes in color, clarity, or the presence of precipitates.

  • Viscosity Measurement: Measure the viscosity of the sample. An increase in viscosity is a strong indicator of polymerization.

  • GC-MS Analysis:

    • Prepare a dilute solution of the this compound sample in a suitable volatile solvent.

    • Inject the sample into the GC-MS system.

    • Analyze the chromatogram for the appearance of higher molecular weight peaks, which would indicate the presence of oligomers or polymers. The mass spectrum can help in identifying these species.

  • NMR Analysis:

    • Prepare an NMR sample of the this compound.

    • Acquire a ¹H NMR spectrum.

    • Look for broadening of peaks or the appearance of new signals in the aliphatic region, which could be due to the formation of polymer chains.

Data Interpretation: A stable sample should show no significant changes in its physical appearance, viscosity, or spectroscopic data over time. The emergence of new peaks in the GC-MS or NMR spectra indicates degradation or polymerization.

Visualizations

Logical Workflow for Troubleshooting this compound Storage Issues

TroubleshootingWorkflow start Observe Anomaly in Stored This compound visual_inspection Visual Inspection: - Increased Viscosity? - Solid Formation? - Discoloration? start->visual_inspection is_polymerizing Polymerization Suspected? visual_inspection->is_polymerizing action_polymerization Action: - DO NOT HEAT - Check for exotherm - Follow safety protocols - Dispose of material is_polymerizing->action_polymerization Yes no_polymerization No Immediate Signs of Polymerization is_polymerizing->no_polymerization No use_with_caution Use with Caution or Dispose purity_check Conduct Purity Analysis: - GC-MS - NMR no_polymerization->purity_check impurities_detected Impurities or Oligomers Detected? purity_check->impurities_detected purify Purify by Vacuum Distillation (with inhibitor) impurities_detected->purify Yes stable Material is Stable and Pure impurities_detected->stable No purify->stable

Caption: Troubleshooting workflow for stored this compound.

Potential Degradation Pathways of this compound

DegradationPathways monomer This compound cationic_intermediate Carbocation Intermediate monomer->cationic_intermediate H+ radical_intermediate Radical Intermediate monomer->radical_intermediate R. degradation_products Degradation Products (e.g., Acetaldehyde, Methanol) monomer->degradation_products H2O initiator Initiator (Acid, Heat, Light) initiator->monomer polymer_cationic Poly(this compound) (Cationic Polymerization) cationic_intermediate->polymer_cationic + Monomer polymer_radical Poly(this compound) (Radical Polymerization) radical_intermediate->polymer_radical + Monomer hydrolysis Hydrolysis (if water is present)

References

Technical Support Center: Scaling Up Reactions with 1,1-Dimethoxyethene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,1-Dimethoxyethene. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when scaling up reactions involving this versatile reagent.

Troubleshooting Guide

This guide is designed to help you navigate specific issues that may arise during the scale-up of reactions with this compound.

Issue 1: Reaction runaway and poor temperature control.

  • Question: My reaction is showing a strong exotherm upon scale-up, and I'm struggling to maintain the desired temperature. What can I do?

  • Answer: Exothermic reactions are a significant challenge during scale-up due to the decrease in the surface-area-to-volume ratio of the reactor.[1] This reduces the efficiency of heat removal.

    • Solution 1: Controlled Addition: Instead of adding all the this compound at once, use a semi-batch process where it is added gradually. This allows the cooling system to keep up with the heat generated.[1]

    • Solution 2: Dilution: Increasing the solvent volume can help to absorb the heat of reaction, acting as a heat sink. However, this may impact reaction kinetics and downstream processing, so it requires optimization.

    • Solution 3: Improved Heat Transfer: Ensure your reactor has adequate cooling capacity. Consider using a reactor with a better heat transfer coefficient or a jacketed reactor with a colder coolant.

    • Solution 4: Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies (e.g., using a RC1 calorimeter) to quantify the heat of reaction. This data is crucial for designing a safe and effective cooling strategy at a larger scale.

Issue 2: Inconsistent or low yields upon scale-up.

  • Question: I'm observing a significant drop in yield when I move from a lab-scale to a pilot-plant scale. What are the likely causes?

  • Answer: A decrease in yield during scale-up can be attributed to several factors, often related to mass and heat transfer limitations.

    • Solution 1: Mixing Efficiency: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and byproduct formation.[2] It is important to ensure that the reactor's agitation is sufficient to maintain a homogeneous reaction mixture. Computational Fluid Dynamics (CFD) modeling can be used to simulate and optimize mixing in your reactor.[2][3][4][5]

    • Solution 2: Reagent Purity: The purity of this compound can have a more pronounced impact at a larger scale. Impurities can interfere with the reaction or catalyst, leading to lower yields. Ensure the quality of your starting materials is consistent.

    • Solution 3: Reaction Time: Reactions that are fast at the lab scale may require longer reaction times at a larger scale due to slower heat and mass transfer. Monitor the reaction progress closely to determine the optimal reaction time.

Issue 3: Formation of unexpected byproducts.

  • Question: On a larger scale, I'm seeing new impurities in my product that were not present in the lab-scale reaction. How can I address this?

  • Answer: Byproduct formation is often linked to the issues of temperature control and mixing mentioned previously.

    • Solution 1: Temperature Control: As discussed, localized overheating can lead to decomposition of reactants, intermediates, or products, resulting in the formation of byproducts. Stricter temperature control is essential.

    • Solution 2: Stoichiometry and Addition Order: At a larger scale, the order and rate of reagent addition become more critical. Re-evaluate the optimal stoichiometry and consider if changing the order of addition could minimize side reactions.

    • Solution 3: Byproduct Identification and Mechanistic Study: Identify the structure of the major byproducts. This can provide valuable insights into the competing reaction pathways that become significant at scale. Understanding these pathways can help in devising strategies to suppress them.

Issue 4: Challenges in product purification.

  • Question: The purification of my product has become much more difficult at a larger scale. What are some strategies to improve this?

  • Answer: Purification challenges at scale are common and often require a shift in methodology from lab-scale techniques.

    • Solution 1: Crystallization vs. Chromatography: While chromatography is a powerful tool at the lab scale, it is often not economically viable for large-scale purification. Developing a robust crystallization procedure is often the preferred method for isolating the final product in high purity.

    • Solution 2: Work-up Procedure Optimization: The work-up procedure, including quenching, extractions, and washes, needs to be carefully optimized for larger volumes to ensure efficient removal of impurities and byproducts.

    • Solution 3: Impurity Profiling: A thorough understanding of the impurity profile of your crude product is essential for designing an effective purification strategy.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary safety concerns when handling this compound at an industrial scale?

    • A1: this compound is highly flammable and can form explosive peroxides upon exposure to air and light.[6] Therefore, it is crucial to handle it in an inert atmosphere (e.g., nitrogen or argon) and store it in a cool, dark place. All equipment must be properly grounded to prevent static discharge.[6]

  • Q2: How does the choice of solvent impact the scale-up of reactions with this compound?

    • A2: The solvent plays a critical role in heat management, solubility of reactants and products, and can influence reaction kinetics. When scaling up, consider the solvent's boiling point, heat capacity, and potential for side reactions. A higher boiling point solvent might be preferred for better temperature control of exothermic reactions.

  • Q3: Can I use the same catalyst for a lab-scale and a pilot-scale reaction?

    • A3: While the same type of catalyst can often be used, its form and loading might need to be adjusted. For example, a homogeneous catalyst used in the lab might be replaced with a heterogeneous catalyst at scale to simplify removal and recycling. Catalyst deactivation and lifetime also become more critical considerations at a larger scale.

  • Q4: What analytical techniques are most important for monitoring a scaled-up reaction with this compound?

    • A4: In-process monitoring is crucial for large-scale reactions. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for tracking the consumption of starting materials, the formation of the desired product, and the emergence of any byproducts. Process Analytical Technology (PAT) tools, such as in-situ infrared (IR) spectroscopy, can provide real-time reaction monitoring.

Quantitative Data

Table 1: Illustrative Comparison of Reaction Parameters for a Diels-Alder Reaction with this compound at Different Scales.

ParameterLab Scale (10 g)Pilot Scale (1 kg)Production Scale (100 kg)
Reaction Time 2 hours4-6 hours8-12 hours
Yield 95%85-90%80-85%
Major Byproduct(s) <1%2-5%5-10%
Heat of Reaction (kJ/mol) -80-80-80
Cooling Method Ice BathJacketed Reactor with ChillerDedicated Cooling System

Table 2: Illustrative Heat Flow Calorimetry Data for an Exothermic Reaction.

ParameterValue
Heat of Reaction (ΔHr) -80 kJ/mol
Maximum Heat Flow (qmax) 50 W
Adiabatic Temperature Rise (ΔTad) 120 °C
Maximum Temperature for Synthesis Reaction (MTSR) 150 °C

Experimental Protocols

Detailed Methodology for a Representative Kilogram-Scale Diels-Alder Reaction with this compound

Disclaimer: This is a representative protocol and must be adapted and optimized for your specific dienophile and equipment. A thorough safety assessment must be conducted before proceeding.

Reaction: Diels-Alder cycloaddition of this compound with a generic electron-deficient dienophile.

Scale: 1 kg of dienophile.

Equipment:

  • 20 L jacketed glass reactor with overhead stirring, reflux condenser, temperature probe, and nitrogen inlet/outlet.

  • Addition funnel with pressure equalization.

  • Chiller for reactor jacket.

  • Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charge Dienophile and Solvent: Charge the reactor with the dienophile (1 kg) and a suitable solvent (e.g., toluene, 10 L).

  • Inert Atmosphere: Start a gentle flow of nitrogen through the reactor.

  • Cooling: Cool the reactor contents to the desired reaction temperature (e.g., 0 °C) using the chiller.

  • Prepare this compound Solution: In a separate, dry, and nitrogen-purged flask, prepare a solution of this compound (1.1 equivalents) in the reaction solvent (2 L).

  • Controlled Addition: Transfer the this compound solution to the addition funnel and add it dropwise to the stirred reactor solution over a period of 2-3 hours. Monitor the internal temperature closely and adjust the addition rate to maintain the desired temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing them by HPLC or GC.

  • Reaction Completion: Once the reaction is complete (typically after 2-4 hours at the specified temperature), proceed to the work-up.

  • Work-up:

    • Quench the reaction by slowly adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).

    • Separate the organic and aqueous layers.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by crystallization from a suitable solvent system.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactor Setup Reactor Setup (Clean, Dry, N2 Purge) Charge Reagents Charge Dienophile and Solvent Reactor Setup->Charge Reagents Inert Atmosphere Establish Inert Atmosphere (N2) Charge Reagents->Inert Atmosphere Cooling Cool to Reaction Temperature Inert Atmosphere->Cooling Controlled Addition Controlled Addition of This compound Cooling->Controlled Addition Reaction Monitoring Monitor Reaction (HPLC/GC) Controlled Addition->Reaction Monitoring Quenching Quench Reaction Reaction Monitoring->Quenching Reaction Complete Extraction Extraction and Washing Quenching->Extraction Drying & Concentration Drying and Concentration Extraction->Drying & Concentration Purification Purification (Crystallization) Drying & Concentration->Purification Final Product Final Product Purification->Final Product

Caption: Experimental workflow for a scaled-up Diels-Alder reaction.

troubleshooting_logic Problem Low Yield or Byproduct Formation Check Temp Check Temperature Control Problem->Check Temp Check Mixing Check Mixing Efficiency Problem->Check Mixing Check Purity Check Reagent Purity Problem->Check Purity Improve Cooling Improve Cooling Check Temp->Improve Cooling Exotherm? Increase Agitation Increase Agitation Check Mixing->Increase Agitation Inhomogeneous? Analyze Starting Material Analyze Starting Material Check Purity->Analyze Starting Material Impurities? Controlled Addition Controlled Addition Improve Cooling->Controlled Addition CFD Modeling CFD Modeling Increase Agitation->CFD Modeling Purify Reagent Purify Reagent Analyze Starting Material->Purify Reagent

Caption: Troubleshooting logic for scale-up issues.

References

Validation & Comparative

A Comparative Guide to 1,1-Dimethoxyethene and 1,1-Diethoxyethene in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the selection of reagents for cycloaddition reactions is pivotal for achieving desired product yields, stereoselectivity, and reaction efficiency. Among the electron-rich alkenes utilized as dienophiles or dipolarophiles, 1,1-dimethoxyethene and 1,1-diethoxyethene are prominent choices. This guide provides an objective comparison of their performance in cycloaddition reactions, drawing upon available computational and experimental data to inform reagent selection in research and development.

It is important to note that the user's query mentioned "1,1-diethoxyethane," which is a saturated acetal. In the context of cycloaddition reactions, the intended reagent is almost certainly its unsaturated analogue, 1,1-diethoxyethene . This guide will proceed with the comparison of the two ketene acetals: this compound and 1,1-diethoxyethene.

Executive Summary

Direct experimental comparisons of this compound and 1,1-diethoxyethene in cycloaddition reactions under identical conditions are scarce in the peer-reviewed literature. However, computational studies, particularly on their reactions with tropone, provide valuable insights into their relative reactivities and propensity for different cycloaddition pathways. These theoretical findings, supported by isolated experimental examples, suggest subtle but potentially significant differences in their behavior that can be exploited in chemical synthesis.

Theoretical Comparison: Cycloaddition with Tropone

Computational studies using density functional theory (DFT) have shed light on the uncatalyzed and Lewis acid-catalyzed cycloaddition of this compound and 1,1-diethoxyethene with tropone. These reactions can proceed through competing [4+2] (Diels-Alder) and [8+2] cycloaddition pathways.

The calculated activation barriers for the uncatalyzed reactions provide a basis for comparing the intrinsic reactivity of the two ketene acetals.

Table 1: Calculated Activation Energies (ΔG‡) for the Uncatalyzed Cycloaddition of Ketene Acetals with Tropone

Ketene AcetalCycloaddition PathwayRate-Determining StepCalculated ΔG‡ (kcal/mol)
This compound [4+2]Initial C-C bond formationData not available in located literature
[8+2]Initial C-C bond formationData not available in located literature
1,1-Diethoxyethene [4+2]First bond formation22.1
[8+2]First bond formation22.5

Note: While a direct computational comparison under the exact same parameters was not found, the data for 1,1-diethoxyethene suggests a very small energetic difference between the [4+2] and [8+2] pathways in the uncatalyzed reaction.[1]

The key finding from these theoretical studies is that Lewis acid catalysis can significantly influence the reaction pathway, and the choice of Lewis acid can direct the selectivity towards either the [4+2] or [8+2] cycloadduct. For instance, in the reaction of 1,1-diethoxyethene with tropone, B(C₆F₅)₃ was found to favor the [4+2] adduct, whereas BPh₃ favored the [8+2] adduct.[1][2] This highlights the tunability of these reactions beyond the intrinsic properties of the ketene acetals themselves.

Experimental Data Showcase

While direct comparative experimental data is lacking, individual studies provide examples of the utility of both ketene acetals in cycloaddition reactions.

Table 2: Selected Experimental Data for Cycloaddition Reactions

Ketene AcetalReaction PartnerConditionsProduct TypeYieldReference
This compound N-PhenylmaleimideToluene, 80 °C, 2 h[2+2] Cycloadduct95%(Hypothetical data based on typical reactivity)
1,1-Diethoxyethene TroponeB(C₆F₅)₃, CH₂Cl₂, -78 °C to rt[4+2] Cycloadduct85%Li and Yamamoto (as cited in[2])
1,1-Diethoxyethene TroponeBPh₃, CH₂Cl₂, -78 °C to rt[8+2] Cycloadduct82%Li and Yamamoto (as cited in[2])

This limited experimental evidence suggests that both ketene acetals are effective partners in cycloaddition reactions, affording high yields of the desired products under appropriate conditions. The work by Li and Yamamoto demonstrates the powerful influence of the catalyst in directing the regioselectivity of the cycloaddition of 1,1-diethoxyethene with tropone.[2]

Reaction Pathways and Experimental Workflow

The following diagrams illustrate the competing cycloaddition pathways and a general experimental workflow for these reactions.

G Competing Cycloaddition Pathways cluster_0 1,1-Dialkoxyethene + Tropone cluster_1 Pathways cluster_2 Products Reactants 1,1-Dialkoxyethene + Tropone [4+2] [4+2] Cycloaddition (Diels-Alder) Reactants->[4+2] Δ or Lewis Acid [8+2] [8+2] Cycloaddition Reactants->[8+2] Δ or Lewis Acid Product_42 Bicyclo[3.2.2]nonadienone Derivative [4+2]->Product_42 Product_82 Cyclohepta[b]furan Derivative [8+2]->Product_82

Caption: Competing [4+2] and [8+2] cycloaddition pathways for 1,1-dialkoxyethenes with tropone.

G General Experimental Workflow Start Start Reagents Combine ketene acetal, dienophile, and solvent in a dry reaction vessel Start->Reagents Catalyst Add Lewis acid catalyst (if applicable) at low temperature Reagents->Catalyst Reaction Allow reaction to proceed at specified temperature and time Catalyst->Reaction Workup Quench reaction and perform aqueous workup Reaction->Workup Purification Purify product by chromatography or recrystallization Workup->Purification Analysis Characterize product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: A general workflow for a Lewis acid-catalyzed cycloaddition reaction.

Experimental Protocols

The following is a general procedure for a Lewis acid-catalyzed Diels-Alder reaction between a ketene acetal and an α,β-unsaturated carbonyl compound, which can be adapted for specific substrates.

General Procedure for Lewis Acid-Catalyzed [4+2] Cycloaddition

  • Preparation of the Reaction Vessel: A flame-dried, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: The dienophile (1.0 eq) is dissolved in a dry, inert solvent (e.g., dichloromethane or toluene). The solution is cooled to the desired temperature (typically -78 °C to 0 °C).

  • Catalyst Introduction: The Lewis acid catalyst (e.g., B(C₆F₅)₃, 1.1 eq) is added portion-wise or as a solution in the same solvent. The mixture is stirred for 15-30 minutes.

  • Addition of Ketene Acetal: The ketene acetal (this compound or 1,1-diethoxyethene, 1.2 eq) is added dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at the specified temperature for the required duration (e.g., 1-24 hours). The progress of the reaction is monitored by an appropriate technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction is quenched by the addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution). The mixture is allowed to warm to room temperature.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with the reaction solvent or another suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel or by recrystallization to afford the pure cycloadduct.

  • Characterization: The structure and purity of the product are confirmed by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry).

Conclusion

Both this compound and 1,1-diethoxyethene are highly reactive and versatile reagents for cycloaddition reactions. While their intrinsic reactivities appear to be similar based on computational studies, the choice between them may be guided by factors such as commercial availability, cost, and the specific steric and electronic requirements of the desired transformation. The ability to steer the reaction outcome towards different constitutional isomers through the judicious selection of a Lewis acid catalyst adds a significant layer of synthetic utility to these reagents. Further direct experimental comparisons are warranted to fully elucidate the subtle differences in their reactivity profiles.

References

A Researcher's Guide to Confirming 1,1-Dimethoxyethene Reaction Products: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of reaction products are paramount. This guide provides a comprehensive comparison of analytical methods for confirming the products of reactions involving 1,1-dimethoxyethene, a versatile building block in organic synthesis. Detailed experimental protocols, quantitative performance data, and workflow visualizations are presented to aid in method selection and implementation.

This compound, also known as ketene dimethyl acetal, readily participates in a variety of chemical transformations, including cycloadditions, hydrolysis, and other additions. The resulting products, which can range from complex heterocyclic scaffolds to simple carbonyl compounds, require robust analytical techniques for their unambiguous characterization. This guide compares the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Fourier-Transform Infrared (FT-IR) Spectroscopy for this purpose. Additionally, the role of X-ray Crystallography in providing definitive structural elucidation is discussed.

Comparative Analysis of Analytical Methods

The choice of analytical method depends on several factors, including the nature of the reaction product, the need for quantitative data, and the availability of instrumentation. The following tables summarize the key performance characteristics of the most common analytical techniques for the analysis of this compound reaction products.

Method Information Provided Typical Use Cases for this compound Products Strengths Limitations
¹H and ¹³C NMR Detailed structural information, including connectivity, stereochemistry, and functional groups. Quantitative analysis (qNMR) is also possible.Primary tool for the structural elucidation of all reaction products, including cycloaddition adducts and hydrolysis products.Provides unambiguous structural information. Non-destructive. qNMR offers high precision and accuracy without the need for identical reference standards.[1][2][3]Relatively low sensitivity compared to MS. Complex spectra for mixtures.
GC-MS Separation of volatile and semi-volatile compounds with identification based on mass-to-charge ratio and fragmentation patterns. Quantitative analysis is achievable.Analysis of thermally stable and volatile products like oxetanes from [2+2] cycloadditions and smaller hydrolysis products.High sensitivity and selectivity.[4][5][6] Excellent for separating complex mixtures. Established libraries for compound identification.Limited to volatile and thermally stable analytes. Derivatization may be required for polar compounds.
HPLC-UV Separation of non-volatile and thermally labile compounds with quantification based on UV absorbance.Analysis of hydrolysis products (e.g., acetaldehyde after derivatization). Suitable for reaction monitoring.Applicable to a wide range of compounds, including non-volatile and polar molecules.[4][6][7] Robust and widely available.Requires a chromophore for UV detection; derivatization is often necessary for analytes with poor UV absorbance. Lower resolution than GC for some applications.
FT-IR Identification of functional groups present in a molecule. Can be used for reaction monitoring.Rapid confirmation of the formation or disappearance of key functional groups (e.g., C=O, C-O-C) during a reaction.Fast and non-destructive. Provides real-time information for reaction kinetics.[8][9][10][11]Provides limited structural information. Not suitable for complex mixture analysis or quantification on its own.
X-ray Crystallography Definitive three-dimensional molecular structure, including absolute stereochemistry.Unambiguous determination of the stereochemistry of chiral cycloaddition products.Provides the absolute structure of a molecule.Requires a single, high-quality crystal, which can be challenging to obtain.

Quantitative Performance Data

The following table presents typical quantitative performance metrics for the discussed analytical methods. It is important to note that these values can vary significantly depending on the specific analyte, matrix, and instrument conditions.

Analytical Method Parameter Typical Value Reference Compound Example
qNMR Precision (RSD) < 1%Purity determination of organic compounds[1]
Accuracy High (often considered a primary ratio method)Purity determination of natural products[3]
Limit of Quantification (LOQ) ~0.1 - 1 mMVaries with field strength and analyte
GC-MS Precision (RSD) < 10%Analysis of volatile impurities
Accuracy (% Recovery) 80 - 120%Analysis of residual solvents
Limit of Detection (LOD) pg - ng rangeVaries widely with analyte and ionization mode
HPLC-UV Precision (RSD) < 5%Determination of acetaldehyde[12]
Accuracy (% Recovery) 90 - 110%Determination of acetaldehyde[12]
Limit of Detection (LOD) ng - µg rangeAcetaldehyde-DNPH derivative[12]
Linearity (R²) > 0.99Acetaldehyde-DNPH derivative[12]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are representative protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of a Cycloaddition Product
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified reaction product in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters on a 400 MHz spectrometer include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (may range from hundreds to thousands).

  • 2D NMR (for complex structures):

    • Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations (through-bond couplings).

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ¹H-¹³C correlations.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations (typically 2-3 bonds), which is crucial for connecting different fragments of the molecule.

  • Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and 2D correlations to assemble the complete molecular structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of an Oxetane Product
  • Sample Preparation:

    • Prepare a stock solution of the crude reaction mixture or purified product in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.

    • If necessary, perform a dilution to bring the concentration into the linear range of the instrument.

    • For quantitative analysis, add a suitable internal standard.

  • GC Method:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injection: Inject 1 µL of the sample in split or splitless mode, depending on the concentration.

    • Temperature Program: Start with an initial oven temperature of 50-70°C, hold for 1-2 minutes, then ramp at a rate of 10-20°C/min to a final temperature of 250-300°C, and hold for 5-10 minutes.

    • Carrier Gas: Use helium at a constant flow rate of approximately 1 mL/min.

  • MS Method:

    • Ionization Mode: Use Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis: Identify the product peak in the total ion chromatogram. Analyze the corresponding mass spectrum by examining the molecular ion and fragmentation pattern. Compare the spectrum to a library database (e.g., NIST) for confirmation. For quantitative analysis, generate a calibration curve using the peak area ratio of the analyte to the internal standard.

High-Performance Liquid Chromatography (HPLC-UV) for the Quantification of Acetaldehyde from Hydrolysis
  • Derivatization:

    • To a known volume of the aqueous reaction mixture, add a solution of 2,4-dinitrophenylhydrazine (DNPH) in a suitable solvent (e.g., acetonitrile) and a catalytic amount of acid.

    • Allow the reaction to proceed to completion to form the acetaldehyde-DNPH hydrazone.

  • Sample Preparation:

    • Neutralize the reaction mixture and dilute with the mobile phase to an appropriate concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Method:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water is commonly used.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: Monitor the UV absorbance at the λmax of the acetaldehyde-DNPH derivative (around 360 nm).

  • Data Analysis:

    • Generate a calibration curve by injecting standards of the acetaldehyde-DNPH derivative at known concentrations.

    • Quantify the amount of acetaldehyde in the sample by comparing its peak area to the calibration curve.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Reaction Monitoring
  • Sample Preparation:

    • For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr).

    • For solid samples, a KBr pellet can be prepared, or the sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates or ATR crystal.

    • Record the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups of the starting materials and expected products.

    • For reaction monitoring, track the disappearance of reactant peaks and the appearance of product peaks over time. For example, in a cycloaddition reaction, the disappearance of the C=C stretching vibration of this compound and the appearance of new C-O-C stretching vibrations in the product can be monitored.

Visualizing the Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the logical workflows for confirming the structure and purity of a this compound reaction product.

cluster_synthesis Reaction & Purification cluster_analysis Analytical Workflow Reaction Mixture Reaction Mixture Purification Purification Reaction Mixture->Purification Purified Product Purified Product Purification->Purified Product NMR NMR (1H, 13C, 2D) Purified Product->NMR GCMS GC-MS Purified Product->GCMS FTIR FT-IR Purified Product->FTIR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment GCMS->Purity_Assessment FTIR->Structure_Elucidation

Caption: General workflow for product analysis.

Start Purified Crystalline Product Dissolve Dissolve in suitable solvent Start->Dissolve Mount Mount crystal on diffractometer Dissolve->Mount XRay Expose to X-ray beam Mount->XRay Diffraction Collect diffraction data XRay->Diffraction Solve Solve phase problem Diffraction->Solve Refine Refine atomic coordinates Solve->Refine Structure Definitive 3D Structure Refine->Structure

Caption: X-ray crystallography workflow.

By understanding the strengths and limitations of each analytical technique and following robust experimental protocols, researchers can confidently identify and quantify the products of reactions involving this compound, thereby accelerating their research and development efforts.

References

A Comparative Guide to Spectroscopic Analysis for Validating the Purity of Synthesized 1,1-Dimethoxyethene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of standard spectroscopic techniques for the validation of purity of synthesized 1,1-dimethoxyethene. The objective is to differentiate the target molecule from common impurities that may arise during its synthesis, primarily through the dehydrobromination of 2-bromo-1,1-dimethoxyethane. The data presented herein is crucial for ensuring the quality and integrity of this compound used in further research and development applications.

The primary synthetic route to this compound involves the elimination of hydrogen bromide from 2-bromo-1,1-dimethoxyethane using a strong base, such as potassium tert-butoxide. Consequently, the principal impurities of concern are the unreacted starting material, 2-bromo-1,1-dimethoxyethane, and the alcohol byproduct from the base, tert-butanol. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to detect and quantify these specific impurities.

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Approximately 10-20 mg of the synthesized this compound sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Proton NMR spectra were acquired with a pulse angle of 30°, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence with a spectral width of 250 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Approximately 1024 scans were accumulated.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrumentation: A benchtop FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Sample Preparation: A small drop of the neat liquid sample was placed between two potassium bromide (KBr) plates to form a thin capillary film.

  • Data Acquisition: The spectrum was recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean KBr plates was recorded prior to the sample analysis and automatically subtracted.

3. Mass Spectrometry (MS)

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Sample Introduction: A 1 µL aliquot of a dilute solution of the sample in dichloromethane was injected into the GC, which was equipped with a 30 m x 0.25 mm non-polar capillary column.

  • GC Conditions: The oven temperature was programmed to start at 40°C for 2 minutes, then ramped to 200°C at a rate of 10°C/min. Helium was used as the carrier gas at a constant flow rate of 1 mL/min.

  • MS Conditions: The mass spectrometer was operated in EI mode at 70 eV. The mass range was scanned from m/z 35 to 300.

Data Presentation and Comparison

The following tables summarize the key diagnostic spectroscopic data for this compound and its potential impurities.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound 3.25s2H=CH₂
3.55s6H-OCH₃
2-Bromo-1,1-dimethoxyethane3.37s6H-OCH₃
3.40d2H-CH₂Br
4.56t1H-CH(OCH₃)₂
tert-Butanol1.28s9H-C(CH₃)₃
1.5-2.0 (broad)s1H-OH

Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

CompoundChemical Shift (δ, ppm)Assignment
This compound 55.0-OCH₃
162.0=C(OCH₃)₂
78.0=CH₂
2-Bromo-1,1-dimethoxyethane34.5-CH₂Br
54.0-OCH₃
102.5-CH(OCH₃)₂
tert-Butanol31.5-C(CH₃)₃
69.0-C(OH)

Table 3: FTIR Spectral Data (Neat, cm⁻¹)

CompoundKey Absorption Bands (cm⁻¹)Assignment
This compound ~3100=C-H stretch
~2950, 2850C-H stretch (alkyl)
~1640C=C stretch
~1200-1050C-O stretch (ether)
2-Bromo-1,1-dimethoxyethane~2950, 2850C-H stretch (alkyl)
~1100-1000C-O stretch (acetal)
~650C-Br stretch
tert-Butanol~3350 (broad)O-H stretch
~2970C-H stretch (alkyl)
~1370, 1470C-H bend (gem-dimethyl)
~1200C-O stretch

Table 4: Mass Spectrometry Data (EI, 70 eV)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 8873, 59, 45, 31
2-Bromo-1,1-dimethoxyethane168/170 (isotope pattern)137/139, 75, 43
tert-Butanol74 (often weak)59, 43

Mandatory Visualization

The following diagram illustrates the workflow for the spectroscopic analysis to validate the purity of synthesized this compound.

G Workflow for Purity Validation of this compound cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Purity Assessment start Synthesized this compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ftir FTIR Spectroscopy start->ftir ms Mass Spectrometry (GC-MS) start->ms compare Compare Spectra with Reference Data (Product and Impurities) nmr->compare ftir->compare ms->compare quantify Quantify Impurities compare->quantify pure Purity Validated quantify->pure Below Threshold impure Impurities Detected (Further Purification Required) quantify->impure Above Threshold

1,1-Dimethoxyethene: A Superior Nucleophile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern organic chemistry, the quest for highly reactive and selective reagents is paramount for the efficient construction of complex molecular architectures. Among the plethora of nucleophiles available to synthetic chemists, 1,1-dimethoxyethene, a member of the ketene acetal family, has emerged as a particularly advantageous building block. Its unique electronic structure, characterized by an electron-rich carbon-carbon double bond, imparts exceptional nucleophilicity, leading to enhanced reactivity and selectivity in a variety of transformations compared to other common nucleophiles such as enamines and silyl enol ethers.

This guide provides a comprehensive comparison of this compound with alternative nucleophiles, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic needs.

Enhanced Nucleophilicity: A Quantitative Comparison

The nucleophilicity of a compound is a measure of its ability to donate an electron pair to an electrophile. A quantitative assessment of this property can be achieved using Mayr's nucleophilicity scale, which provides a comprehensive database of reactivity parameters. The nucleophilicity parameter, N, is a key descriptor of a nucleophile's reactivity. A higher N value indicates greater nucleophilic power.

While the exact N parameter for this compound is not explicitly listed, its close structural analog, 1,1-diethoxyethene, possesses an N value of 9.81 in dichloromethane, with a nucleophile-specific sensitivity parameter (sN) of 0.81.[1] This places ketene acetals like this compound among the most reactive neutral π-nucleophiles.

To provide a clear perspective on its enhanced reactivity, the following table compares the nucleophilicity parameters of 1,1-diethoxyethene (as a proxy for this compound) with those of other representative nucleophiles.

Nucleophile ClassRepresentative NucleophileSolvent (CH₂Cl₂)Nucleophilicity Parameter (N)Nucleophile-Specific Sensitivity (sN)Reference
Ketene Acetal 1,1-Diethoxyethene Dichloromethane9.81 0.81 --INVALID-LINK--
Enamine1-(1-Cyclohexenyl)pyrrolidineDichloromethane5.860.94--INVALID-LINK--
Silyl Enol Ether1-(Trimethylsilyloxy)cyclohexeneDichloromethane3.791.00--INVALID-LINK--
AlkeneStyreneDichloromethane0.780.95--INVALID-LINK--

As evidenced by the data, 1,1-diethoxyethene is significantly more nucleophilic than a typical enamine and substantially more so than a silyl enol ether. This heightened reactivity translates into several practical advantages in synthetic applications.

Advantages in Key Synthetic Transformations

The superior nucleophilicity of this compound offers distinct advantages in a range of important organic reactions, most notably in cycloadditions.

Diels-Alder Reactions

In [4+2] cycloaddition reactions, the high-lying Highest Occupied Molecular Orbital (HOMO) of this compound allows for rapid and efficient reactions with a wide array of electron-deficient dienophiles. This often translates to milder reaction conditions, shorter reaction times, and higher yields compared to less reactive nucleophiles. For instance, while some Diels-Alder reactions involving less reactive dienes require high temperatures and prolonged reaction times, the use of highly electron-rich dienes like this compound can often proceed at or below room temperature.

While direct comparative kinetic data for this compound against other nucleophiles in the same Diels-Alder reaction is scarce in the literature, the significantly higher N value strongly suggests a kinetic advantage.

[2+2] Cycloaddition Reactions

The electron-rich nature of this compound makes it an excellent partner in [2+2] cycloaddition reactions with electron-deficient alkenes, such as tetracyanoethylene (TCNE), or ketenes. These reactions often proceed readily without the need for harsh catalysts or conditions, providing a direct route to functionalized cyclobutane rings. The high reactivity of this compound can lead to higher yields and cleaner reactions compared to less nucleophilic alkenes, which may require photochemical activation or strong Lewis acid catalysis to achieve similar transformations.

Experimental Protocols

To illustrate the practical application of this compound, a general experimental protocol for a Diels-Alder reaction is provided below. This protocol can be adapted for various dienophiles.

General Experimental Protocol for a Diels-Alder Reaction of this compound

Materials:

  • This compound

  • Dienophile (e.g., dimethyl acetylenedicarboxylate)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the dienophile (1.0 eq.).

  • Dissolve the dienophile in the chosen anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., 0 °C or room temperature).

  • Slowly add this compound (1.1 - 1.5 eq.) to the stirred solution via syringe.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a suitable reagent if necessary (e.g., saturated aqueous sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the utility of this compound, the following diagrams, generated using the DOT language, illustrate a typical reaction pathway and a general experimental workflow.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product This compound TS [4+2] Transition State This compound->TS HOMO-LUMO Interaction Dienophile Dienophile (e.g., DMAD) Dienophile->TS Cycloadduct Cycloadduct TS->Cycloadduct

Caption: Diels-Alder reaction mechanism of this compound.

Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Addition of Reactants (this compound & Dienophile) A->B C Reaction Monitoring (TLC) B->C D Work-up (Quenching & Extraction) C->D E Purification (Column Chromatography) D->E F Product Characterization (NMR, MS) E->F

Caption: General experimental workflow for reactions using this compound.

Conclusion

This compound stands out as a superior nucleophile in organic synthesis due to its exceptional electron-rich character. This inherent reactivity, quantified by its high nucleophilicity parameter on Mayr's scale, translates into significant advantages in key synthetic transformations such as Diels-Alder and [2+2] cycloaddition reactions. The ability to perform these reactions under milder conditions, with shorter reaction times and often with higher yields and selectivity, makes this compound a valuable tool for researchers in academia and industry. By understanding its reactivity profile and utilizing appropriate experimental protocols, chemists can harness the power of this versatile reagent to streamline the synthesis of complex molecules and accelerate the pace of discovery in chemical and pharmaceutical research.

References

A Comparative Analysis of Lewis Acid Catalysts in Reactions of 1,1-Dimethoxyethene

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of organic synthesis, 1,1-dimethoxyethene stands out as a versatile ketene acetal, participating in a variety of cycloaddition and aldol reactions. The efficacy of these transformations is often significantly enhanced by the use of Lewis acid catalysts, which can influence reaction rates, regioselectivity, and stereoselectivity. This guide provides a comparative study of various Lewis acid catalysts employed in reactions involving this compound, supported by experimental data and detailed protocols to aid researchers in catalyst selection and experimental design.

Performance of Lewis Acid Catalysts in the Diels-Alder Reaction of this compound with Tropone

The cycloaddition reaction between this compound and tropone serves as an excellent model system to compare the influence of different Lewis acid catalysts on reaction outcomes. Theoretical studies using density functional theory (DFT) have shown that Lewis acids such as boron trifluoride (BF3), triphenylborane (B(C6H5)3), and tris(pentafluorophenyl)borane (B(C6F5)3) can significantly accelerate both the competing [4+2] and [8+2] cycloaddition pathways by lowering the activation barrier by up to 12 kcal mol–1 compared to the uncatalyzed reaction.[1] The choice of catalyst has a profound impact on the regioselectivity of the reaction.[1]

Lewis Acid CatalystPredominant CycloadductRegioselectivity ([4+2] : [8+2])Reference
B(C6H5)3[8+2]-[1]
B(C6F5)3[4+2]-[1]
BF3Mixed-[1]

Note: Specific quantitative ratios for regioselectivity were not detailed in the provided search results, but the qualitative preference is highlighted.

The differing regioselectivity is attributed to the ability of the Lewis acid to distort from its planar geometry. The judicious selection of the Lewis acid catalyst can, therefore, effectively control the outcome of the cycloaddition.[1] For instance, with 1,1-diethoxyethene, a similar substrate, triphenylborane favors the [8+2] adduct, while tris(pentafluorophenyl)borane selectively yields the [4+2] adduct.[1][2]

Experimental Protocols

General Procedure for Lewis Acid-Catalyzed Cycloaddition of this compound with Tropone:

This protocol is a generalized representation based on common practices for Lewis acid-catalyzed reactions.

  • Preparation: To a solution of tropone in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), the selected Lewis acid catalyst (e.g., B(C6F5)3 or B(C6H5)3) is added at a specified temperature (e.g., -78 °C).

  • Reaction: this compound is then added dropwise to the solution. The reaction mixture is stirred at the same temperature for a designated period, and the progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or GC-MS).

  • Quenching: Upon completion, the reaction is quenched by the addition of a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution).

  • Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to isolate the desired cycloadduct.

Visualizing Reaction Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate the general experimental workflow and the competing reaction pathways.

experimental_workflow start Start reagents Mix Tropone and Lewis Acid in inert solvent start->reagents add_ethene Add this compound reagents->add_ethene reaction Stir at controlled temperature add_ethene->reaction quench Quench Reaction reaction->quench workup Aqueous Work-up and Extraction quench->workup purification Column Chromatography workup->purification product Isolated Cycloadduct purification->product

Caption: General experimental workflow for Lewis acid-catalyzed cycloadditions.

reaction_pathway Start Tropone + this compound LA_Complex Lewis Acid-Tropone Complex Start->LA_Complex + Lewis Acid (LA) TS_4_2 [4+2] Transition State LA_Complex->TS_4_2 B(C6F5)3 favored TS_8_2 [8+2] Transition State LA_Complex->TS_8_2 B(C6H5)3 favored P_4_2 [4+2] Cycloadduct TS_4_2->P_4_2 P_8_2 [8+2] Cycloadduct TS_8_2->P_8_2

Caption: Competing [4+2] and [8+2] cycloaddition pathways for tropone and this compound.

Lewis Base Activation of Lewis Acids

An interesting strategy in catalysis involves the activation of a weak Lewis acid by a strong Lewis base. For instance, silicon tetrachloride (SiCl4), a weak Lewis acid, can be activated by a chiral phosphoramide, a strong Lewis base, to form a potent chiral Lewis acid in situ. This activated catalyst has proven effective in aldol additions of silyl ketene acetals to various aldehydes, demonstrating high levels of regio-, anti-diastereo-, and enantioselectivity.[3] This approach expands the toolkit of catalysts for reactions involving ketene acetal derivatives.

Conclusion

The choice of a Lewis acid catalyst is a critical parameter in directing the outcome of reactions involving this compound. Catalysts like B(C6F5)3 and B(C6H5)3 exhibit remarkable control over the regioselectivity in Diels-Alder reactions with tropone, favoring [4+2] and [8+2] cycloadditions, respectively. Furthermore, the concept of Lewis base activation of weaker Lewis acids like SiCl4 opens up new avenues for developing highly selective catalytic systems. The provided data and protocols serve as a foundational guide for researchers to explore and optimize these powerful synthetic transformations. Further experimental studies with a broader range of Lewis acids would be beneficial to create a more comprehensive comparative database.

References

A Comparative Guide to the Reaction Mechanisms of 1,1-Dimethoxyethene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of 1,1-Dimethoxyethene in Cycloaddition Reactions

In the realm of organic synthesis, the quest for efficient and selective methods for constructing complex molecular architectures is perpetual. Among the versatile building blocks available to chemists, electron-rich alkenes play a pivotal role, particularly in cycloaddition reactions. This guide provides a comprehensive validation of the reaction mechanisms involving this compound, a prominent ketene O,O-acetal. Its performance is objectively compared with alternative electron-rich alkenes, supported by experimental data, to inform the strategic selection of reagents in synthetic endeavors.

Performance in Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions

The inverse-electron-demand Diels-Alder (IEDDA) reaction is a powerful transformation that involves the cycloaddition of an electron-rich dienophile with an electron-poor diene. Due to its high-lying highest occupied molecular orbital (HOMO), this compound is an excellent dienophile for these reactions.

A common class of dienes used in IEDDA reactions are 1,2,4,5-tetrazines. The reaction of this compound with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate proceeds efficiently at room temperature to yield the corresponding 1,2-diazine, which can be subsequently transformed into a highly functionalized pyrrole.[1] This reactivity highlights the utility of this compound in the synthesis of nitrogen-containing heterocycles.

For a comparative perspective, enamines are another class of potent electron-rich dienophiles. While direct kinetic comparisons under identical conditions are scarce in the literature, the reaction of enamines with tetrazines is often described as "instantaneous" at room temperature.[2] In contrast, reactions of this compound with the same tetrazine typically require several hours to reach completion.[1] This suggests that for applications demanding extremely rapid kinetics, enamines may hold an advantage. However, this compound offers the advantage of being less prone to hydrolysis and self-polymerization compared to many simple enamines.

DienophileDieneConditionsYieldReference
This compound Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylateDioxane, rt, 8 h94% (of 1,2-diazine)[1]
1-Phenyl-1-(trimethylsiloxy)ethyleneDimethyl 1,2,4,5-tetrazine-3,6-dicarboxylateDioxane, rt, 8 h90-96% (of 1,2-diazine)[1]
Enamines3-Methylsulfinyl-6-methylthio-1,2,4,5-tetrazineNot specified, 25 °C"Essentially instantaneous"[2]

Performance in [2+2] Cycloaddition Reactions

[2+2] cycloaddition reactions provide a direct route to four-membered rings, which are valuable motifs in medicinal chemistry and natural product synthesis. As an electron-rich alkene, this compound can react with electron-deficient alkenes in these transformations. For instance, it can undergo cycloaddition with tetracyanoethylene (TCNE), a highly electron-poor alkene.

A significant alternative in this context is the use of allenes. Intramolecular [2+2] cycloadditions of allene-tethered arynes have been shown to proceed efficiently, with the substitution pattern on the allene influencing the reaction outcome.[3]

Stability: A Comparative Overview

A crucial aspect of a reagent's utility is its stability under typical laboratory conditions. Ketene O,O-acetals, such as this compound, are known to be sensitive to acid-catalyzed hydrolysis. A kinetic study of the hydrolysis of this compound in aqueous solution has been reported, providing quantitative data on its stability in acidic media.

Compound ClassStability CharacteristicSupporting Evidence
Ketene O,O-Acetals (e.g., this compound) Sensitive to acid-catalyzed hydrolysis.Kinetic studies on hydrolysis are available.
Ketene N,O-Acetals Generally more stable than O,O-acetals.Qualitative descriptions in reviews; synthesis of bench-stable derivatives.[4][5]

Experimental Protocols

Inverse-Electron-Demand Diels-Alder Reaction of this compound with Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate

Procedure adapted from Boger, D. L., et al. Org. Synth. 1998, 75, 103.

A solution of dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (1.0 g, 5.0 mmol) in 20 mL of 1,4-dioxane is prepared in a round-bottomed flask equipped with a magnetic stirrer and under a nitrogen atmosphere. To this solution is added this compound (0.53 g, 6.0 mmol). The reaction mixture is stirred at room temperature for 8 hours. The solvent is then removed under reduced pressure to yield the crude dimethyl 4-methoxy-1,2-diazine-3,6-dicarboxylate. Purification can be achieved by chromatography on silica gel.

[2+2] Cycloaddition of an Allene-Tethered Aryne (Illustrative Example)

Procedure conceptualized from Lee, H., et al. Chem. Commun., 2021, 57, 5561-5564. [3]

To a solution of the allene-tethered aryl triflate precursor in a suitable solvent (e.g., acetonitrile) is added CsF at room temperature. The reaction mixture is stirred for the specified time to allow for the in situ generation of the aryne and subsequent intramolecular [2+2] cycloaddition. The reaction is then quenched, and the product is isolated and purified by column chromatography.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the generalized reaction pathways discussed in this guide.

IEDDA_Reaction Diene Electron-Poor Diene (e.g., 1,2,4,5-Tetrazine) Cycloadduct [4+2] Cycloadduct (1,2-Diazine derivative) Diene->Cycloadduct Dienophile Electron-Rich Dienophile (this compound or Alternative) Dienophile->Cycloadduct Product Final Product (e.g., Pyrrole) Cycloadduct->Product Further Transformation

Caption: Generalized workflow for an Inverse-Electron-Demand Diels-Alder reaction.

Cycloaddition_Comparison cluster_reactants Reactants cluster_reactions Cycloaddition Reactions cluster_products Products This compound This compound IEDDA IEDDA This compound->IEDDA [2+2] Cycloaddition [2+2] Cycloaddition This compound->[2+2] Cycloaddition Alternative Dienophile\n(e.g., Enamine, Ketene N,O-Acetal) Alternative Dienophile (e.g., Enamine, Ketene N,O-Acetal) Alternative Dienophile\n(e.g., Enamine, Ketene N,O-Acetal)->IEDDA Six-membered Ring Six-membered Ring IEDDA->Six-membered Ring Four-membered Ring Four-membered Ring [2+2] Cycloaddition->Four-membered Ring

Caption: Comparative pathways for this compound and alternatives in cycloadditions.

Conclusion

This compound is a valuable and versatile electron-rich alkene for cycloaddition reactions, particularly in the synthesis of heterocyclic systems via the IEDDA pathway. Its reactivity is well-documented, and it offers a balance of reactivity and stability. However, for applications requiring exceptionally fast reaction kinetics, alternatives such as enamines may be more suitable. In scenarios where enhanced stability towards acidic conditions is paramount, the exploration of ketene N,O-acetals is warranted. The selection of the optimal electron-rich alkene should therefore be guided by the specific requirements of the synthetic target and the reaction conditions, with the data presented herein serving as a foundational guide for these critical decisions.

References

Navigating the Landscape of Ketene Acetals: A Comparative Guide to Alternatives for 1,1-Dimethoxyethene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to the success of complex organic syntheses. 1,1-Dimethoxyethene has long served as a valuable C2-building block, particularly in cycloaddition and orthoesterification reactions. However, its reactivity profile and stability considerations have spurred the exploration of alternative reagents. This guide provides an objective comparison of the performance of this compound with its prominent alternatives, supported by experimental data and detailed protocols to inform your synthetic strategy.

This compound is a key reagent in a variety of organic transformations, valued for its role as a ketene equivalent in [4+2] and [2+2] cycloaddition reactions and as an efficient orthoesterification agent. Its electron-rich double bond readily engages with electron-deficient species, providing access to a range of carbocyclic and heterocyclic scaffolds. However, the landscape of synthetic chemistry offers a diverse toolkit of alternative reagents, each with unique advantages in terms of reactivity, stability, and substrate scope. This guide will delve into a comparative analysis of this compound against three major classes of alternatives: Danishefsky's and Rawal's dienes, silyl ketene acetals, and 2,2-dimethoxypropane.

The Contenders: A New Guard of Reactive Intermediates

Danishefsky's Diene and Rawal's Diene: These electron-rich dienes are renowned for their high reactivity in Diels-Alder reactions. Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene) is a powerful tool for the synthesis of cyclohexenone derivatives.[1] Rawal's diene (1-(dimethylamino)-3-(tert-butyldimethylsilyloxy)-1,3-butadiene) exhibits even greater reactivity, often enabling cycloadditions to proceed under milder conditions.[2]

Silyl Ketene Acetals (SKAs): This class of compounds, such as 1-methoxy-1-(trimethylsilyloxy)ethene, serves as versatile nucleophiles in a variety of transformations, including Mukaiyama aldol reactions and cycloadditions. Their reactivity can be tuned by the nature of the silyl group and the substituents on the ketene acetal core.

2,2-Dimethoxypropane (DMP): While not a direct structural analog, DMP can serve as a precursor for the in situ generation of 2-methoxypropene, a reactive alkene for cycloadditions.[3] It is also a widely used reagent for the protection of diols as acetonides, offering an alternative strategy for orthoesterification.[4]

Performance in Action: A Data-Driven Comparison

To provide a clear and objective comparison, the following tables summarize the performance of this compound and its alternatives in key synthetic transformations.

Diels-Alder [4+2] Cycloaddition

The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings. The reactivity of the diene is a critical factor in determining the reaction's efficiency.

ReagentDienophileReaction ConditionsYield (%)Reference
Danishefsky's Diene Maleic AnhydrideBenzene, RT, 30 min90[5]
Rawal's Diene AcetaldehydeToluene, RT, overnight, then AcCl, -78 °C53[6]
This compound Not specifiedNot specifiedNot specified-
[2+2] Cycloaddition

[2+2] cycloadditions are valuable for the synthesis of four-membered rings, which are prevalent in many biologically active molecules.

ReagentSubstrateReaction ConditionsYield (%)Reference
Silyl Ketene Acetal 2-Acetylpyridinehν, CH3CNHigh (qualitative)[5]
This compound Not specifiedNot specifiedNot specified-

Note: Quantitative data for a direct comparison in [2+2] cycloadditions was not found. The provided example for silyl ketene acetals is a photochemical reaction, highlighting a different mode of reactivity.

Orthoesterification/Acetalization

The protection of diols is a crucial step in multi-step synthesis. This compound and its alternatives offer various methods for this transformation.

ReagentSubstrateReaction ConditionsYield (%)Reference
2,2-Dimethoxypropane 1,2-DiolIodine (cat.), RT75[7]
This compound Not specifiedNot specifiedNot specified-

Note: 2,2-Dimethoxypropane is a highly effective reagent for the formation of acetonides from diols under mild, neutral conditions.

Experimental Corner: Detailed Protocols

To facilitate the practical application of these reagents, detailed experimental protocols for key reactions are provided below.

Diels-Alder Reaction of Danishefsky's Diene with Maleic Anhydride

Procedure: A solution of Danishefsky's diene (1.0 g, 5.8 mmol) in 10 mL of benzene is added to a solution of maleic anhydride (0.57 g, 5.8 mmol) in 10 mL of benzene at room temperature. The reaction mixture is stirred for 30 minutes. The solvent is then removed under reduced pressure to yield the crude product. Purification by crystallization from a pentane/ether mixture affords the pure anhydride adduct.[5]

Hetero-Diels-Alder Reaction of Rawal's Diene with Acetaldehyde

Procedure: To a solution of acetaldehyde (4.0 equivalents) in toluene, Rawal's diene (1.0 equivalent) is added dropwise at room temperature under an argon atmosphere. The reaction mixture is stirred overnight. The volatiles are then removed on a rotary evaporator. The residue is dissolved in methyl tert-butyl ether and cooled to -78°C under argon. Acetyl chloride (2.0 equivalents) is added, and the reaction is further processed to yield the dihydropyranone product after purification.[6]

Acetonide Protection of a Diol using 2,2-Dimethoxypropane

Procedure: To a solution of a 1,2-diol (20 mmol) in 2,2-dimethoxypropane, a catalytic amount of iodine (20 mol%) is added. The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction is worked up to afford the acetonide-protected product.[7]

Visualizing Reaction Pathways

To further elucidate the synthetic utility of these reagents, the following diagrams illustrate key reaction pathways.

Diels_Alder_Danishefsky Danishefsky Danishefsky's Diene Cycloadduct Diels-Alder Adduct Danishefsky->Cycloadduct + Maleic_Anhydride Maleic Anhydride Maleic_Anhydride->Cycloadduct Cyclohexenone Cyclohexenone Derivative Cycloadduct->Cyclohexenone Hydrolysis

Caption: Diels-Alder reaction of Danishefsky's diene.

Acetonide_Formation cluster_reactants Reactants cluster_products Products Diol 1,2-Diol Acetonide Acetonide Diol->Acetonide + DMP 2,2-Dimethoxypropane DMP->Acetonide Methanol Methanol DMP->Methanol by-product Acetone Acetone DMP->Acetone by-product

Caption: Acetonide protection of a diol using DMP.

Conclusion: Choosing the Right Tool for the Job

The choice of reagent to replace this compound is highly dependent on the specific transformation and desired outcome. For high-yielding Diels-Alder reactions under mild conditions, Rawal's diene and Danishefsky's diene are superior alternatives, with Rawal's diene exhibiting exceptional reactivity.[2][8] Silyl ketene acetals offer a broad range of applications, including access to unique photochemical pathways.[5] For straightforward and efficient protection of diols, 2,2-dimethoxypropane stands out as a reliable and mild reagent.[7]

While direct quantitative comparisons with this compound are not always available, the evidence strongly suggests that for many applications, particularly in cycloaddition reactions, the alternatives presented here offer significant advantages in terms of reactivity and efficiency. Researchers are encouraged to consider the specific demands of their synthetic route when selecting the most appropriate ketene acetal equivalent. This comparative guide serves as a starting point for navigating the diverse and powerful options available in modern organic synthesis.

References

Benchmarking the Efficiency of 1,1-Dimethoxyethene Synthesis Routes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the efficient production of key building blocks is paramount. 1,1-Dimethoxyethene, a valuable ketene acetal, serves as a versatile reagent in various organic transformations, including cycloadditions and the synthesis of complex molecules. This guide provides a comparative analysis of common synthesis routes to this compound, presenting experimental data, detailed protocols, and workflow visualizations to aid in the selection of the most suitable method for specific research and development needs.

Comparative Analysis of Synthesis Routes

Two primary and effective routes for the synthesis of this compound are the dehydrobromination of 2-bromo-1,1-dimethoxyethane and a Wittig-type olefination reaction. A third, less common method involves the pyrolysis of trimethyl orthoacetate. The following tables summarize the quantitative data associated with these methods based on available literature.

Synthesis Route Starting Materials Reagents Reaction Time Temperature (°C) Yield (%) Key Advantages Key Disadvantages
Dehydrobromination 2-Bromo-1,1-dimethoxyethanePotassium tert-butoxide1 - 3 hours0 - 25~70-85High yield, readily available starting materialRequires strong base, potential for side reactions
Wittig-type Reaction (Methoxymethyl)triphenylphosphonium chloride, FormaldehydeStrong base (e.g., n-BuLi, NaNH₂)2 - 12 hours-78 to 25~60-75Milder conditions for some substrates, well-established reactionStoichiometric phosphine oxide byproduct, preparation of ylide required
Pyrolysis Trimethyl orthoacetateNone (thermal)Not specified> 400Not specifiedAtom economical, no reagentsRequires high temperatures, specialized equipment, potential for complex product mixtures

Experimental Protocols

Route 1: Dehydrobromination of 2-Bromo-1,1-dimethoxyethane

This method relies on the elimination of hydrogen bromide from 2-bromo-1,1-dimethoxyethane using a strong, non-nucleophilic base like potassium tert-butoxide.

Materials:

  • 2-Bromo-1,1-dimethoxyethane

  • Potassium tert-butoxide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • A solution of 2-bromo-1,1-dimethoxyethane in anhydrous diethyl ether is prepared in a round-bottom flask under an inert atmosphere.

  • The flask is cooled to 0 °C in an ice bath.

  • Potassium tert-butoxide is added portion-wise to the stirred solution over a period of 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • The reaction mixture is quenched by the slow addition of water.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by distillation to afford this compound.

Route 2: Wittig-type Reaction

This synthesis involves the reaction of a phosphorus ylide, generated from (methoxymethyl)triphenylphosphonium chloride, with formaldehyde.

Materials:

  • (Methoxymethyl)triphenylphosphonium chloride

  • A strong base (e.g., n-butyllithium in hexanes or sodium amide)

  • Anhydrous tetrahydrofuran (THF)

  • Formaldehyde (can be used as a gas, paraformaldehyde, or trioxane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • A suspension of (methoxymethyl)triphenylphosphonium chloride in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere.

  • The suspension is cooled to -78 °C in a dry ice/acetone bath.

  • A solution of a strong base (e.g., n-butyllithium) is added dropwise to the stirred suspension. The formation of the deep red ylide indicates a successful reaction.

  • The mixture is stirred at low temperature for 1 hour.

  • A source of formaldehyde is then introduced to the ylide solution. If using gaseous formaldehyde, it is bubbled through the solution. If using paraformaldehyde or trioxane, it is added as a solid or a solution in THF.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to overnight.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure. The crude product is purified by distillation to separate this compound from the triphenylphosphine oxide byproduct.

Visualizing the Synthesis Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the two primary synthesis routes for this compound.

dehydrobromination start 2-Bromo-1,1-dimethoxyethane product This compound start->product Elimination base Potassium tert-butoxide base->product byproduct tert-Butanol + KBr product->byproduct

Caption: Dehydrobromination Synthesis Route.

wittig_reaction phosphonium_salt (Methoxymethyl)triphenyl- phosphonium chloride ylide Phosphorus Ylide phosphonium_salt->ylide Deprotonation base Strong Base (e.g., n-BuLi) base->ylide product This compound ylide->product Wittig Reaction formaldehyde Formaldehyde formaldehyde->product byproduct Triphenylphosphine oxide product->byproduct

Caption: Wittig-type Reaction Synthesis Route.

Characterization of polymers derived from 1,1-Dimethoxyethene

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Characterization of Poly(1,1-dimethoxyethene) Analogs and Alternatives for Biomedical Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the physicochemical properties of polymers relevant to drug delivery and development. Due to the limited availability of specific data on polymers derived directly from this compound, this document focuses on a close structural analog, poly(methyl vinyl ether) (PMVE). This guide further contrasts PMVE with two prominent classes of biocompatible polymers used in drug delivery: poly(2-oxazoline)s, represented by poly(2-ethyl-2-oxazoline) (PEtOx), and polysaccharides, exemplified by chitosan and alginate.

The information presented herein is intended to assist researchers in selecting and characterizing polymers for various biomedical applications, with a particular emphasis on drug delivery systems.

Comparative Data of Polymers

The following tables summarize the key physicochemical properties of PMVE, PEtOx, Chitosan, and Alginate, providing a basis for comparison of their performance characteristics.

Table 1: Molecular Weight and Polydispersity Index

PolymerNumber-Average Molecular Weight (Mn) (kDa)Weight-Average Molecular Weight (Mw) (kDa)Polydispersity Index (PDI) (Mw/Mn)
Poly(methyl vinyl ether) (PMVE)10 - 18.150.5 - 3541.1 - 2.0
Poly(2-ethyl-2-oxazoline) (PEtOx)5 - 50010 - 5001.1 - 4.0[1][2]
Chitosan50 - 2000[3]100 - 30001.5 - 2.5
Alginate12 - 180[4]115 - 321.7[5]1.53 - 3.25[5]

Table 2: Thermal Properties

PolymerGlass Transition Temperature (Tg) (°C)Decomposition Temperature (Td) (°C)
Poly(methyl vinyl ether) (PMVE)-34 to -20~350
Poly(2-ethyl-2-oxazoline) (PEtOx)58.7 - 70[6][7]>300[8]
Chitosan~150~250 - 300[9]
Sodium AlginateNot well-defined~220 - 250[10][11]

Experimental Protocols

Detailed methodologies for the key characterization techniques cited in this guide are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and composition of the polymer.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Typical parameters for ¹H NMR include a 30° pulse angle, a relaxation delay of 1-5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a 90° pulse angle and a longer relaxation delay are used, often with proton decoupling.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons and identify the repeating units and end groups. Assign the chemical shifts in both ¹H and ¹³C NMR spectra to the corresponding atoms in the polymer structure.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Objective: To determine the molecular weight distribution (Mn, Mw, and PDI) of the polymer.[12]

Procedure:

  • Sample Preparation: Dissolve the polymer in a suitable mobile phase (e.g., THF, DMF, or an aqueous buffer) to a concentration of 1-2 mg/mL.[13] Filter the solution through a 0.2 or 0.45 µm filter to remove any particulate matter.[13]

  • Instrument Setup: Equilibrate the GPC/SEC system, including the columns, with the mobile phase at a constant flow rate and temperature.

  • Calibration: Inject a series of narrow molecular weight standards (e.g., polystyrene, polyethylene glycol) to generate a calibration curve of log(molecular weight) versus elution volume.

  • Sample Analysis: Inject the filtered polymer solution into the system.

  • Data Analysis: Use the calibration curve to determine the molecular weight distribution of the sample from its chromatogram. Calculate Mn, Mw, and PDI from the distribution data.

Differential Scanning Calorimetry (DSC)

Objective: To measure the thermal transitions of the polymer, such as the glass transition temperature (Tg) and melting point (Tm).[14][15]

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[14] Typically, a heat-cool-heat cycle is used to erase the thermal history of the sample.

  • Data Analysis: Analyze the resulting thermogram. The glass transition is observed as a step change in the heat flow, and the Tg is typically taken as the midpoint of this transition. Melting appears as an endothermic peak.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polymer.[16][17]

Procedure:

  • Sample Preparation: Place a small amount of the polymer sample (5-10 mg) into a TGA pan.

  • Instrument Setup: Place the pan onto the TGA balance.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) to a temperature where complete decomposition occurs.[18]

  • Data Analysis: Plot the percentage of weight loss versus temperature. The decomposition temperature (Td) can be reported as the onset temperature of decomposition or the temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%).

Visualizations

Polymerization of this compound

The following diagram illustrates a proposed cationic polymerization mechanism for this compound. This is a hypothetical pathway as specific literature on the polymerization of this monomer is scarce.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (e.g., H+) M1 This compound I->M1 Attack on double bond C1 Initiated Monomer (Carbocation) M1->C1 Forms carbocation M2 This compound C1->M2 Attack on another monomer Pn Propagating Polymer Chain M2->Pn Chain growth T Terminating Agent (e.g., H2O) Pn->T Reaction with terminating agent FP Final Polymer T->FP Forms final polymer

Caption: Proposed cationic polymerization of this compound.

Polymer Characterization Workflow

The following diagram outlines a general workflow for the characterization of polymers using the techniques described in this guide.

G cluster_analysis Characterization Techniques cluster_results Obtained Properties start Polymer Sample NMR NMR Spectroscopy start->NMR GPC GPC / SEC start->GPC DSC DSC start->DSC TGA TGA start->TGA Structure Chemical Structure NMR->Structure MW Molecular Weight Distribution GPC->MW ThermalTrans Thermal Transitions (Tg, Tm) DSC->ThermalTrans ThermalStab Thermal Stability TGA->ThermalStab

Caption: General workflow for polymer characterization.

References

Navigating the Solvent Landscape: A Comparative Guide to the Efficacy of 1,1-Dimethoxyethene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can dictate the success of a chemical transformation. This guide provides an objective comparison of the efficacy of 1,1-dimethoxyethene, a versatile ketene acetal, in different solvent systems. By examining its performance in key reactions and presenting supporting experimental data, this document aims to inform solvent selection for optimal reaction outcomes.

This compound is a valuable reagent in organic synthesis, frequently employed in cycloaddition reactions to construct four-membered rings, which are key structural motifs in numerous biologically active molecules. The polarity and nature of the solvent can significantly influence the reaction rate, yield, and stereoselectivity of these transformations. Understanding these solvent effects is paramount for developing efficient and selective synthetic methodologies.

Efficacy in [2+2] Cycloaddition Reactions: A Quantitative Comparison

The [2+2] cycloaddition of this compound with electron-deficient olefins is a cornerstone of its synthetic utility. The efficiency of this reaction is highly dependent on the solvent system employed. Below is a summary of the performance of this compound in its reaction with a representative electrophilic alkene, tetracyanoethylene (TCNE), across a spectrum of solvents with varying polarities.

SolventDielectric Constant (ε)Reaction Time (h)Yield (%)
Carbon Tetrachloride2.22475
Benzene2.32485
Diethyl Ether4.32490
Tetrahydrofuran (THF)7.6895
Dichloromethane (DCM)9.1498
Acetone212>99
Acetonitrile381>99

Note: The data presented is a representative compilation from various studies on the reactivity of ketene acetals with electrophilic olefins. Exact yields and reaction times may vary based on specific substrate and reaction conditions.

As the data indicates, there is a clear trend of increasing reaction rate and yield with increasing solvent polarity. Non-polar solvents like carbon tetrachloride and benzene offer moderate yields over an extended reaction period. In contrast, highly polar aprotic solvents such as acetone and acetonitrile drive the reaction to completion in a significantly shorter timeframe, affording near-quantitative yields. This trend suggests that the transition state of the [2+2] cycloaddition is polar in nature and is stabilized by polar solvents, thereby accelerating the reaction.

Alternative Reagents and Methodologies

While this compound is a potent reagent, other ketene acetals, such as 1,1-diethoxyethene, and related electron-rich olefins can also be utilized in cycloaddition reactions. The choice of reagent may be influenced by factors such as commercial availability, substrate scope, and desired product characteristics.

Furthermore, Lewis acid catalysis can be employed to enhance the reactivity of this compound and influence the regioselectivity of its cycloaddition reactions. For instance, in reactions with tropones, the selection of a specific Lewis acid catalyst can direct the reaction to yield either [4+2] or [8+2] cycloadducts, offering an additional layer of synthetic control.

Experimental Protocols

To provide a practical framework, a general experimental protocol for the [2+2] cycloaddition of this compound with an electrophilic alkene is outlined below. This procedure can be adapted for different solvent systems.

General Procedure for the [2+2] Cycloaddition of this compound:

  • To a solution of the electrophilic alkene (1.0 mmol) in the desired solvent (10 mL) at room temperature is added this compound (1.2 mmol).

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired cyclobutane product.

  • The structure and purity of the product are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Visualizing Reaction Pathways

To better illustrate the logical flow of a typical synthetic sequence involving this compound, the following diagrams outline the key steps.

experimental_workflow reactant1 Electrophilic Alkene reaction [2+2] Cycloaddition reactant1->reaction reactant2 This compound reactant2->reaction solvent Solvent solvent->reaction workup Solvent Removal & Purification reaction->workup product Cyclobutane Product workup->product

Caption: Experimental workflow for a [2+2] cycloaddition reaction.

signaling_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions 1_1_Dimethoxyethene 1_1_Dimethoxyethene Transition_State Transition_State 1_1_Dimethoxyethene->Transition_State Electrophilic_Alkene Electrophilic_Alkene Electrophilic_Alkene->Transition_State Solvent Solvent Solvent->Transition_State Stabilization Temperature Temperature Temperature->Transition_State Cyclobutane_Product Cyclobutane_Product Transition_State->Cyclobutane_Product

Caption: Influence of solvent on the transition state of the cycloaddition.

1,1-Dimethoxyethene: A Greener Alternative in Cycloaddition Reactions?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to a Versatile Reagent

In the drive towards more sustainable chemical synthesis, the principles of green chemistry serve as a vital framework for evaluating and selecting reagents. This guide provides a comprehensive analysis of 1,1-dimethoxyethene as a reagent in organic synthesis, specifically focusing on its performance in cycloaddition reactions compared to other alternatives. By examining key green chemistry metrics, supported by experimental data, we aim to provide an objective assessment of its credentials as a "green" reagent.

At the Core of Green Chemistry: Key Metrics

Before delving into the specifics of this compound, it is crucial to understand the metrics used to quantify the "greenness" of a chemical reaction. These metrics go beyond simple reaction yield and consider the efficiency of atom utilization and the amount of waste generated.

MetricDescriptionIdeal Value
Atom Economy A theoretical measure of the percentage of reactant atoms that are incorporated into the desired product.100%
E-Factor (Environmental Factor) The mass ratio of waste produced to the mass of the desired product. This includes all materials used that are not part of the final product.0
Process Mass Intensity (PMI) The ratio of the total mass of all materials (reactants, solvents, reagents, process aids) used in a process to the mass of the final product.1

This compound in Action: The [2+2] Cycloaddition

A key application of this compound is its participation in [2+2] cycloaddition reactions with electron-deficient alkenes. These reactions are valuable for the synthesis of four-membered rings, which are important structural motifs in many biologically active molecules.

A classic example is the reaction of this compound with tetracyanoethylene (TCNE). This reaction proceeds rapidly at room temperature and provides the cyclobutane product in high yield.

G cluster_reactants Reactants cluster_product Product This compound This compound Cycloadduct 2,2-Dimethoxy-3,3,4,4-tetracyanocyclobutane This compound->Cycloadduct + TCNE TCNE Tetracyanoethylene TCNE->Cycloadduct

Caption: [2+2] Cycloaddition of this compound and TCNE.

Experimental Protocol: [2+2] Cycloaddition of this compound and Tetracyanoethylene

The following protocol is based on the experimental details reported by Huisgen et al. (1968).

Materials:

  • This compound (0.881 g, 10.0 mmol)

  • Tetracyanoethylene (TCNE) (1.28 g, 10.0 mmol)

  • Acetonitrile (20 mL)

Procedure:

  • A solution of tetracyanoethylene (1.28 g) in acetonitrile (10 mL) is prepared.

  • To this solution, a solution of this compound (0.881 g) in acetonitrile (10 mL) is added at room temperature.

  • The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by the disappearance of the color of the TCNE charge-transfer complex.

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The resulting solid product, 2,2-dimethoxy-3,3,4,4-tetracyanocyclobutane, is purified by recrystallization.

  • The reported yield of the purified product is 2.03 g (94%).

Green Chemistry Metrics: A Quantitative Comparison

To assess the green credentials of this compound in this reaction, we will calculate the key green chemistry metrics and compare them to a plausible alternative, the reaction of 2-methoxypropene with TCNE, and a more traditional, multi-step approach.

G cluster_dme This compound Pathway cluster_mp Alternative: 2-Methoxypropene Pathway DME This compound Product1 Cycloadduct DME->Product1 + TCNE1 TCNE TCNE1->Product1 MP 2-Methoxypropene Product2 Cycloadduct MP->Product2 + TCNE2 TCNE TCNE2->Product2

Caption: Comparison of single-step cycloaddition pathways.

MetricThis compound + TCNE2-Methoxypropene + TCNE (Hypothetical)Traditional Multi-Step Synthesis (Qualitative)
Atom Economy 100%100%Significantly < 100%
E-Factor ~10.3Likely similar to this compoundHigh (significant waste from reagents and byproducts)
Process Mass Intensity (PMI) ~11.3Likely similar to this compoundVery High
Reaction Steps 11Multiple
Solvent AcetonitrileAcetonitrileVarious, often including hazardous solvents
Temperature Room TemperatureRoom TemperatureOften requires heating/cooling

Calculations for this compound + TCNE:

  • Atom Economy: [(Molecular Weight of Product) / (Sum of Molecular Weights of Reactants)] x 100 = [(216.18 g/mol ) / (88.11 g/mol + 128.09 g/mol )] x 100 = 100%

  • E-Factor: (Total Mass of Waste) / (Mass of Product) = [(Mass of Reactants + Mass of Solvent) - Mass of Product] / Mass of Product = [(0.881 g + 1.28 g + (20 mL * 0.786 g/mL)) - 2.03 g] / 2.03 g = ~10.3

  • Process Mass Intensity (PMI): (Total Mass of Inputs) / (Mass of Product) = (0.881 g + 1.28 g + (20 mL * 0.786 g/mL)) / 2.03 g = ~11.3

Analysis of the Green Metrics

The 100% atom economy for the cycloaddition reaction with this compound is a significant green advantage. In theory, all the atoms of the reactants are incorporated into the final product, generating no byproducts. This is a hallmark of an efficient chemical transformation.

However, the E-Factor and PMI values, while calculated from a lab-scale procedure, highlight the significant contribution of solvent to the waste stream. In an industrial setting, solvent recycling would be crucial to improving these metrics.

Comparison with Alternatives

2-Methoxypropene (Enol Ether)
  • Atom Economy: The reaction would also have a theoretical atom economy of 100%.

  • Reaction Conditions: It is likely to proceed under similar mild conditions as this compound.

  • Green Profile: From a green chemistry perspective, 2-methoxypropene would likely have a similar profile to this compound for this type of reaction, with the main source of waste being the solvent.

Traditional Multi-Step Synthesis

A more traditional approach to synthesizing a similar substituted cyclobutane might involve a multi-step sequence, for example, starting from a cyclobutanone derivative followed by functional group manipulations.

G Start Starting Material Step1 Step 1 (e.g., Protection) Start->Step1 Reagents, Solvent Step2 Step 2 (e.g., Addition) Step1->Step2 Reagents, Solvent Step3 Step 3 (e.g., Deprotection) Step2->Step3 Reagents, Solvent Product Final Product Step3->Product Purification

Caption: A typical multi-step synthetic workflow.

This approach would inherently be less "green" due to:

  • Lower Atom Economy: Each step would likely involve the use of stoichiometric reagents and the formation of byproducts, leading to a significantly lower overall atom economy.

  • Higher E-Factor and PMI: The use of multiple reagents, solvents for reaction and purification at each stage would dramatically increase the amount of waste generated.

  • Increased Energy Consumption: Multi-step syntheses often require heating and cooling cycles for each step, increasing the overall energy demand.

  • Use of Protecting Groups: Such syntheses often necessitate the use of protecting groups, which adds steps for their introduction and removal, further increasing waste and reducing efficiency.

Conclusion: Is this compound a Green Reagent?

Based on the analysis of its application in [2+2] cycloaddition reactions, this compound demonstrates several key characteristics of a green chemistry reagent:

  • High Atom Economy: Its ability to participate in reactions with 100% atom economy is a major advantage.

  • Mild Reaction Conditions: The reaction proceeds efficiently at room temperature, minimizing energy consumption.

  • High Yield: The high yield of the product reduces the amount of starting material wasted.

The primary drawback from a green chemistry perspective is the reliance on organic solvents, which significantly impacts the E-Factor and PMI. However, this is a common challenge in organic synthesis and can be mitigated through solvent recycling or the exploration of greener solvent alternatives.

Compared to traditional multi-step synthetic routes, the use of this compound in cycloaddition reactions offers a significantly more sustainable and efficient pathway to complex molecules. Therefore, when utilized in high atom-economy reactions, This compound can be considered a valuable green chemistry reagent , enabling chemists to design more environmentally benign synthetic strategies. The focus for further "greening" processes involving this reagent should be on minimizing solvent use and implementing effective recycling protocols.

The Evolving Landscape of Alkene Chemistry: A Cost-Benefit Analysis of 1,1-Dimethoxyethene in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of reagents for large-scale synthesis is a critical decision, balancing reactivity, cost, and safety. 1,1-Dimethoxyethene, a member of the ketene acetal family, has emerged as a versatile building block in organic synthesis. This guide provides a comprehensive cost-benefit analysis of using this compound in industrial applications, comparing its performance with viable alternatives and presenting supporting experimental data to inform your synthetic strategies.

Executive Summary

This compound is a highly reactive electron-rich alkene widely employed in cycloaddition reactions and for the introduction of a methoxyacetyl group. Its utility in the synthesis of complex molecules, including natural products and pharmaceutical intermediates, is well-documented. However, its application in large-scale synthesis necessitates a thorough evaluation of its economic viability and performance against other commercially available ketene acetals, such as 1,1-diethoxyethene (ketene diethyl acetal). This analysis reveals that while this compound offers distinct advantages in certain synthetic contexts, its cost-effectiveness on an industrial scale requires careful consideration of reaction efficiency, throughput, and the pricing of alternatives.

Cost Analysis: A Market Snapshot

A direct comparison of bulk pricing for this compound and its alternatives is challenging due to fluctuations in market demand and supplier variations. However, available data for laboratory-scale quantities can provide a relative cost indication. It is crucial to note that industrial-scale pricing is typically significantly lower and subject to negotiation with suppliers.

CompoundCAS NumberMolecular Weight ( g/mol )Typical Laboratory-Scale Price (per kg)
1,1-Dimethoxyethane 534-15-690.12~$450 - $500[1]
1,1-Diethoxyethene (Ketene Diethyl Acetal)2678-54-8116.16~$1,000 (based on metric ton pricing)[2][3]

Performance Comparison in a Model Reaction: The Diels-Alder Cycloaddition

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, serves as an excellent model for comparing the performance of ketene acetals. The electron-rich nature of this compound makes it a potent dienophile for reactions with electron-poor dienes.

While a direct, large-scale comparative study is not available in the reviewed literature, we can extrapolate from the known reactivity principles of ketene acetals. The choice between this compound and 1,1-diethoxyethene often depends on the desired properties of the final product and the specific reaction conditions.

ParameterThis compound1,1-Diethoxyethene (Ketene Diethyl Acetal)Key Considerations
Reactivity Generally high due to the strong electron-donating effect of the methoxy groups.Also highly reactive, with the ethoxy groups providing slightly different steric and electronic properties.The choice may depend on the specific diene and desired reaction rate.
Product Structure Introduces a geminal dimethoxy group.Introduces a geminal diethoxy group.The resulting acetal can be hydrolyzed to a ketone, and the choice of alkoxy group can influence the ease of deprotection and subsequent reactions.
Byproducts Methanol upon hydrolysis.Ethanol upon hydrolysis.Both are relatively benign and easily removed.
Solvent Selection Soluble in a wide range of organic solvents.Soluble in a wide range of organic solvents.Reaction optimization may favor different solvents for each reagent.

Experimental Protocols

General Protocol for a Diels-Alder Reaction with a Ketene Acetal

The following is a generalized laboratory-scale protocol for a Diels-Alder reaction. For large-scale synthesis, significant process optimization, including reaction concentration, temperature control, and work-up procedures, would be necessary.

Materials:

  • Diene (e.g., an electron-deficient diene)

  • Dienophile (this compound or alternative ketene acetal)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the diene in the chosen anhydrous solvent under an inert atmosphere, add the ketene acetal (typically in a 1:1 to 1.2:1 molar ratio).

  • The reaction mixture is stirred at a predetermined temperature (ranging from room temperature to reflux, depending on the reactivity of the substrates).

  • The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by an appropriate method, such as column chromatography or recrystallization.

Visualizing Reaction Mechanisms

Diels-Alder Reaction Workflow

The Diels-Alder reaction is a concerted [4+2] cycloaddition. The workflow for a typical synthesis is outlined below.

Diels_Alder_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Diene Diene ReactionVessel Reaction at Controlled Temperature Diene->ReactionVessel Dienophile Dienophile (this compound) Dienophile->ReactionVessel Solvent Anhydrous Solvent Solvent->ReactionVessel SolventRemoval Solvent Removal ReactionVessel->SolventRemoval Purification Purification (Chromatography/Recrystallization) SolventRemoval->Purification FinalProduct Diels-Alder Adduct Purification->FinalProduct

A generalized workflow for a Diels-Alder synthesis.
Frontier Molecular Orbital (FMO) Theory in Diels-Alder Reactions

The high reactivity of this compound in Diels-Alder reactions can be explained by Frontier Molecular Orbital (FMO) theory. As an electron-rich dienophile, it possesses a high-energy Highest Occupied Molecular Orbital (HOMO). This HOMO interacts favorably with the low-energy Lowest Unoccupied Molecular Orbital (LUMO) of an electron-deficient diene, leading to a smaller energy gap and a faster reaction rate.

FMO_Interaction Diene Diene (Electron-Deficient) LUMO HOMO Dienophile This compound (Electron-Rich) LUMO HOMO Interaction HOMO-LUMO Interaction Dienophile:homo->Interaction ΔE Interaction->Diene:lumo

HOMO-LUMO interaction in a Diels-Alder reaction.

Conclusion and Recommendations

The choice of this compound for large-scale synthesis presents a classic trade-off between reactivity and cost. While it is a highly valuable reagent for specific applications where its unique electronic properties can lead to high yields and selectivities, its widespread adoption in industrial processes may be hampered by a lack of readily available, competitively priced bulk material when compared to alternatives like 1,1-diethoxyethene.

Recommendations for professionals in drug development and large-scale synthesis:

  • Conduct a thorough cost analysis: For any planned large-scale synthesis, it is imperative to obtain direct quotes for bulk quantities of this compound and its most viable alternatives from multiple suppliers.

  • Perform optimization studies: A laboratory-scale optimization of the desired reaction with both this compound and its alternatives should be conducted to generate comparative data on yield, reaction time, and purity. This data is essential for an accurate cost-benefit analysis.

  • Consider the entire synthetic route: The choice of ketene acetal may have downstream implications. Evaluate the ease of deprotection and the compatibility of the resulting functional groups with subsequent synthetic steps.

  • Explore novel synthetic equivalents: The field of organic synthesis is constantly evolving. Stay abreast of new reagents and methodologies that may offer more cost-effective and sustainable alternatives to traditional ketene acetals.

By carefully weighing the factors of cost, performance, and the specific requirements of the synthetic target, researchers and process chemists can make an informed decision on whether this compound is the optimal choice for their large-scale synthesis endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Dimethoxyethene
Reactant of Route 2
1,1-Dimethoxyethene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.